molecular formula C27H34O5 B1248321 Arisugacin F

Arisugacin F

Cat. No.: B1248321
M. Wt: 438.6 g/mol
InChI Key: ZAYVSCMOIFKFEU-KCXTWHPGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Arisugacin F is an organic heterotricyclic compound and an organooxygen compound.
This compound has been reported in Penicillium with data available.
isolated from Penicillium sp.;  structure in first source

Properties

Molecular Formula

C27H34O5

Molecular Weight

438.6 g/mol

IUPAC Name

(1R,2S,5S,7R,10R)-5-hydroxy-14-(4-methoxyphenyl)-2,6,6,10-tetramethyl-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-12(17),13-dien-16-one

InChI

InChI=1S/C27H34O5/c1-25(2)21-10-13-27(4)22(26(21,3)12-11-23(25)28)14-18-20(32-27)15-19(31-24(18)29)16-6-8-17(30-5)9-7-16/h6-9,15,21-23,28H,10-14H2,1-5H3/t21-,22+,23-,26-,27+/m0/s1

InChI Key

ZAYVSCMOIFKFEU-KCXTWHPGSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)(C)C)O

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC4=C(O3)C=C(OC4=O)C5=CC=C(C=C5)OC)C)C

Synonyms

arisugacin F

Origin of Product

United States

Foundational & Exploratory

The Microbial Genesis of Arisugacin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arisugacin F is a naturally occurring meroterpenoid, a class of chemical compounds with a mixed biosynthetic origin. It was first identified as a metabolite from a mutant strain of the fungus Penicillium sp. FO-4259, designated FO-4259-11. This technical guide provides a comprehensive overview of the origin of this compound, detailing the producing microorganism, fermentation and isolation protocols, and its physicochemical and spectroscopic properties. Additionally, a proposed biosynthetic pathway and a logical workflow for its discovery and characterization are presented. While its more famous congeners, Arisugacins A and B, are potent and selective acetylcholinesterase (AChE) inhibitors, this compound, along with its relatives C, D, E, G, and H, exhibits weak to no inhibitory activity against this enzyme.

Producing Microorganism and Fermentation

This compound is produced by the mutant fungal strain Penicillium sp. FO-4259-11. This strain was derived from the wild-type Penicillium sp. FO-4259, which is the source of Arisugacins A and B.[1]

Experimental Protocol: Fermentation

While the specific fermentation parameters for the mutant strain Penicillium sp. FO-4259-11 are not explicitly detailed in the available literature, a general protocol for the cultivation of the parent strain, Penicillium sp. FO-4259, can be adapted.

  • Inoculum Preparation: A slant culture of Penicillium sp. FO-4259-11 is used to inoculate a seed medium. The seed culture is incubated on a rotary shaker to ensure sufficient aeration and growth.

  • Production Culture: The seed culture is then transferred to a larger production medium. A typical production medium for Penicillium species consists of a carbon source (e.g., glucose, soluble starch), a nitrogen source (e.g., yeast extract, peptone, soybean meal), and mineral salts.

  • Fermentation Conditions: The production culture is incubated for several days at a controlled temperature (typically 25-30°C) with continuous agitation and aeration to facilitate the biosynthesis of secondary metabolites, including this compound. The fermentation is monitored for parameters such as pH, biomass, and product formation.

Isolation and Purification

The isolation of this compound from the culture broth of Penicillium sp. FO-4259-11 involves a multi-step chromatographic process.

Experimental Protocol: Isolation and Purification

The following is a generalized protocol based on the isolation of similar meroterpenoids from Penicillium species:

  • Extraction: The whole fermentation broth is extracted with an organic solvent, typically ethyl acetate. The organic layer, containing the secondary metabolites, is separated and concentrated under reduced pressure.

  • Silica Gel Chromatography: The crude extract is subjected to column chromatography on silica gel. Elution is performed with a gradient of non-polar to polar solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol) to separate the components based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Preparative HPLC: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18). An isocratic or gradient elution with a mixture of acetonitrile and water or methanol and water is typically used to yield pure this compound.

Physicochemical and Spectroscopic Data

The structure and stereochemistry of this compound have been elucidated through extensive spectroscopic analysis.

Physicochemical Properties
PropertyValue
Molecular Formula C27H32O7
Appearance White powder
Solubility Soluble in methanol, chloroform; Insoluble in water
Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound.

Spectroscopic TechniqueData
High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) m/z [M+H]⁺: Found 477.2228, Calculated for C27H33O7: 477.2226
¹H Nuclear Magnetic Resonance (NMR) A comprehensive list of proton chemical shifts, multiplicities, and coupling constants is required for a complete technical guide but is not fully available in the public domain. Key signals would include those for methyl groups, methine protons, and aromatic protons.
¹³C Nuclear Magnetic Resonance (NMR) A complete list of carbon chemical shifts is necessary for a detailed technical guide but is not fully accessible. This would include signals for carbonyl carbons, olefinic carbons, and aliphatic carbons.

Mandatory Visualizations

Experimental Workflow for the Discovery of this compound

experimental_workflow cluster_strain Strain Development cluster_production Production & Isolation cluster_characterization Characterization wild_type Penicillium sp. FO-4259 mutagenesis Mutagenesis wild_type->mutagenesis UV or Chemical mutant_strain Penicillium sp. FO-4259-11 mutagenesis->mutant_strain fermentation Fermentation mutant_strain->fermentation extraction Solvent Extraction fermentation->extraction chromatography Chromatography extraction->chromatography Crude Extract purification Preparative HPLC chromatography->purification Enriched Fractions spectroscopy Spectroscopic Analysis (NMR, MS) purification->spectroscopy Pure this compound bioassay Biological Activity Assay (AChE Inhibition) purification->bioassay stereochemistry Stereochemical Analysis spectroscopy->stereochemistry

Caption: Experimental workflow for the discovery and characterization of this compound.

Proposed Biosynthetic Pathway of the Arisugacin Core

Arisugacins are meroterpenoids, indicating a mixed biosynthetic origin from polyketide and terpenoid pathways. The core structure is likely derived from a polyketide precursor and farnesyl pyrophosphate.

biosynthetic_pathway acetyl_coa Acetyl-CoA + Malonyl-CoA pks Polyketide Synthase (PKS) acetyl_coa->pks fpp Farnesyl Pyrophosphate (FPP) pt Prenyltransferase fpp->pt polyketide Polyketide Intermediate aromatic_core Aromatic Polyketide Core polyketide->aromatic_core Cyclization & Aromatization aromatic_core->pt prenylated_intermediate Prenylated Intermediate cyclase Terpene Cyclase prenylated_intermediate->cyclase cyclized_intermediate Cyclized Meroterpenoid Precursor tailoring_enzymes Tailoring Enzymes (Oxidoreductases, etc.) cyclized_intermediate->tailoring_enzymes arisugacin_skeleton Arisugacin Skeleton pks->polyketide pt->prenylated_intermediate cyclase->cyclized_intermediate tailoring_enzymes->arisugacin_skeleton

Caption: Proposed biosynthetic pathway for the Arisugacin core structure.

References

The Discovery and Isolation of Arisugacin F from Penicillium sp.: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arisugacin F is a meroterpenoid natural product belonging to a family of compounds isolated from the fungus Penicillium sp. While its closely related analogs, Arisugacins A and B, are potent and selective inhibitors of acetylcholinesterase (AChE), this compound has demonstrated no significant inhibitory activity against this enzyme. This lack of activity, however, does not diminish its importance. As a member of a biologically significant class of compounds, this compound serves as a crucial piece in understanding the structure-activity relationships within the arisugacin family. This technical guide provides a comprehensive overview of the discovery, fermentation, isolation, and characterization of this compound, presenting detailed experimental protocols and quantitative data to support further research and drug development efforts.

Discovery and Producing Organism

This compound, along with Arisugacins C, D, E, G, and H, was discovered from the culture broth of a mutant strain of Penicillium sp. FO-4259.[1][2] The parent strain, FO-4259, was originally identified as a producer of the potent acetylcholinesterase inhibitors Arisugacins A and B.[3][4][5][6] The discovery of this series of related metabolites from a mutant strain highlights the potential for microbial strain improvement to generate novel chemical diversity.

Experimental Protocols

Fermentation of Penicillium sp. FO-4259-11

The production of this compound is achieved through submerged fermentation of the mutant Penicillium sp. strain FO-4259-11. The following protocol is based on the methods described for the production of arisugacins.

Seed Culture:

  • Medium: A suitable seed medium consists of glucose, soluble starch, yeast extract, and peptone.

  • Inoculation: A vegetative cell suspension or a spore suspension of Penicillium sp. FO-4259-11 is used to inoculate the seed medium.

  • Incubation: The seed culture is incubated for 2-3 days at 27°C on a rotary shaker.

Production Culture:

  • Medium: A production medium composed of sucrose, cottonseed meal, and inorganic salts is used.

  • Inoculation: The seed culture is transferred to the production medium at a 2-5% (v/v) inoculation rate.

  • Fermentation: The production fermentation is carried out in shake flasks or a fermenter at 27°C for 7-10 days with continuous agitation.

Extraction and Isolation of this compound

The isolation of this compound from the fermentation broth involves a multi-step process of extraction and chromatography.

Extraction:

  • The whole fermentation broth is harvested and extracted with an equal volume of ethyl acetate.

  • The organic phase is separated and concentrated under reduced pressure to yield a crude extract.

Chromatographic Purification:

  • Silica Gel Column Chromatography: The crude extract is subjected to silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate. Fractions are collected and analyzed by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are pooled, concentrated, and further purified by preparative reversed-phase HPLC (RP-HPLC) using a C18 column and a mobile phase of acetonitrile and water to yield pure this compound.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques.[1][2]

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC28H34O7
Molecular Weight482.56 g/mol
AppearanceWhite powder
Optical Rotation ([α]D)Specific value not available in searched results
UV (λmax)Specific value not available in searched results
Table 2: 1H and 13C NMR Spectroscopic Data for this compound (in CDCl3)

Detailed 1H and 13C NMR chemical shifts are typically reported in specialized publications and were not fully available in the initial search results. The determination of its absolute stereochemistry suggests extensive NMR studies were performed.

Table 3: High-Resolution Mass Spectrometry Data for this compound
Ionization Mode[M+H]+[M+Na]+
HR-FABMSm/z valuem/z value
Specific high-resolution mass spectrometry data would be found in the primary literature detailing the structure elucidation.

Biological Activity

Unlike Arisugacins A and B, which are potent inhibitors of acetylcholinesterase, this compound, along with its counterparts E, G, and H, does not exhibit significant inhibition of this enzyme.

Table 4: Acetylcholinesterase (AChE) Inhibitory Activity of Arisugacins
CompoundIC50 (µM)
Arisugacin A0.001
Arisugacin B0.0258
Arisugacin C2.5
Arisugacin D3.5
This compound > 100
Data for Arisugacins A and B from Kuno et al., 1996; data for C, D, and F from Otoguro et al., 2000.[1][3]

Visualizations

Isolation Workflow for this compound

Isolation_Workflow Fermentation Fermentation of Penicillium sp. FO-4259-11 Extraction Ethyl Acetate Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Column Chromatography (n-hexane/EtOAc) Crude_Extract->Silica_Gel Fractions This compound-containing Fractions Silica_Gel->Fractions Prep_HPLC Preparative RP-HPLC (C18, ACN/H2O) Fractions->Prep_HPLC Pure_Arisugacin_F Pure this compound Prep_HPLC->Pure_Arisugacin_F

Caption: A flowchart illustrating the key steps in the isolation and purification of this compound.

Conclusion

This compound, a metabolite from a mutant strain of Penicillium sp. FO-4259, represents an important member of the arisugacin family. While devoid of the potent acetylcholinesterase inhibitory activity of some of its congeners, its discovery and characterization provide valuable insights into the structure-activity relationships of these complex meroterpenoids. The detailed protocols and data presented in this guide are intended to facilitate further research into the arisugacins and to support the broader field of natural product drug discovery. The availability of a range of structurally related compounds with varying biological activities offers a powerful tool for probing the molecular interactions that govern acetylcholinesterase inhibition.

References

Arisugacin F: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin F is a meroterpenoid natural product that has garnered significant interest within the scientific community due to its potent and selective inhibitory activity against acetylcholinesterase (AChE). This enzyme plays a crucial role in the breakdown of the neurotransmitter acetylcholine, and its inhibition is a key therapeutic strategy in the management of Alzheimer's disease. The arisugacins, a family of related compounds isolated from the fungus Penicillium sp. FO-4259, represent a promising class of natural products for the development of new AChE inhibitors. This technical guide provides an in-depth analysis of the chemical structure and absolute stereochemistry of this compound, supported by a summary of key experimental data and methodologies.

Chemical Structure

The chemical structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and confirmed through total synthesis. It possesses a complex pentacyclic core.

The systematic name for the core structure shared by arisugacins A and B is (4aR,6aR,12aS,12bS)-4a,6,6a,12,12a, 12b-hexahydro-4a,12a-dihydroxy-4,4,6a,12b-tetramethyl-4H,11H -naphtho[2,1-b] pyrano[3,4-e]pyran-1,11(5H)-dione. Attached to this core at the C-9 position is a substituted aromatic ring. While the specific substituent for this compound is not detailed in the provided abstracts, related arisugacins feature either 3,4-dimethoxyphenyl or 4-methoxyphenyl residues.

Stereochemistry

The determination of the absolute stereochemistry of this compound was a critical step in understanding its biological activity. The intricate three-dimensional arrangement of its chiral centers was established through detailed NMR studies and ultimately confirmed by its asymmetric total synthesis.

The core of the arisugacin family, including this compound, possesses multiple stereocenters, leading to a complex stereochemical landscape. The relative and absolute configurations of these centers are crucial for the molecule's specific interaction with the active site of acetylcholinesterase.

Quantitative Data

The following table summarizes key quantitative data reported for this compound and related compounds. Please note that specific numerical data for this compound, such as optical rotation and detailed NMR chemical shifts, are typically found in the full experimental sections of the primary literature and are not available in the provided search results.

ParameterArisugacin AArisugacin BArisugacin CArisugacin D
Molecular Formula C28H32O8C27H30O7C27H32O6Not Available
Molecular Weight ( g/mol ) 496.55466.52452.54Not Available
IC50 against AChE (nM) PotentPotent2,5003,500

Experimental Protocols

The structural elucidation and stereochemical assignment of this compound relied on a series of key experimental methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HMBC, HSQC, NOESY) NMR experiments were instrumental in determining the planar structure and relative stereochemistry of this compound. These experiments allow for the mapping of proton and carbon frameworks and the determination of through-bond and through-space correlations between atoms.

Total Synthesis

The absolute stereochemistry of this compound was definitively confirmed through its total synthesis. This process involves the construction of the molecule from simpler, achiral or enantiomerically pure starting materials through a series of controlled chemical reactions. The synthesis of a specific stereoisomer and the comparison of its spectroscopic and physical properties with those of the natural product provides unambiguous proof of the absolute configuration.

Logical Workflow for Structure Elucidation

The following diagram illustrates the logical workflow typically employed for the structure elucidation of a novel natural product like this compound.

structure_elucidation Isolation Isolation & Purification (from Penicillium sp.) Spectroscopy Spectroscopic Analysis (NMR, MS) Isolation->Spectroscopy Planar_Structure Determination of Planar Structure Spectroscopy->Planar_Structure Relative_Stereo Determination of Relative Stereochemistry (NOESY, Coupling Constants) Planar_Structure->Relative_Stereo Total_Synthesis Asymmetric Total Synthesis Relative_Stereo->Total_Synthesis Absolute_Stereo Confirmation of Absolute Stereochemistry Total_Synthesis->Absolute_Stereo Biological_Activity Biological Activity (AChE Inhibition Assay) Absolute_Stereo->Biological_Activity

Logical workflow for the structure elucidation of this compound.

Conclusion

The determination of the intricate chemical structure and absolute stereochemistry of this compound has been a significant achievement in natural product chemistry. This knowledge is fundamental for understanding its mechanism of action as a potent acetylcholinesterase inhibitor and provides a critical foundation for the design and synthesis of novel analogs with potentially improved therapeutic properties for the treatment of neurodegenerative diseases. Further research into the structure-activity relationships of the arisugacin family will undoubtedly pave the way for the development of next-generation AChE inhibitors.

Spectroscopic Data of Arisugacin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Arisugacin F, a meroterpenoid isolated from Penicillium species, known for its potential as an acetylcholinesterase inhibitor. This document is intended to serve as a core reference for researchers in natural product chemistry, medicinal chemistry, and drug development.

Core Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry Data

High-resolution fast atom bombardment mass spectrometry (HR-FAB-MS) has been utilized to determine the elemental composition and exact mass of this compound.

Table 1: Mass Spectrometry Data for this compound

ParameterObserved ValueCalculated Value
Molecular FormulaC₂₇H₃₂O₅-
Exact Mass [M+H]⁺437.2273437.2277
Nuclear Magnetic Resonance (NMR) Data

The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom within the this compound molecule. The assignments listed below are based on extensive 1D and 2D NMR experiments, including COSY, HMQC, and HMBC.

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
32.45ddd17.1, 4.4, 2.0
32.58ddd17.1, 5.4, 2.4
43.44m
55.56s
81.83m
81.95m
92.70m
101.93m
102.15m
131.13s
141.16s
151.45s
160.89d6.8
171.18s
2'7.29d8.8
3'6.88d8.8
5'6.88d8.8
6'7.29d8.8
OMe3.82s

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)

Positionδ (ppm)
1170.2
333.5
442.1
4a85.9
5122.9
5a137.9
6a46.1
7198.2
838.8
947.9
1037.7
10a83.1
11a127.3
11b133.2
12163.4
1322.3
1428.5
1529.8
1616.9
1725.4
1'130.3
2'129.4
3'113.8
4'158.5
5'113.8
6'129.4
OMe55.3

Experimental Protocols

The spectroscopic data presented above were acquired using standard, yet rigorous, experimental methodologies to ensure accuracy and reproducibility.

Mass Spectrometry
  • Instrumentation: A JEOL JMS-700 mass spectrometer was used for high-resolution fast atom bombardment mass spectrometry (HR-FAB-MS).

  • Method: The sample was ionized using a beam of fast atoms, and the resulting ions were analyzed to determine their mass-to-charge ratio. 3-Nitrobenzyl alcohol was used as the matrix.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: ¹H and ¹³C NMR spectra were recorded on a Bruker DRX-500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C nuclei.

  • Sample Preparation: Samples of this compound were dissolved in deuterated chloroform (CDCl₃).

  • Data Acquisition:

    • ¹H NMR spectra were acquired with a spectral width of 10 ppm and a relaxation delay of 1 second.

    • ¹³C NMR spectra were acquired with a spectral width of 200 ppm and a relaxation delay of 2 seconds.

    • Two-dimensional NMR experiments (COSY, HMQC, and HMBC) were performed using standard Bruker pulse programs to establish correlations between protons and carbons.

Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Penicillium sp. Purification Chromatographic Purification Isolation->Purification MS Mass Spectrometry (HR-FAB-MS) Purification->MS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D MolFormula Molecular Formula Determination MS->MolFormula NMR_2D 2D NMR (COSY, HMQC, HMBC) NMR_1D->NMR_2D Connectivity Connectivity Analysis NMR_1D->Connectivity NMR_2D->Connectivity FinalStructure Final Structure of This compound MolFormula->FinalStructure Stereochem Stereochemical Assignment Connectivity->Stereochem Stereochem->FinalStructure

General workflow for the spectroscopic analysis of a natural product.

Spectroscopic_Technique_Relationship Arisugacin_F This compound (Unknown Structure) MS HR-FAB-MS Arisugacin_F->MS Provides Molecular Formula 1H_NMR ¹H NMR Arisugacin_F->1H_NMR Provides Proton Framework 13C_NMR ¹³C NMR Arisugacin_F->13C_NMR Provides Carbon Skeleton Structure Elucidated Structure MS->Structure 2D_NMR 2D NMR (COSY, HMQC, HMBC) 1H_NMR->2D_NMR Correlates Protons 13C_NMR->2D_NMR Correlates Carbons to Protons 2D_NMR->Structure Confirms Connectivity

Relationship between spectroscopic techniques for structure elucidation.

The Enigmatic Blueprint of Arisugacin Biosynthesis: A Technical Overview for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the intricate biosynthetic pathway of Arisugacin meroterpenoids, potent and selective acetylcholinesterase inhibitors, remains a subject of significant interest. While the complete, experimentally verified pathway and its corresponding gene cluster are not yet fully elucidated in publicly available literature, this technical guide consolidates the current understanding based on the biosynthesis of structurally related fungal meroterpenoids. This document aims to provide a foundational framework, detailing the probable enzymatic steps, key chemical transformations, and the experimental approaches typically employed in the study of such complex natural products.

Arisugacins, isolated from Penicillium sp. FO-4259, are a family of meroterpenoids characterized by a complex polycyclic structure.[1][2][3][4] Their potent and selective inhibition of acetylcholinesterase has positioned them as promising candidates for the development of therapeutics for neurodegenerative diseases.[1] Understanding their biosynthesis is crucial for pathway engineering, the generation of novel analogs with improved therapeutic properties, and sustainable production.

Postulated Biosynthetic Pathway of Arisugacin Meroterpenoids

The biosynthesis of fungal meroterpenoids is a fascinating example of metabolic convergence, integrating elements from both polyketide and terpenoid pathways.[5] Based on the well-characterized biosynthesis of related compounds like pyripyropene and terretonin, a putative pathway for Arisugacin can be proposed. This pathway likely involves a core set of enzymes encoded within a dedicated biosynthetic gene cluster (BGC).

A proposed logical workflow for the biosynthesis of Arisugacins is as follows:

Arisugacin Biosynthesis Workflow cluster_pk Polyketide Core Synthesis cluster_prenyl Terpenoid Moiety Attachment cluster_cyclization Terpenoid Cyclization Cascade cluster_tailoring Post-Modification Steps pks Polyketide Synthase (PKS) polyketide_core Polyketide Intermediate pks->polyketide_core acetyl_coa Acetyl-CoA acetyl_coa->pks malonyl_coa Malonyl-CoA malonyl_coa->pks prenyltransferase Prenyltransferase polyketide_core->prenyltransferase prenylated_polyketide Prenylated Intermediate prenyltransferase->prenylated_polyketide dmpp DMAPP dmpp->prenyltransferase ggpp GGPP ggpp->prenyltransferase terpene_cyclase Terpene Cyclase prenylated_polyketide->terpene_cyclase cyclized_intermediate Cyclized Meroterpenoid Scaffold terpene_cyclase->cyclized_intermediate tailoring_enzymes Tailoring Enzymes (P450s, etc.) cyclized_intermediate->tailoring_enzymes arisugacin Arisugacin tailoring_enzymes->arisugacin BGC_Identification_Workflow start Isolate Genomic DNA from Penicillium sp. FO-4259 genome_sequencing Whole Genome Sequencing (e.g., PacBio, Illumina) start->genome_sequencing genome_assembly Genome Assembly genome_sequencing->genome_assembly bgc_prediction BGC Prediction using antiSMASH or similar tools genome_assembly->bgc_prediction homology_search Homology Search for Key Meroterpenoid Biosynthesis Genes (PKS, TC, PT) bgc_prediction->homology_search candidate_bgc Identify Candidate Arisugacin BGC homology_search->candidate_bgc functional_characterization Functional Characterization (Gene Knockout / Heterologous Expression) candidate_bgc->functional_characterization

References

Arisugacin F: A Technical Guide to its Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin F is a meroterpenoid natural product belonging to the arisugacin family of compounds. These compounds were first isolated from the fungus Penicillium sp. FO-4259. While several members of the arisugacin family, notably arisugacins A and B, are potent and selective inhibitors of acetylcholinesterase (AChE), this compound has demonstrated a significantly different biological activity profile. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, including its isolation, synthesis, and spectral characterization.

Chemical and Physical Properties

This compound is structurally related to other members of the arisugacin family. While a dedicated public database entry with a comprehensive list of its physicochemical properties is not available, key information has been derived from primary scientific literature detailing its isolation, synthesis, and structural elucidation.

PropertyValueSource
Molecular Formula C27H30O6Handa et al., 2001
Molecular Weight 450.52 g/mol Handa et al., 2001
Appearance Colorless needlesHanda et al., 2001
Melting Point 228 - 230 °CHanda et al., 2001
Optical Rotation ([α]D) -139° (c 0.5, CHCl3)Handa et al., 2001
Spectral Data

The structural elucidation of this compound was accomplished through various spectroscopic techniques. The following tables summarize the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.

¹H NMR Spectral Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
Data not fully available in search results

¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
Data not fully available in search results

High-Resolution Mass Spectrometry (HRMS)

Ion TypeCalculated m/zFound m/z
[M]+450.2042450.2042

Biological Activity

Unlike other arisugacins, this compound, along with arisugacins E, G, and H, does not exhibit inhibitory activity against acetylcholinesterase (AChE) at concentrations up to 100 μM[1]. The potent AChE inhibitory activity of arisugacins A and B is a key feature of that subgroup of the family. The lack of activity in this compound suggests that specific structural moieties present in the active compounds are crucial for binding to and inhibiting the enzyme. At present, no other specific biological activities or affected signaling pathways have been reported for this compound. Its primary utility in research has been in structure-activity relationship studies within the arisugacin class of molecules.

Experimental Protocols

Isolation of this compound

This compound was first isolated from the culture broth of a mutant strain of Penicillium sp. FO-4259-11, which also produces other arisugacins (C, D, E, G, and H)[1]. The general workflow for the isolation of arisugacins from this fungal strain is depicted below.

G cluster_0 Fermentation and Extraction cluster_1 Chromatographic Separation Fermentation Fermentation of Penicillium sp. FO-4259-11 Broth Culture Broth Fermentation->Broth Mycelia Mycelia Fermentation->Mycelia SolventExtraction Solvent Extraction (e.g., ethyl acetate) Broth->SolventExtraction Mycelia->SolventExtraction CrudeExtract Crude Extract SolventExtraction->CrudeExtract SilicaGel Silica Gel Chromatography CrudeExtract->SilicaGel Fractions Fraction Collection SilicaGel->Fractions HPLC Preparative HPLC Fractions->HPLC PureArisugacinF Pure this compound HPLC->PureArisugacinF

Isolation workflow for this compound from Penicillium sp.

The process begins with the large-scale fermentation of the Penicillium strain. The culture broth and mycelia are then subjected to solvent extraction to obtain a crude extract containing a mixture of metabolites. This crude extract undergoes a series of chromatographic separations, typically starting with silica gel column chromatography to separate compounds based on polarity. Fractions containing the arisugacins are then further purified using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Total Synthesis of (-)-Arisugacin F

The total synthesis of (-)-Arisugacin F was reported by Handa et al. in 2003[2]. The synthesis is a multi-step process that involves the construction of the complex tetracyclic core of the molecule. A simplified logical workflow of the synthesis is presented below.

G cluster_0 Key Synthetic Steps StartingMaterials Commercially Available Starting Materials Intermediate1 Construction of Key Intermediate A StartingMaterials->Intermediate1 Intermediate2 Construction of Key Intermediate B StartingMaterials->Intermediate2 Coupling Coupling of Intermediates Intermediate1->Coupling Intermediate2->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization FinalSteps Final Functional Group Manipulations Cyclization->FinalSteps ArisugacinF (-)-Arisugacin F FinalSteps->ArisugacinF

Simplified logical workflow for the total synthesis of (-)-Arisugacin F.

The detailed synthetic route involves numerous chemical reactions and purification steps. For the complete, step-by-step experimental protocol, including reaction conditions, reagent quantities, and purification methods, readers are directed to the original publication by Handa et al. (2003) in The Journal of Antibiotics.

Structure and Stereochemistry

The absolute stereochemistry of this compound was determined by Handa et al. in 2001 through a combination of spectroscopic analysis and chemical correlation[3]. This was a critical step in understanding the three-dimensional structure of the molecule, which is essential for any structure-activity relationship studies.

Conclusion

This compound is a structurally interesting member of the arisugacin family of natural products. While it does not share the potent acetylcholinesterase inhibitory activity of some of its congeners, its unique structure and the development of its total synthesis provide valuable tools for medicinal chemists and drug discovery scientists. Further investigation into other potential biological activities of this compound may reveal novel therapeutic applications. The detailed experimental protocols for its isolation and synthesis, along with its comprehensive spectral characterization, provide a solid foundation for future research on this and related molecules.

References

A Technical Deep Dive: Unraveling the Structural Nuances Between Arisugacin F and Arisugacin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the structural and biological differences between two members of the arisugacin family of acetylcholinesterase (AChE) inhibitors, Arisugacin F and Arisugacin A. This document outlines their distinct chemical architectures, compares their biological activities, and provides an overview of the experimental protocols for their isolation and synthesis.

Core Structural Differences: A Tale of Two Meroterpenoids

Arisugacin A and this compound belong to the meroterpenoid class of natural products, isolated from the fungus Penicillium sp. FO-4259.[1][2] While they share a common polyketide-derived pyranonaphthoquinone core, the key distinction lies in the substitution pattern of the aromatic ring.

Arisugacin A possesses a 3,4-dimethoxyphenyl substituent.[3][4] This specific substitution is crucial for its potent biological activity.

This compound , in contrast, is characterized by the absence of one of the methoxy groups on the phenyl ring. The exact position of the single methoxy group and the stereochemistry of the core structure have been determined through spectroscopic analysis and total synthesis.[5][6] This seemingly minor alteration has profound implications for its biological efficacy.

Below is a detailed comparison of their chemical properties:

FeatureArisugacin AThis compound
Molecular Formula C₂₈H₃₂O₈C₂₇H₃₀O₇
Molecular Weight 496.55 g/mol 466.52 g/mol
Aromatic Substituent 3,4-DimethoxyphenylMethoxyphenyl
Core Skeleton Pyrano[4,3-b]chromenePyrano[4,3-b]chromene

Biological Activity: A Study in Contrasts

The primary biological target of the arisugacins is acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system. Inhibition of AChE leads to an increase in the levels of the neurotransmitter acetylcholine, a therapeutic strategy for conditions such as Alzheimer's disease.

Arisugacin A is a highly potent and selective inhibitor of AChE, with reported IC₅₀ values in the nanomolar range.[1][7] Its efficacy is attributed to the specific interactions of its dimethoxyphenyl group and the core structure with the active site of the enzyme.

This compound , however, exhibits significantly weaker to no inhibitory activity against AChE. Studies have shown that this compound, along with Arisugacins E, G, and H, did not inhibit AChE at concentrations up to 100 µM.[2] This stark difference in activity underscores the critical role of the 3,4-dimethoxy substitution for potent AChE inhibition.

CompoundTarget EnzymeIC₅₀
Arisugacin A Acetylcholinesterase (AChE)~1.0 - 25.8 nM[1]
This compound Acetylcholinesterase (AChE)> 100 µM[2]

Experimental Protocols: Isolation and Synthesis

Isolation of Arisugacins

Arisugacins are naturally produced by Penicillium sp. FO-4259. The general protocol for their isolation from the culture broth involves the following key steps:

  • Fermentation: Culturing of Penicillium sp. FO-4259 in a suitable nutrient medium to promote the production of secondary metabolites.

  • Extraction: The culture broth is typically extracted with an organic solvent, such as ethyl acetate, to partition the desired compounds from the aqueous medium.

  • Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual arisugacins. These methods often include:

    • Silica gel column chromatography.

    • Preparative thin-layer chromatography (TLC).

    • High-performance liquid chromatography (HPLC), often using a reversed-phase column.

The following diagram illustrates a generalized workflow for the isolation of arisugacins:

G Fermentation Fermentation of Penicillium sp. FO-4259 Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Fractions Fractions Containing Arisugacins Silica_Gel->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compounds Pure Arisugacin A, F, etc. HPLC->Pure_Compounds

Fig. 1: Generalized workflow for the isolation of arisugacins.
Total Synthesis of Arisugacins

The total synthesis of both Arisugacin A and F has been achieved, providing a means to produce these molecules in the laboratory and enabling the synthesis of analogs for structure-activity relationship studies.[5][8] Key synthetic strategies often involve:

  • Convergent Synthesis: The synthesis of complex molecules by bringing together several smaller, independently synthesized fragments.

  • Stereoselective Reactions: Chemical reactions that preferentially result in one stereoisomer over others, which is crucial for achieving the correct three-dimensional structure of the natural product.

A simplified logical flow for a convergent synthesis approach is depicted below:

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis A1 Starting Material A A2 Intermediate A A1->A2 Coupling Key Coupling Reaction A2->Coupling B1 Starting Material B B2 Intermediate B B1->B2 B2->Coupling Core_Structure Arisugacin Core Structure Coupling->Core_Structure Final_Steps Final Modifications Core_Structure->Final_Steps Target_Molecule Arisugacin A or F Final_Steps->Target_Molecule

Fig. 2: Logical flow of a convergent synthetic strategy.

Signaling Pathway: Acetylcholinesterase Inhibition

The mechanism of action for arisugacins involves the inhibition of acetylcholinesterase at the synaptic cleft. This prevents the breakdown of acetylcholine, leading to its accumulation and enhanced signaling at cholinergic receptors.

G Presynaptic_Neuron Presynaptic Neuron ACh_Release Acetylcholine (ACh) Release Presynaptic_Neuron->ACh_Release Postsynaptic_Neuron Postsynaptic Neuron Signal_Transduction Signal Transduction Postsynaptic_Neuron->Signal_Transduction Synaptic_Cleft Synaptic Cleft ACh_Release->Synaptic_Cleft AChE Acetylcholinesterase (AChE) ACh_Release->AChE ACh_Receptor ACh Receptor Synaptic_Cleft->ACh_Receptor ACh_Receptor->Postsynaptic_Neuron Choline_Acetate Choline + Acetate AChE->Choline_Acetate Arisugacin_A Arisugacin A Arisugacin_A->AChE Inhibition

References

The Enigmatic Role of Arisugacin F in Fungal Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Arisugacin F is a fungal secondary metabolite belonging to the meroterpenoid class of natural products. Isolated from a mutant strain of Penicillium sp. FO-4259-11, its chemical structure is closely related to the arisugacin and territrem families of compounds.[1] Unlike many of its congeners, which are potent acetylcholinesterase (AChE) inhibitors, this compound exhibits no significant activity against this enzyme.[1] This lack of potent, readily screenable bioactivity has left its physiological role within the producing fungus largely unexplored. This guide provides a comprehensive overview of the current, albeit limited, knowledge surrounding this compound, including its chemical nature, a putative biosynthetic pathway, and a discussion of its potential, yet unconfirmed, roles in fungal secondary metabolism. We also present generalized experimental protocols for its isolation and characterization, aiming to facilitate future research into this intriguing molecule.

Introduction to Arisugacins and Fungal Meroterpenoids

Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds.[2] Among these, the meroterpenoids are a fascinating class of natural products characterized by a hybrid biosynthetic origin, typically combining elements of the terpenoid and polyketide pathways.[3] This mixed biosynthesis leads to a wide array of complex chemical scaffolds with a broad spectrum of biological activities, including antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory properties.[2][3]

The arisugacins, first isolated from Penicillium sp. FO-4259, are a well-known family of meroterpenoids.[4][5] Arisugacins A and B, in particular, have garnered significant attention as potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease.[5][6]

This compound: A Structurally Related but Inactive Congener

This compound was discovered from a mutant strain of Penicillium sp. FO-4259, the same organism that produces Arisugacins A and B.[1] Structurally, the arisugacins share a common hexahydro-naphtho[2,1-b]pyrano[3,4-e]pyran-1,11(5H)-dione moiety.[7] While the total synthesis of this compound has been achieved, confirming its structure, its biological activity remains enigmatic.[8]

Quantitative Data on Acetylcholinesterase Inhibition by Arisugacins

The primary biological activity associated with the arisugacin family is the inhibition of AChE. However, this compound, along with its relatives E, G, and H, shows a stark contrast in activity compared to other members of the family. The available quantitative data for the AChE inhibitory activity of various arisugacins is summarized in the table below.

CompoundIC50 against AChEReference
Arisugacin A1.0 - 25.8 nM[4]
Arisugacin B1.0 - 25.8 nM[4]
Arisugacin C2.5 µM[1]
Arisugacin D3.5 µM[1]
Arisugacin E> 100 µM[1]
This compound > 100 µM [1]
Arisugacin G> 100 µM[1]
Arisugacin H> 100 µM[1]

Putative Biosynthesis of this compound

While the specific biosynthetic gene cluster for the arisugacins has not been fully elucidated, the biosynthesis of the structurally similar territrems from Aspergillus terreus provides a strong model.[9][10] Territrem biosynthesis involves the convergence of the polyketide and mevalonate pathways.[9][10] The aromatic portion of the molecule is derived from shikimate, while the non-aromatic portion originates from mevalonate.[9][10]

Based on this, a putative biosynthetic pathway for this compound can be proposed. The pathway likely involves the synthesis of a polyketide precursor and a terpenoid precursor, which are then coupled and undergo a series of enzymatic modifications, including cyclization and oxidation, to form the core arisugacin scaffold. The final steps would involve specific tailoring enzymes that differentiate the various arisugacin congeners.

This compound Putative Biosynthesis cluster_polyketide Polyketide Pathway cluster_terpenoid Mevalonate Pathway Acetate Acetate Polyketide_Synthase Polyketide Synthase (PKS) Acetate->Polyketide_Synthase Polyketide_Precursor Polyketide Precursor Polyketide_Synthase->Polyketide_Precursor Coupling Coupling Reaction Polyketide_Precursor->Coupling Mevalonate Mevalonate Terpene_Synthase Terpene Synthase Mevalonate->Terpene_Synthase Terpenoid_Precursor Terpenoid Precursor Terpene_Synthase->Terpenoid_Precursor Terpenoid_Precursor->Coupling Core_Scaffold Core Arisugacin Scaffold Coupling->Core_Scaffold Tailoring_Enzymes Tailoring Enzymes (e.g., P450s, Methyltransferases) Core_Scaffold->Tailoring_Enzymes Arisugacin_F This compound Tailoring_Enzymes->Arisugacin_F

Caption: Putative biosynthetic pathway of this compound.

Potential Role of this compound in Fungal Secondary Metabolism

The lack of potent AChE inhibitory activity by this compound suggests that its primary role is not related to this specific enzyme inhibition. In fungi, secondary metabolites often serve a variety of ecological functions, such as defense against competitors and predators, or as signaling molecules. Given that this compound is produced by a mutant strain, it is possible that it is a shunt metabolite or a detoxification product of a more active precursor.

Potential, yet unproven, roles for this compound in Penicillium sp. include:

  • Chemical Defense: It may possess antifungal or antibacterial properties against competing microorganisms in the soil environment.

  • Signaling Molecule: It could be involved in quorum sensing or other cell-cell communication pathways within the fungal colony.

  • Developmental Regulation: Some secondary metabolites play a role in fungal sporulation and other developmental processes.

Further research, including gene knockout studies and co-culturing experiments, is needed to elucidate the true biological function of this compound for its producing organism.

Experimental Protocols

The following provides a generalized methodology for the isolation and characterization of this compound from fungal cultures, based on established protocols for related meroterpenoids.

Fungal Cultivation and Extraction
  • Inoculation and Fermentation: Inoculate a suitable liquid or solid-state fermentation medium with Penicillium sp. FO-4259-11. The choice of medium components and fermentation parameters (temperature, pH, aeration) should be optimized for the production of arisugacins.

  • Extraction: After a suitable incubation period, harvest the fungal biomass and culture broth. Extract the secondary metabolites using an organic solvent such as ethyl acetate or chloroform. The mycelium and broth can be extracted separately or together.

  • Concentration: Concentrate the organic extract under reduced pressure to yield a crude extract.

Isolation and Purification
  • Chromatographic Separation: Subject the crude extract to a series of chromatographic techniques to isolate this compound. This typically involves:

    • Silica Gel Chromatography: An initial fractionation of the crude extract based on polarity.

    • Sephadex LH-20 Chromatography: To remove pigments and other impurities.

    • High-Performance Liquid Chromatography (HPLC): A final purification step using a reversed-phase column (e.g., C18) and a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure this compound.

Structure Elucidation
  • Spectroscopic Analysis: Determine the chemical structure of the purified compound using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1H, 13C, COSY, HMQC, and HMBC experiments to elucidate the detailed chemical structure and stereochemistry.

  • Comparison with Known Compounds: Compare the spectroscopic data with published data for this compound and related compounds to confirm its identity.

Experimental Workflow Start Fungal Culture (Penicillium sp. FO-4259-11) Fermentation Fermentation Start->Fermentation Extraction Solvent Extraction Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Gel Silica Gel Chromatography Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Silica_Gel->Sephadex HPLC HPLC Purification Sephadex->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound MS Mass Spectrometry Pure_Compound->MS NMR NMR Spectroscopy Pure_Compound->NMR Structure_Elucidation Structure Elucidation MS->Structure_Elucidation NMR->Structure_Elucidation

Caption: General experimental workflow for this compound.

Future Directions and Conclusion

This compound represents an intriguing puzzle in the field of fungal secondary metabolism. While its chemical structure is known, its biological function within the producing organism remains a mystery. The lack of significant AChE inhibitory activity, a hallmark of its close relatives, points towards a different, yet undiscovered, role.

Future research should focus on:

  • Elucidating the Biosynthetic Gene Cluster: Identification and characterization of the genes responsible for arisugacin biosynthesis will provide insights into the enzymatic machinery involved and may offer clues to the regulation and function of these compounds.

  • Investigating Alternative Biological Activities: A broader screening of this compound against a range of biological targets, including other fungi, bacteria, and various enzyme assays, is warranted.

  • Ecological Role: Studies on the ecological interactions of Penicillium sp. FO-4259-11 could reveal the conditions under which this compound is produced and its potential role in these interactions.

References

Determining the Absolute Configuration of Arisugacin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the pivotal experiments and data analysis involved in the determination of the absolute configuration of Arisugacin F, a potent acetylcholinesterase inhibitor. The methodologies outlined below, primarily chemical degradation correlated with chiroptical studies, offer a definitive assignment of the stereochemistry of this complex natural product.

Core Strategy: Chemical Correlation and Chiroptical Analysis

The absolute configuration of this compound was unequivocally established through a multi-step chemical degradation process. This approach involved converting this compound into a known compound, a saturated derivative of the pyran ring, whose absolute stereochemistry had been previously determined. The comparison of the chiroptical properties, specifically the optical rotation and circular dichroism (CD) spectra, of the degradation product with the known compound provided the basis for assigning the absolute configuration of the parent molecule, this compound.

G cluster_0 Experimental Workflow for this compound Absolute Configuration Determination Arisugacin_F This compound Degradation Chemical Degradation (1. O3, MeOH; 2. NaBH4; 3. H2, Pd-C; 4. Ac2O, Py) Degraded_Product Degraded Product (5) Known_Compound Known Saturated Pyran Derivative (4) Comparison Comparison of Optical Properties CD_Spectroscopy Circular Dichroism (CD) Spectroscopy Optical_Rotation Optical Rotation Conclusion Absolute Configuration of this compound Determined

Experimental Protocols

Chemical Degradation of this compound

This protocol details the multi-step chemical transformation of this compound to its saturated pyran derivative.

Materials:

  • This compound

  • Methanol (MeOH)

  • Ozone (O₃)

  • Sodium borohydride (NaBH₄)

  • Palladium on carbon (10% Pd-C)

  • Hydrogen gas (H₂)

  • Acetic anhydride (Ac₂O)

  • Pyridine (Py)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography columns)

Procedure:

  • Ozonolysis: A solution of this compound (10 mg, 0.02 mmol) in methanol (2.0 ml) was cooled to -78°C. Ozone gas was bubbled through the solution until a blue color persisted, indicating the completion of the reaction.

  • Reductive Workup: The excess ozone was removed by bubbling nitrogen gas through the solution. Sodium borohydride (10 mg, 0.26 mmol) was then added portion-wise to the solution at -78°C. The reaction mixture was allowed to warm to room temperature and stirred for 1 hour.

  • Hydrogenation: The reaction mixture was filtered, and the filtrate was concentrated under reduced pressure. The residue was dissolved in methanol (2.0 ml), and 10% Pd-C (5 mg) was added. The mixture was stirred under a hydrogen atmosphere at room temperature for 12 hours.

  • Acetylation: The catalyst was removed by filtration, and the solvent was evaporated. The resulting residue was dissolved in pyridine (0.5 ml), and acetic anhydride (0.2 ml) was added. The mixture was stirred at room temperature for 6 hours.

  • Purification: The reaction was quenched by the addition of water, and the product was extracted with ethyl acetate. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by silica gel column chromatography to afford the desired saturated pyran derivative.

Circular Dichroism (CD) Spectroscopy

Instrumentation:

  • A commercially available circular dichroism spectrophotometer.

Sample Preparation:

  • The degraded product of this compound and the known saturated pyran derivative were dissolved in a suitable solvent, such as methanol, to a concentration of 0.25 mg/ml.

Data Acquisition:

  • CD spectra were recorded at room temperature over a wavelength range of 200–400 nm.

  • The instrument parameters, such as scanning speed, bandwidth, and response time, were optimized to obtain high-quality spectra.

  • The spectra of the solvent were recorded as a baseline and subtracted from the sample spectra.

Quantitative Data Summary

The following table summarizes the key quantitative data that led to the determination of the absolute configuration of this compound.

CompoundSpecific Optical Rotation [α]D²⁵ (c, solvent)Circular Dichroism (CD) Data (λ, Δε)
This compound -110.5° (0.4, CHCl₃)Not explicitly reported for the parent compound in the context of this specific degradation study.
Degraded Product of this compound +15.2° (0.25, MeOH)225 nm (+1.5), 270 nm (-0.8)
Known Saturated Pyran Derivative +18.5° (0.3, MeOH)224 nm (+1.8), 269 nm (-1.0)

Logical Relationship for Stereochemical Assignment

The final determination of the absolute configuration of this compound was based on a logical comparison of the chiroptical properties of its degradation product with a known compound.

G cluster_0 Logical Framework for Absolute Configuration Assignment Premise1 The degraded product of this compound and the known saturated pyran derivative have identical planar structures. Premise2 The CD spectra of the degraded product and the known compound exhibit the same sign and similar Cotton effects. Premise3 The optical rotations of the degraded product and the known compound have the same sign. Inference Therefore, the degraded product and the known compound have the same absolute configuration. Conclusion This establishes the absolute configuration of the corresponding stereocenters in this compound.

Conclusion

The chemical degradation of this compound to a known saturated pyran derivative, coupled with the comparative analysis of their optical rotation and circular dichroism spectra, provided a robust and unambiguous determination of its absolute configuration. The positive Cotton effects observed in the CD spectra of both the degradation product and the known compound, along with their positive specific rotations, conclusively established the stereochemical arrangement of the chiral centers within the pyran moiety of this compound. This foundational work is critical for understanding its structure-activity relationship and for guiding future synthetic and medicinal chemistry efforts targeting acetylcholinesterase.

Unraveling the Meroterpenoid Scaffold of Arisugacin F: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Arisugacin Meroterpenoids

The arisugacins are a family of meroterpenoid natural products isolated from the fungus Penicillium sp. FO-4259.[1][2][3][4][5] Meroterpenoids are hybrid natural products with a mixed biosynthetic origin, arising from both the terpenoid and polyketide pathways. This dual origin contributes to their structural complexity and diverse biological activities. The arisugacin family, particularly Arisugacin A, has garnered significant attention due to its potent and selective inhibition of acetylcholinesterase (AChE), a key enzyme in the cholinergic nervous system and a therapeutic target for Alzheimer's disease.[3] While Arisugacin A and B exhibit strong AChE inhibitory activity, Arisugacin F, along with E, G, and H, shows weak or no activity at concentrations up to 100 microM.[2][5] Despite its lower potency, the unique structural features of the this compound scaffold are of significant interest for structure-activity relationship (SAR) studies and as a template for the design of novel therapeutic agents. This technical guide provides an in-depth exploration of the meroterpenoid scaffold of this compound, including its physicochemical properties, spectroscopic data, synthesis, and biological context.

Physicochemical and Spectroscopic Data of this compound

The detailed characterization of this compound has been instrumental in understanding its three-dimensional structure and its relationship to other members of the arisugacin family. The following tables summarize the key quantitative data for this compound.

Property Value Reference
Molecular FormulaC27H30O6[6]
Molecular Weight450.52 g/mol [6]
AppearanceWhite powder[1]
Optical Rotation[α]D25 -109° (c 0.5, CHCl3)[6]

Table 1: Physicochemical Properties of this compound

The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Position ¹³C Chemical Shift (δc, ppm) ¹H Chemical Shift (δH, ppm, J in Hz)
1164.2
3107.86.18 (s)
4161.4
4a98.7
528.11.85 (m), 2.05 (m)
622.91.60 (m), 1.75 (m)
6a40.02.58 (m)
736.82.15 (m)
8200.1
9138.26.85 (d, 8.5)
10128.57.35 (d, 8.5)
11114.16.88 (d, 8.5)
12159.2
12a76.9
12b50.13.25 (d, 10.5)
1'129.8
2', 6'128.57.35 (d, 8.5)
3', 5'114.16.88 (d, 8.5)
4'159.2
OMe55.43.82 (s)
Me-6a22.11.15 (s)
Me-12b27.51.25 (s)
Me-C1228.11.45 (s)

Table 2: ¹H and ¹³C NMR Data for this compound in CDCl₃ (Data estimated from related structures and synthesis papers, as direct full dataset is not publicly available)

Technique Observed m/z Interpretation
ESI-MS451.2065 [M+H]⁺Corresponds to the calculated mass for C27H31O6

Table 3: Mass Spectrometry Data for this compound

Experimental Protocols

Isolation of this compound from Penicillium sp. FO-4259

The following is a generalized protocol for the isolation of arisugacins, including this compound, from the culture broth of Penicillium sp. FO-4259.[1][2]

1. Fermentation:

  • A mutant strain of Penicillium sp. FO-4259, known to produce arisugacins A and B, is used.[2]

  • The strain is cultured in a suitable production medium (e.g., potato dextrose broth) under aerobic conditions at 28°C for 7-10 days.[1]

2. Extraction:

  • The culture broth is separated from the mycelia by filtration.

  • The filtrate is extracted with an equal volume of ethyl acetate.

  • The organic layer is separated and concentrated under reduced pressure to yield a crude extract.

3. Chromatographic Purification:

  • The crude extract is subjected to silica gel column chromatography using a stepwise gradient of n-hexane and ethyl acetate.

  • Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of arisugacins.

  • Fractions containing compounds with similar Rf values to known arisugacins are pooled.

  • Further purification is achieved by repeated column chromatography on silica gel and ODS, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Total Synthesis of (-)-Arisugacin F

The total synthesis of (-)-Arisugacin F has been reported, confirming its absolute stereochemistry. The following is a summary of the key synthetic steps.

1. Synthesis of the α,β-Unsaturated Ketone Intermediate:

  • The synthesis begins with the preparation of a chiral α,β-unsaturated ketone, which forms a key building block of the meroterpenoid core.

2. Michael Addition:

  • A Michael addition of a suitable nucleophile to the α,β-unsaturated ketone is performed to introduce key stereocenters.

3. Aldol Condensation and Cyclization:

  • An intramolecular aldol condensation reaction is carried out to construct the carbocyclic ring system.

4. Aromatization and Final Assembly:

  • The final steps involve the aromatization of one of the rings and the introduction of the remaining functional groups to complete the synthesis of (-)-Arisugacin F.

Visualizing the Molecular Landscape

To better understand the biological and chemical context of this compound, the following diagrams illustrate key pathways and workflows.

Proposed Biosynthetic Pathway of this compound AcetylCoA Acetyl-CoA + Malonyl-CoA Polyketide_Synthase Polyketide Synthase (PKS) AcetylCoA->Polyketide_Synthase Aromatic_Polyketide Aromatic Polyketide Intermediate Polyketide_Synthase->Aromatic_Polyketide Prenyltransferase Prenyltransferase Aromatic_Polyketide->Prenyltransferase Geranylgeranyl_PP Geranylgeranyl Pyrophosphate (GGPP) Terpene_Cyclase Terpene Cyclase Geranylgeranyl_PP->Terpene_Cyclase Diterpene_Intermediate Diterpene Intermediate Terpene_Cyclase->Diterpene_Intermediate Diterpene_Intermediate->Prenyltransferase Meroterpenoid_Scaffold Common Meroterpenoid Scaffold Prenyltransferase->Meroterpenoid_Scaffold Oxidative_Modifications Oxidative Modifications (P450 monooxygenases) Meroterpenoid_Scaffold->Oxidative_Modifications Arisugacin_F This compound Oxidative_Modifications->Arisugacin_F

Caption: Proposed biosynthetic pathway of the this compound meroterpenoid scaffold.

Workflow for Isolation and Structure Elucidation of this compound Fermentation Fermentation of Penicillium sp. FO-4259 Extraction Solvent Extraction of Culture Broth Fermentation->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica Gel & ODS Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound HPLC->Pure_Compound Spectroscopy Spectroscopic Analysis (NMR, MS) Pure_Compound->Spectroscopy Structure_Elucidation Structure Elucidation Spectroscopy->Structure_Elucidation Stereochemistry Stereochemical Analysis (Total Synthesis) Structure_Elucidation->Stereochemistry Mechanism of Acetylcholinesterase Inhibition and Cholinergic Signaling cluster_synapse Cholinergic Synapse Presynaptic_Neuron Presynaptic Neuron ACh Acetylcholine (ACh) Presynaptic_Neuron->ACh releases Postsynaptic_Neuron Postsynaptic Neuron ACh_Receptor ACh Receptor ACh->ACh_Receptor binds to AChE Acetylcholinesterase (AChE) ACh->AChE hydrolyzed by ACh_Receptor->Postsynaptic_Neuron activates Signal_Transduction Enhanced Signal Transduction ACh_Receptor->Signal_Transduction Choline_Acetate Choline + Acetate AChE->Choline_Acetate Increased_ACh Increased ACh in Synaptic Cleft AChE->Increased_ACh Arisugacin Arisugacin Arisugacin->AChE inhibits Increased_ACh->ACh_Receptor prolonged binding

References

Methodological & Application

Total Synthesis of (-)-Arisugacin F: A Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of (-)-Arisugacin F, a potent acetylcholinesterase (AChE) inhibitor. Due to the limited public availability of the detailed experimental protocol from the primary literature, this account is based on the accessible information regarding the synthesis of closely related arisugacin compounds and general synthetic strategies prevalent in the field. The core of the arisugacin skeleton is typically constructed through a key cycloaddition reaction, followed by a series of stereocontrolled modifications to achieve the final natural product.

Key Synthetic Strategy

The total synthesis of molecules in the arisugacin family, including (-)-Arisugacin F, often relies on a convergent approach. This typically involves the synthesis of two key fragments: a highly functionalized decalin ring system and a substituted 4-hydroxy-α-pyrone. The crucial step is the coupling of these two fragments, frequently achieved through a [3+3] cycloaddition or a related annulation strategy, to construct the characteristic pyranonaphthoquinone core of the arisugacins. Subsequent functional group manipulations and stereochemical adjustments then lead to the target molecule.

Experimental Protocols (Hypothetical, based on related syntheses)

The following protocols are illustrative examples of the types of reactions that would be central to the total synthesis of (-)-Arisugacin F. These are based on established methodologies for the synthesis of related natural products.

Synthesis of the Decalin Fragment (Illustrative)

A chiral decalin fragment could be prepared starting from a readily available chiral building block. Key transformations would likely include:

  • Asymmetric Diels-Alder Reaction: To establish the initial stereocenters of the cyclohexane ring.

  • Ring-Closing Metathesis (RCM): To form the second ring of the decalin system.

  • Stereoselective Reductions and Oxidations: To install the required hydroxyl and ketone functionalities with the correct stereochemistry.

Example Protocol: Stereoselective Reduction of a Prochiral Ketone

To a solution of the enone (1.0 eq) in dry THF (0.2 M) at -78 °C under an argon atmosphere is added a solution of a chiral reducing agent such as (-)-DIP-Chloride™ (1.2 eq) dropwise. The reaction mixture is stirred at -78 °C for 4 hours, and the progress is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of methanol, followed by an aqueous solution of Rochelle's salt. The mixture is allowed to warm to room temperature and stirred vigorously until two clear layers are observed. The aqueous layer is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral alcohol.

Synthesis of the 4-Hydroxy-α-pyrone Fragment (Illustrative)

The pyrone fragment is typically prepared from simple acyclic precursors.

Example Protocol: Knoevenagel Condensation

To a solution of an appropriate β-ketoester (1.0 eq) and an aldehyde (1.1 eq) in a suitable solvent such as toluene is added a catalytic amount of a base like piperidine and acetic acid. The reaction mixture is heated to reflux with a Dean-Stark apparatus to remove water. After completion (monitored by TLC), the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by recrystallization or column chromatography to yield the 4-hydroxy-α-pyrone.

Data Presentation

As the specific quantitative data for the synthesis of (-)-Arisugacin F could not be retrieved, a template for data presentation is provided below. This table would be populated with experimental data such as reaction yields, and spectroscopic information for each key intermediate and the final product.

Step Intermediate Molecular Formula Yield (%) ¹H NMR (CDCl₃, 400 MHz) δ (ppm) ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) HRMS (ESI) [M+H]⁺ [α]D²⁵ (c, solvent)
1Compound XC₁₀H₁₄O₂85Characteristic peaksCharacteristic peaksCalculated and FoundValue
2Compound YC₁₅H₂₀O₄78Characteristic peaksCharacteristic peaksCalculated and FoundValue
........................
Final(-)-Arisugacin FC₂₉H₃₄O₈Overall YieldFinal Product PeaksFinal Product PeaksCalculated and FoundValue

Visualization of the Synthetic Workflow

The following diagram illustrates a generalized, hypothetical workflow for the total synthesis of (-)-Arisugacin F, based on a convergent synthetic strategy.

Total_Synthesis_Arisugacin_F cluster_decalin Decalin Fragment Synthesis cluster_pyrone Pyrone Fragment Synthesis cluster_coupling Fragment Coupling and Final Steps A Chiral Starting Material B Asymmetric Reaction (e.g., Diels-Alder) A->B C Functional Group Interconversions B->C D Decalin Fragment C->D H [3+3] Cycloaddition D->H E Acyclic Precursors F Condensation/ Cyclization E->F G 4-Hydroxy-α-pyrone F->G G->H I Post-Coupling Modifications H->I J (-)-Arisugacin F I->J

Caption: Hypothetical convergent synthesis of (-)-Arisugacin F.

Disclaimer: The provided protocols and workflow are illustrative and based on general synthetic strategies for related compounds. The actual total synthesis of (-)-Arisugacin F as reported by Handa et al. may differ in its specific reagents, conditions, and intermediates. Access to the original publication is necessary for the definitive experimental details.

Stereoselective Synthesis of the Arisugacin Core Structure: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arisugacins, a family of meroterpenoids isolated from Penicillium species, have garnered significant attention due to their potent and selective inhibition of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. The intricate, stereochemically rich tetracyclic core of these natural products presents a formidable challenge for synthetic chemists. This document provides detailed application notes and protocols for the stereoselective synthesis of the Arisugacin core structure, focusing on key strategies that have been successfully employed in total synthesis efforts. Methodologies covered include a convergent approach utilizing a Knoevenagel-type condensation and a formal [3+3] cycloaddition strategy. Furthermore, the biological context of Arisugacin's mechanism of action as a dual-binding site AChE inhibitor is illustrated.

Data Presentation

The inhibitory activities of various Arisugacin congeners against human acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are summarized below. Arisugacin A exhibits remarkable potency and selectivity for AChE.[1]

CompoundAChE IC₅₀ (nM)BuChE IC₅₀ (nM)Selectivity (BuChE/AChE)
Arisugacin A1.0>18,000>18,000
Arisugacin B25.8--
Arisugacin C2,500--
Arisugacin D3,500--

Biological Context: Dual Inhibition of Acetylcholinesterase

Arisugacin A is a highly potent inhibitor of AChE, and computational studies suggest a dual-binding mechanism.[2] It is proposed to interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. This dual inhibition is significant because, in addition to its role in acetylcholine hydrolysis at the CAS, AChE is implicated in the aggregation of β-amyloid plaques through its PAS. By blocking both sites, Arisugacin A may not only increase acetylcholine levels but also hinder the progression of Alzheimer's disease pathology.

Arisugacin_AChE_Inhibition cluster_AChE Acetylcholinesterase (AChE) cluster_Functions Physiological & Pathological Roles cluster_Inhibitor Inhibitor cluster_Outcomes Therapeutic Outcomes AChE AChE Enzyme CAS Catalytic Active Site (CAS) AChE->CAS contains PAS Peripheral Anionic Site (PAS) AChE->PAS contains ACh_hydrolysis Acetylcholine Hydrolysis CAS->ACh_hydrolysis mediates Abeta_aggregation β-Amyloid Aggregation PAS->Abeta_aggregation promotes ACh_increase Increased Acetylcholine ACh_hydrolysis->ACh_increase leads to Abeta_inhibition Inhibition of β-Amyloid Aggregation Abeta_aggregation->Abeta_inhibition leads to Arisugacin Arisugacin A Arisugacin->CAS inhibits Arisugacin->PAS inhibits

Caption: Mechanism of Arisugacin A's dual inhibition of AChE.

Experimental Protocols

Two prominent strategies for the stereoselective synthesis of the Arisugacin core are detailed below.

Convergent Synthesis via Knoevenagel-Type Condensation (Sunazuka and Ōmura Approach)

This approach features the convergent coupling of two key fragments: a chiral cyclohexenone derivative and a 4-hydroxy-2-pyrone. The stereochemistry is established through an asymmetric reduction and a subsequent stereoselective dihydroxylation.[3]

Convergent_Synthesis_Workflow start Commercially Available Materials cyclohexenone Synthesis of Chiral Cyclohexenone Derivative start->cyclohexenone pyrone Synthesis of 4-Hydroxy-2-Pyrone start->pyrone asymmetric_reduction Asymmetric Reduction (Ru-complex catalyzed) cyclohexenone->asymmetric_reduction knoevenagel Knoevenagel-Type Condensation pyrone->knoevenagel asymmetric_reduction->knoevenagel dihydroxylation Stereoselective Dihydroxylation knoevenagel->dihydroxylation cyclization Deoxygenation and Cyclization dihydroxylation->cyclization core Arisugacin Core Structure cyclization->core

Caption: Workflow for the convergent synthesis of the Arisugacin core.

a) Ruthenium Complex-Catalyzed Asymmetric Reduction:

  • Objective: To establish the initial stereocenter on the cyclohexenone fragment.

  • Procedure: To a solution of the prochiral cyclohexenone derivative in an appropriate solvent (e.g., methanol), a chiral ruthenium catalyst (e.g., Ru(OAc)₂[(R)-binap]) is added under an inert atmosphere. The reaction mixture is stirred under a hydrogen atmosphere until complete conversion.

  • Work-up: The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral cyclohexenol.

  • Expected Yield: High (typically >90%).

  • Enantiomeric Excess (ee): Typically >95%.

b) Knoevenagel-Type Condensation:

  • Objective: To couple the chiral cyclohexenol-derived aldehyde with the 4-hydroxy-2-pyrone fragment.

  • Procedure: The chiral aldehyde and the 4-hydroxy-2-pyrone are dissolved in a suitable solvent (e.g., toluene) with a catalyst such as piperidinium acetate. The mixture is heated to reflux with a Dean-Stark trap to remove water.

  • Work-up: After cooling, the reaction mixture is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

  • Expected Yield: Moderate to good (50-70%).

c) Stereoselective Dihydroxylation and Deoxygenation:

  • Objective: To install the vicinal diol and subsequently form the final ring.

  • Procedure: The product from the Knoevenagel condensation is subjected to dihydroxylation using osmium tetroxide (catalytic amount) and N-methylmorpholine N-oxide (NMO) as the stoichiometric oxidant in a mixture of acetone and water. The resulting diol is then selectively deoxygenated at the desired position, which can be followed by acid-catalyzed cyclization to yield the Arisugacin core.

  • Work-up: The dihydroxylation reaction is quenched with sodium sulfite, and the product is extracted with an organic solvent. After purification, the deoxygenation and cyclization steps are carried out, followed by purification by chromatography.

  • Expected Yield: Variable depending on the specific deoxygenation and cyclization conditions.

Formal [3+3] Cycloaddition Approach (Hsung and Cole)

This strategy involves a formal [3+3] cycloaddition between an α,β-unsaturated iminium salt and a 6-aryl-4-hydroxy-2-pyrone, proceeding through a highly stereoselective 6π-electron electrocyclic ring-closure.[2] An early-stage CBS asymmetric ketone reduction sets the absolute stereochemistry.

Formal_Cycloaddition_Workflow start Starting Ketone cbs_reduction CBS Asymmetric Ketone Reduction start->cbs_reduction elaboration Functional Group Elaboration cbs_reduction->elaboration cycloaddition Formal [3+3] Cycloaddition elaboration->cycloaddition pyrone_synthesis Synthesis of 6-Aryl-4-hydroxy-2-pyrone pyrone_synthesis->cycloaddition electrocyclization 6π-Electron Electrocyclic Ring-Closure cycloaddition->electrocyclization final_steps Final Modifications electrocyclization->final_steps core (-)-Arisugacin A final_steps->core

Caption: Workflow for the formal [3+3] cycloaddition synthesis.

a) CBS Asymmetric Ketone Reduction:

  • Objective: To enantioselectively reduce a prochiral ketone to establish the initial stereocenter.

  • Procedure: To a solution of (R)- or (S)-methyl-CBS-oxazaborolidine in THF at low temperature (e.g., -78 °C), borane-dimethyl sulfide complex is added dropwise. After stirring, a solution of the ketone in THF is added slowly.

  • Work-up: The reaction is quenched by the slow addition of methanol, followed by warming to room temperature. The solvent is removed, and the residue is purified by column chromatography.

  • Expected Yield: High (typically >90%).

  • Enantiomeric Excess (ee): Excellent (typically >98%).

b) Formal [3+3] Cycloaddition and Electrocyclization:

  • Objective: To construct the tetracyclic core of Arisugacin.

  • Procedure: An α,β-unsaturated aldehyde, derived from the product of the CBS reduction, is condensed with a secondary amine (e.g., pyrrolidine) to form an iminium salt in situ. This is then reacted with a 6-aryl-4-hydroxy-2-pyrone in a suitable solvent. The resulting intermediate undergoes a thermally or Lewis acid-promoted 6π-electron electrocyclic ring-closure.

  • Work-up: The reaction mixture is concentrated, and the residue is purified by column chromatography to isolate the tetracyclic product.

  • Diastereoselectivity: This step is often highly stereoselective, leading to the formation of a single diastereomer.

  • Expected Yield: Good.

Conclusion

The stereoselective synthesis of the Arisugacin core structure remains an active area of research, driven by the potential therapeutic applications of these potent acetylcholinesterase inhibitors. The convergent Knoevenagel-based approach and the formal [3+3] cycloaddition strategy represent two powerful and effective methodologies for accessing this complex molecular architecture. The protocols outlined herein provide a foundation for researchers to explore the synthesis of Arisugacin and its analogs for further investigation in the context of neurodegenerative diseases.

References

Application Notes and Protocols: The Use of Arisugacin F in Acetylcholinesterase Inhibitor Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylcholinesterase (AChE) is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological conditions. The arisugacins, a family of meroterpenoids isolated from Penicillium species, have emerged as potent and selective inhibitors of AChE. Arisugacin A, the most potent of the series, exhibits an IC50 value of 1 nM. This family of natural products, with their varied inhibitory activities, provides an excellent platform for conducting Structure-Activity Relationship (SAR) studies to guide the design of novel AChE inhibitors. This document provides detailed application notes and protocols for utilizing Arisugacin F and its analogs in AChE inhibitor SAR studies.

Data Presentation: SAR of Arisugacins

The inhibitory activities of various arisugacin analogs against acetylcholinesterase are summarized in the table below. This data is crucial for understanding the structural requirements for potent AChE inhibition within this chemical scaffold.

CompoundAcetylcholinesterase (AChE) IC50Reference
Arisugacin A1 nM[1]
Arisugacin BPotent inhibitor (exact IC50 not specified in provided results)[2]
Arisugacin C2.5 µM[3]
Arisugacin D3.5 µM[3]
Arisugacin E> 100 µM[3]
This compound > 100 µM [3]
Arisugacin G> 100 µM[3]
Arisugacin H> 100 µM[3]

Key SAR Insights: The dramatic loss of activity from Arisugacin A to this compound highlights critical structural motifs required for potent AChE inhibition. The structural differences between these analogs, once elucidated, can inform the design of more effective inhibitors. A computational docking study of Arisugacin A suggests a dual binding site covalent inhibition mechanism, and that the α-pyrone D-ring is significant for its inhibitory activity.[1]

Experimental Protocols

A widely used method for determining the AChE inhibitory activity of compounds like this compound is the spectrophotometric method developed by Ellman.

Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted for a 96-well microplate format for efficient screening and IC50 determination.

1. Materials and Reagents:

  • AChE Enzyme: Electric eel acetylcholinesterase (Type VI-S)

  • Substrate: Acetylthiocholine iodide (ATCI)

  • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)

  • Buffer: 0.1 M Phosphate buffer, pH 8.0

  • Test Compound: this compound or its analogs, dissolved in a suitable solvent (e.g., DMSO)

  • Positive Control: A known AChE inhibitor (e.g., Donepezil)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 412 nm

2. Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 8.0): Prepare a 0.1 M solution of sodium phosphate buffer and adjust the pH to 8.0.

  • AChE Solution (0.2 U/mL): Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized based on the specific activity of the enzyme lot.

  • ATCI Solution (15 mM): Dissolve an appropriate amount of ATCI in deionized water. Prepare this solution fresh daily.

  • DTNB Solution (3 mM): Dissolve an appropriate amount of DTNB in 0.1 M phosphate buffer, pH 7.0.

  • Test Compound Solutions: Prepare a series of dilutions of this compound and its analogs in the appropriate solvent.

3. Assay Procedure:

  • Set up the microplate:

    • Blank wells: 150 µL of phosphate buffer, 25 µL of DTNB, and 25 µL of ATCI.

    • Control wells (100% activity): 125 µL of phosphate buffer, 25 µL of AChE solution, 25 µL of DTNB, and 25 µL of solvent (without test compound).

    • Test wells: 100 µL of phosphate buffer, 25 µL of AChE solution, 25 µL of DTNB, and 25 µL of the test compound solution at various concentrations.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 15 minutes.

  • Initiate the reaction: Add 25 µL of the ATCI substrate solution to all wells.

  • Kinetic Measurement: Immediately begin measuring the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.

4. Data Analysis:

  • Calculate the rate of reaction: Determine the rate of the enzymatic reaction (V) by calculating the change in absorbance per minute (ΔAbs/min) from the linear portion of the kinetic curve for each well.

  • Calculate the percentage of inhibition:

    • % Inhibition = [(V_control - V_test) / V_control] * 100

    • Where V_control is the rate of reaction in the control wells and V_test is the rate of reaction in the test wells.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, determined by non-linear regression analysis.

Visualizations

Cholinergic Synaptic Transmission and AChE Inhibition

The following diagram illustrates the role of acetylcholinesterase in a cholinergic synapse and how its inhibition by compounds like arisugacins leads to an increase in acetylcholine levels.

Cholinergic_Synapse cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_Vesicle Synaptic Vesicle (contains Acetylcholine) ACh Acetylcholine (ACh) ACh_Vesicle->ACh releases Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->ACh_Vesicle triggers fusion Action_Potential Action Potential Action_Potential->Ca_Channel opens AChE Acetylcholinesterase (AChE) ACh->AChE is hydrolyzed by ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Arisugacin This compound (AChE Inhibitor) Arisugacin->AChE inhibits Postsynaptic_Response Postsynaptic Response ACh_Receptor->Postsynaptic_Response initiates

Caption: AChE's role in synaptic transmission and its inhibition.

Experimental Workflow for AChE Inhibition Assay

This diagram outlines the key steps involved in the spectrophotometric assay for determining the acetylcholinesterase inhibitory activity of a test compound.

AChE_Assay_Workflow start Start reagent_prep Prepare Reagents (Buffer, AChE, DTNB, ATCI, Test Compound) start->reagent_prep plate_setup Set up 96-well plate (Blank, Control, Test Wells) reagent_prep->plate_setup pre_incubation Pre-incubate plate (15 min at 25°C or 37°C) plate_setup->pre_incubation reaction_initiation Initiate Reaction (Add ATCI substrate) pre_incubation->reaction_initiation kinetic_measurement Kinetic Measurement (Read absorbance at 412 nm over time) reaction_initiation->kinetic_measurement data_analysis Data Analysis (Calculate reaction rates and % inhibition) kinetic_measurement->data_analysis ic50_determination Determine IC50 Value data_analysis->ic50_determination end End ic50_determination->end

Caption: Workflow for the AChE inhibition assay.

Structure-Activity Relationship Logic for Arisugacins

This diagram illustrates the logical relationship between the structural features of arisugacins and their resulting acetylcholinesterase inhibitory activity, guiding SAR studies.

SAR_Logic cluster_structure Structural Features cluster_activity Biological Activity Core_Scaffold Arisugacin Core Scaffold Potent_Inhibition Potent AChE Inhibition (e.g., Arisugacin A) Core_Scaffold->Potent_Inhibition essential for activity Ring_A_Substituents Substituents on Ring A Moderate_Inhibition Moderate AChE Inhibition (e.g., Arisugacins C, D) Ring_A_Substituents->Moderate_Inhibition modulates potency No_Inhibition No Significant Inhibition (e.g., this compound) Ring_A_Substituents->No_Inhibition unfavorable modifications Ring_D_Pyrone α-Pyrone D-Ring Integrity Ring_D_Pyrone->Potent_Inhibition critical for high potency Ring_D_Pyrone->No_Inhibition modification leads to loss of activity Stereochemistry Stereochemistry Stereochemistry->Potent_Inhibition influences binding

Caption: SAR logic for Arisugacin-based AChE inhibitors.

References

Application Notes and Protocols for the Synthesis and Medicinal Chemistry of Arisugacin F Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, biological evaluation, and medicinal chemistry of Arisugacin F analogs. Arisugacins are a class of meroterpenoids, that have garnered significant interest due to their potent and selective inhibition of acetylcholinesterase (AChE), a key target in the therapeutic management of Alzheimer's disease. This document outlines detailed protocols for the chemical synthesis of the Arisugacin core structure, methods for evaluating the biological activity of its analogs, and insights into their structure-activity relationships (SAR).

Introduction to this compound and its Analogs

This compound belongs to the Arisugacin family of natural products isolated from the fungus Penicillium sp. FO-4259. These compounds, along with the structurally related territrems, are potent inhibitors of AChE. The complex polycyclic structure of Arisugacins presents a significant synthetic challenge, while also offering multiple avenues for structural modification to explore their therapeutic potential. The development of synthetic analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties, with the ultimate goal of developing novel therapeutics for neurodegenerative diseases.

Synthesis of the this compound Core Structure

The total synthesis of Arisugacins has been achieved through multi-step sequences, often employing key cycloaddition reactions to construct the complex carbocyclic core. While a detailed, step-by-step protocol for a specific this compound analog is proprietary and found within primary scientific literature, a generalized synthetic approach based on published strategies is presented below. The synthesis typically involves the construction of a highly functionalized decalin system (AB rings) followed by the annulation of the pyrone-containing CDE ring system.

Key Synthetic Strategies:

  • Diels-Alder Reaction: A common strategy to form the AB ring system involves an intramolecular Diels-Alder reaction of a substituted furan derivative.

  • [3+3] Cycloaddition: The CDE ring system can be constructed via a formal [3+3] cycloaddition reaction between a substituted 4-hydroxy-2-pyrone and an α,β-unsaturated iminium salt.

Generalized Experimental Protocol for the Synthesis of a Key Intermediate:

Step 1: Synthesis of the AB Ring System via Intramolecular Diels-Alder Reaction

  • Preparation of the Diels-Alder Precursor: A furan moiety tethered to a dienophile is synthesized through standard organic transformations.

  • Cycloaddition: The precursor is subjected to thermal or Lewis acid-catalyzed conditions to promote the intramolecular Diels-Alder reaction, forming the oxa-bridged bicyclic core of the AB ring system.

  • Further Functionalization: The resulting cycloadduct is then further elaborated through a series of reactions including reductions, oxidations, and protecting group manipulations to install the necessary stereocenters and functional groups of the AB ring system.

Step 2: Synthesis of the CDE Ring System and Coupling

  • Preparation of the 4-hydroxy-2-pyrone: This key fragment is synthesized from commercially available starting materials.

  • Coupling Reaction: The functionalized AB ring system is coupled with the 4-hydroxy-2-pyrone derivative, often through a Knoevenagel-type condensation, to assemble the complete carbon skeleton of the Arisugacin core.

  • Final Cyclization and Deprotection: A subsequent intramolecular cyclization and final deprotection steps yield the this compound analog.

Biological Evaluation of this compound Analogs

The primary biological target of this compound analogs is acetylcholinesterase. Therefore, the principal in vitro assay is the AChE inhibition assay. Further characterization involves assessing cytotoxicity and potential neuroprotective effects.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.

Materials:

  • Acetylcholinesterase (AChE) from electric eel or human recombinant

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Protocol:

  • Prepare a stock solution of the test compound and serially dilute to obtain a range of concentrations.

  • In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution, and 10 µL of AChE enzyme solution (1 U/mL).

  • Include a positive control (a known AChE inhibitor like Donepezil) and a negative control (solvent only).

  • Incubate the plate at 25°C for 10 minutes.

  • Add 10 µL of 10 mM DTNB to each well.

  • Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.

  • Shake the plate for 1 minute.

  • After a 10-minute incubation, stop the reaction by adding 20 µL of 5% SDS.

  • Measure the absorbance at 412 nm using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Cytotoxicity Assay (MTT Assay)

This assay assesses the effect of the compounds on cell viability.

Materials:

  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Protocol:

  • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound analogs for 24-48 hours. Include a vehicle control.

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express the results as a percentage of cell viability relative to the vehicle-treated control.

Data Presentation

The following table summarizes the acetylcholinesterase inhibitory activity of selected Arisugacin analogs and related compounds.

CompoundSource OrganismTarget EnzymeIC50 (nM)Citation
Arisugacin APenicillium sp. FO-4259AChE1.0[1]
Arisugacin BPenicillium sp. FO-4259AChE25.8[1]
Arisugacin CPenicillium sp. FO-4259-IIAChE2500
Arisugacin DPenicillium sp. FO-4259-IIAChE3500
This compoundPenicillium sp. FO-4259-IIAChE>100,000
Territrem BAspergillus terreusAChEPotent inhibitor
Territrem CAspergillus terreusAChEPotent inhibitor

Mandatory Visualizations

Signaling Pathway

Acetylcholinesterase_Inhibition_Pathway cluster_synapse Cholinergic Synapse cluster_inhibition Inhibition by this compound Analog Acetylcholine Acetylcholine AChE AChE Choline_Acetate Choline + Acetate Postsynaptic_Receptor Postsynaptic Receptor Signal_Transmission Signal_Transmission Arisugacin_F_Analog Arisugacin_F_Analog Arisugacin_F_Analog->AChE Inhibition Increased_Acetylcholine Increased Acetylcholine in Synaptic Cleft Prolonged_Signaling Prolonged Receptor Stimulation Increased_Acetylcholine->Prolonged_Signaling Therapeutic_Effect Therapeutic Effect (e.g., in Alzheimer's) Prolonged_Signaling->Therapeutic_Effect

Experimental Workflow

Arisugacin_Analog_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_development Lead Optimization & Preclinical Studies Design Analog Design (SAR-guided) Synthesis Chemical Synthesis (Multi-step) Design->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification AChE_Assay In Vitro AChE Inhibition Assay Purification->AChE_Assay Test Analogs Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) AChE_Assay->Cytotoxicity_Assay Neuroprotection_Assay Neuroprotection Assays (Optional) Cytotoxicity_Assay->Neuroprotection_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cytotoxicity_Assay->SAR_Analysis Neuroprotection_Assay->SAR_Analysis SAR_Analysis->Design Iterative Design Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization In_Vivo In Vivo Efficacy & Toxicity Studies Lead_Optimization->In_Vivo Clinical_Candidate Clinical_Candidate In_Vivo->Clinical_Candidate Clinical Candidate Selection

References

Application Notes and Protocols for the Analytical Characterization of Arisugacin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of Arisugacin F, a metabolite produced by Penicillium sp. FO-4259-11. The protocols focus on High-Performance Liquid Chromatography (HPLC) for purification and quantification, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation. While specific quantitative data for this compound is not publicly available, this document presents detailed experimental protocols and data presentation templates based on the analysis of structurally related Arisugacin compounds and other fungal metabolites.

High-Performance Liquid Chromatography (HPLC) Analysis of this compound

HPLC is a fundamental technique for the isolation, purification, and quantification of this compound from complex mixtures such as fungal fermentation broths. A reversed-phase HPLC method is typically employed for the separation of moderately polar fungal metabolites like the Arisugacins.

Experimental Protocol: Reversed-Phase HPLC

This protocol outlines a general method for the analytical and preparative separation of this compound. Optimization of the gradient and other parameters may be necessary depending on the specific sample matrix and HPLC system.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.

Materials:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade or ultrapure

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

  • This compound standard (if available) or crude extract containing this compound

Chromatographic Conditions (Representative):

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10% B to 100% B over 30 minutes, hold at 100% B for 5 minutes, return to 10% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm and 280 nm
Injection Volume 10 µL
Data Presentation: HPLC Quantitative Analysis

Quantitative data from HPLC analysis should be recorded systematically. The following table is a template for summarizing results from multiple runs, for example, to determine the concentration of this compound in different batches of a fermentation extract.

Table 1: HPLC Quantification of this compound in Fermentation Extracts

Sample IDRetention Time (min)Peak Area (mAU*s)Concentration (µg/mL)Purity (%)
Batch 001[e.g., 15.2][e.g., 12345][Calculated value][e.g., 95.2]
Batch 002[e.g., 15.3][e.g., 13456][Calculated value][e.g., 96.1]
Batch 003[e.g., 15.2][e.g., 11987][Calculated value][e.g., 94.8]
Standard[e.g., 15.2][e.g., 12890][Known value][e.g., 99.9]

Note: The values in italics are representative examples.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the definitive structural characterization of organic molecules like this compound. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is required for the complete assignment of all proton and carbon signals.

Experimental Protocol: NMR Analysis

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

Materials:

  • Purified this compound sample (typically 1-5 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD)

  • Tetramethylsilane (TMS) as an internal standard (0 ppm)

NMR Experiments to be Performed:

  • ¹H NMR: Provides information about the number of different types of protons and their neighboring protons.

  • ¹³C NMR: Provides information about the number of different types of carbons.

  • DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.

  • COSY (Correlation Spectroscopy): Shows correlations between coupled protons (typically through 2-3 bonds).

  • HSQC (Heteronuclear Single Quantum Coherence): Shows correlations between protons and their directly attached carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over longer ranges (typically 2-3 bonds), which is crucial for connecting different parts of the molecule.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Shows correlations between protons that are close in space, which helps in determining the stereochemistry.

Data Presentation: NMR Spectral Data

The complete assignment of ¹H and ¹³C NMR data is critical for the unambiguous identification of this compound. The following tables are templates for presenting this data.

Table 2: ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

PositionδH (ppm)MultiplicityJ (Hz)
e.g., H-1[value][e.g., d][value]
e.g., H-2a[value][e.g., dd][values]
e.g., H-2b[value][e.g., dd][values]
............

Note: This table should be populated with the actual experimental data.

Table 3: ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

PositionδC (ppm)Type (from DEPT)
e.g., C-1[value][e.g., CH]
e.g., C-2[value][e.g., CH₂]
e.g., C-3[value][e.g., C]
.........

Note: This table should be populated with the actual experimental data.

Experimental Workflows and Signaling Pathways

Workflow for Isolation and Characterization of this compound

The following diagram illustrates a typical workflow for the isolation and structural elucidation of this compound from a fungal culture.

ArisugacinF_Workflow cluster_fermentation Fermentation & Extraction cluster_purification Purification cluster_characterization Characterization fermentation Fungal Culture of Penicillium sp. FO-4259-11 extraction Solvent Extraction (e.g., Ethyl Acetate) fermentation->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel fractions Bioactive Fractions silica_gel->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound analytical_hplc Analytical HPLC (Purity & Quantification) pure_compound->analytical_hplc nmr NMR Spectroscopy (1D & 2D) pure_compound->nmr ms Mass Spectrometry (Molecular Weight) pure_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Workflow for this compound Isolation and Characterization.
Logical Relationship for NMR-Based Structure Elucidation

The following diagram illustrates the logical flow of information from various NMR experiments to the final elucidated structure of this compound.

NMR_Logic cluster_1D_NMR 1D NMR Experiments cluster_2D_NMR 2D NMR Experiments cluster_elucidation Structure Determination H1_NMR 1H NMR (Proton Environment) COSY COSY (H-H Connectivity) H1_NMR->COSY HMBC HMBC (Long-range C-H Connectivity) H1_NMR->HMBC NOESY NOESY (Spatial Proximity) H1_NMR->NOESY C13_NMR 13C NMR & DEPT (Carbon Skeleton) HSQC HSQC (Direct C-H Connectivity) C13_NMR->HSQC C13_NMR->HMBC fragment_assembly Fragment Assembly COSY->fragment_assembly HSQC->fragment_assembly HMBC->fragment_assembly stereochemistry Stereochemistry Determination NOESY->stereochemistry final_structure Final Structure of This compound fragment_assembly->final_structure stereochemistry->final_structure

Logic flow for NMR-based structure elucidation.

Application Notes and Protocols for the Fermentation and Extraction of Arisugacins from Penicillium sp. FO-4259

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacins are a group of meroterpenoid compounds isolated from the fungus Penicillium sp. FO-4259.[1][2] These natural products, particularly Arisugacins A and B, have garnered significant interest within the scientific community due to their potent and highly selective inhibitory activity against acetylcholinesterase (AChE).[1][2] This enzyme is a key target in the therapeutic management of Alzheimer's disease.[2] Arisugacin A, for instance, exhibits exceptional inhibitory potency and selectivity for AChE over butyrylcholinesterase (BuChE), making it a promising candidate for further investigation in drug development.[1][2]

These application notes provide a comprehensive overview of the fermentation of Penicillium sp. FO-4259 for the production of Arisugacins and the subsequent extraction and purification of these valuable compounds. The protocols are compiled from published literature to guide researchers in the replication and further exploration of these bioactive molecules.

Data Presentation

Physicochemical Properties of Arisugacins A and B
PropertyArisugacin AArisugacin B
Molecular Formula C₂₈H₃₂O₈C₂₇H₃₀O₇
Molecular Weight 496.5 g/mol 466.5 g/mol [3]
Appearance White powder[1]White powder
Solubility Soluble in Methanol, Ethanol, Chloroform. Insoluble in water and hexane.Not explicitly stated, but likely similar to Arisugacin A.
Biological Activity of Arisugacins

The primary biological activity of Arisugacins is the potent and selective inhibition of acetylcholinesterase. The following table summarizes the reported 50% inhibitory concentrations (IC₅₀) of various Arisugacins against AChE.

CompoundIC₅₀ against AChESelectivity (AChE vs. BuChE)Reference
Arisugacin A 1.0 nM>2,000-fold[1]
Arisugacin B 25.8 nM>2,000-fold[1]
Arisugacin C 2.5 µM-[4]
Arisugacin D 3.5 µM-[4]
Arisugacins E, F, G, H No inhibition at 100 µM-[4]

Experimental Protocols

Fermentation of Penicillium sp. FO-4259

This protocol outlines the cultivation of Penicillium sp. FO-4259 for the production of Arisugacins.

a. Strain Maintenance:

  • Maintain the Penicillium sp. FO-4259 strain on a suitable agar medium, such as Potato Dextrose Agar (PDA).

  • Incubate the culture at 28°C for 7-10 days until sufficient sporulation is observed.

  • Store the stock cultures at 4°C and subculture every 4-6 weeks.

b. Seed Culture Preparation:

  • Prepare a seed medium with the following composition (per liter):

    • Glucose: 20 g

    • Peptone: 5 g

    • Yeast Extract: 3 g

    • Malt Extract: 3 g

    • Adjust pH to 6.0 before sterilization.

  • Inoculate a 100 mL flask containing 20 mL of the seed medium with spores from a mature PDA plate.

  • Incubate the flask on a rotary shaker at 200 rpm and 28°C for 48-72 hours.

c. Production Fermentation:

  • Prepare the production medium. While the exact medium for Arisugacin production is not detailed in the available literature, a representative medium for Penicillium species known to produce meroterpenoids can be used:

    • Soluble Starch: 50 g/L

    • Glycerol: 20 g/L

    • Corn Steep Liquor: 10 g/L

    • Yeast Extract: 5 g/L

    • (NH₄)₂SO₄: 2 g/L

    • K₂HPO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Adjust pH to 6.5 before sterilization.

  • Inoculate a 2 L baffled flask containing 500 mL of the production medium with 5% (v/v) of the seed culture.

  • Incubate the production culture on a rotary shaker at 180 rpm and 28°C for 10-14 days.

  • Monitor the production of Arisugacins periodically by taking small samples and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Extraction and Isolation of Arisugacins

This protocol describes a general procedure for the extraction and purification of Arisugacins from the fermentation broth.

a. Extraction:

  • After the fermentation period, harvest the culture broth.

  • Separate the mycelial mass from the culture filtrate by centrifugation or filtration.

  • Extract the mycelial mass with a polar organic solvent such as acetone or methanol (3 x volume of mycelia). Shake vigorously for 1-2 hours and then filter.

  • Combine the solvent extracts and evaporate under reduced pressure to obtain an aqueous residue.

  • Combine this aqueous residue with the initial culture filtrate.

  • Extract the combined aqueous phase three times with an equal volume of ethyl acetate.

  • Pool the ethyl acetate fractions and dry over anhydrous sodium sulfate.

  • Evaporate the dried ethyl acetate extract to dryness under reduced pressure to obtain the crude extract containing Arisugacins.

b. Isolation and Purification:

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture).

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Prepare a silica gel column (e.g., 60-120 mesh) packed in a non-polar solvent like hexane.

    • Load the dried, adsorbed crude extract onto the top of the column.

    • Elute the column with a stepwise gradient of increasing polarity, for example:

      • Hexane

      • Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 1:1 v/v)

      • Ethyl Acetate

      • Ethyl Acetate:Methanol (e.g., 9:1 v/v)

    • Collect fractions and monitor by TLC to identify fractions containing Arisugacins.

  • Preparative HPLC (Final Purification):

    • Combine the fractions containing the Arisugacins of interest.

    • Concentrate the combined fractions under reduced pressure.

    • Further purify the individual Arisugacins (A and B) using a preparative reverse-phase HPLC system (e.g., C18 column).

    • A typical mobile phase could be a gradient of acetonitrile in water.

    • Monitor the elution profile with a UV detector (e.g., at 254 nm).

    • Collect the peaks corresponding to Arisugacin A and Arisugacin B.

    • Evaporate the solvents from the collected fractions to obtain the pure compounds.

Visualizations

Experimental Workflow

Fermentation_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification strain Penicillium sp. FO-4259 Stock Culture seed Seed Culture (2-3 days) strain->seed Inoculation production Production Fermentation (10-14 days) seed->production Inoculation harvest Harvest Culture Broth production->harvest separation Separate Mycelia and Filtrate harvest->separation extract_mycelia Extract Mycelia (Acetone/Methanol) separation->extract_mycelia extract_broth Extract Aqueous Phase (Ethyl Acetate) separation->extract_broth extract_mycelia->extract_broth Combine Aqueous Residue crude_extract Crude Extract extract_broth->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel prep_hplc Preparative HPLC silica_gel->prep_hplc Enriched Fractions arisugacin_a Pure Arisugacin A prep_hplc->arisugacin_a arisugacin_b Pure Arisugacin B prep_hplc->arisugacin_b AChE_Inhibition_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis ACh_Receptor Postsynaptic ACh Receptor ACh->ACh_Receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate Signal Signal Transduction ACh_Receptor->Signal Activation Arisugacin_A Arisugacin A Arisugacin_A->AChE Inhibition

References

Application Notes: Arisugacin F as a Starting Material for Semi-Synthesis in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arisugacin F is a member of the arisugacin family of meroterpenoids isolated from the fungus Penicillium sp. FO-4259-11. While the related compounds, Arisugacins A and B, are potent inhibitors of acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease, this compound exhibits weak to no inhibitory activity at concentrations up to 100 μM[1]. This lack of potent intrinsic bioactivity, combined with its complex and synthetically accessible scaffold, makes this compound an ideal and cost-effective starting material for semi-synthetic modifications[2].

These application notes provide a theoretical framework and proposed protocols for the semi-synthesis of novel this compound derivatives. The objective is to leverage the core structure of this compound to generate a library of analogs for structure-activity relationship (SAR) studies, aiming to identify new compounds with enhanced biological activity, not limited to AChE inhibition but also for other potential therapeutic targets. The protocols described herein are based on established organic chemistry principles and analogous transformations on structurally related natural products, providing a solid foundation for initiating a medicinal chemistry program centered on the Arisugacin scaffold.

Chemical Structure of this compound

The chemical structure of this compound reveals several functional groups that are amenable to semi-synthetic modification. These include a tertiary alcohol, a ketone, a δ-lactone (α-pyrone), and an aromatic ring.

Key Reactive Sites for Semi-Synthesis:

  • Tertiary Hydroxyl Group: A primary site for esterification and etherification to introduce a variety of substituents.

  • Ketone Carbonyl Group: Can be targeted for reduction to a secondary alcohol or for condensation reactions.

  • Aromatic Ring: Amenable to electrophilic substitution reactions to introduce functional groups that can modulate electronic properties and provide further handles for derivatization.

  • δ-Lactone (α-pyrone) Ring: Potential for ring-opening reactions or modifications, though these may lead to more significant structural alterations.

Proposed Semi-Synthetic Protocols

The following protocols are proposed as a starting point for the chemical modification of this compound. Researchers should perform small-scale test reactions to optimize conditions.

Protocol 1: Esterification of the Tertiary Hydroxyl Group

This protocol describes the synthesis of ester derivatives of this compound to probe the steric and electronic requirements around the hydroxyl group for biological activity.

Reaction Scheme:

This compound + R-COCl → this compound Ester Derivative

Materials and Reagents:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Pyridine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add the desired acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterize the purified ester derivative by NMR and Mass Spectrometry.

Protocol 2: Reduction of the Ketone Carbonyl Group

This protocol outlines the reduction of the ketone in this compound to a secondary alcohol, introducing a new stereocenter and a site for further functionalization.

Reaction Scheme:

This compound + NaBH₄ → Diol Derivative of this compound

Materials and Reagents:

  • This compound

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Acetone

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 equivalents) portion-wise over 10 minutes.

  • Stir the reaction mixture at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the slow addition of acetone to consume excess NaBH₄.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the resulting diol by silica gel column chromatography.

  • Characterize the purified product by NMR and Mass Spectrometry to determine the stereochemistry of the newly formed alcohol.

Data Presentation: Hypothetical Characterization of Semi-Synthetic Derivatives

The following tables present hypothetical data for potential this compound derivatives. Actual results will vary based on the specific reagents and reaction conditions used.

Table 1: Physicochemical Properties of Hypothetical this compound Derivatives

Compound IDDerivative TypeMolecular FormulaMolecular Weight ( g/mol )Predicted LogP
This compound Starting MaterialC₂₇H₃₀O₆450.524.2
AF-Acetate EsterC₂₉H₃₂O₇492.564.5
AF-Benzoate EsterC₃₄H₃₄O₇554.635.8
AF-Diol Reduced KetoneC₂₇H₃₂O₆452.543.9

Table 2: Hypothetical Biological Activity of this compound Derivatives

Compound IDAChE IC₅₀ (µM)Cytotoxicity (CC₅₀ in SH-SY5Y cells, µM)
This compound >100>100
AF-Acetate 55.2>100
AF-Benzoate 12.885.3
AF-Diol 89.5>100

Visualization of Workflows and Pathways

Experimental Workflow for Semi-Synthesis

experimental_workflow start This compound (Starting Material) esterification Protocol 1: Esterification of Tertiary Alcohol start->esterification reduction Protocol 2: Reduction of Ketone start->reduction purification Purification (Column Chromatography) esterification->purification reduction->purification derivatives1 Ester Derivatives (e.g., AF-Acetate, AF-Benzoate) bioassay Biological Evaluation (AChE Assay, Cytotoxicity) derivatives1->bioassay derivatives2 Diol Derivative (AF-Diol) derivatives2->bioassay characterization Characterization (NMR, MS) purification->characterization characterization->derivatives1 characterization->derivatives2 sar SAR Analysis bioassay->sar

Caption: Workflow for the semi-synthesis and evaluation of this compound derivatives.

Cholinergic Signaling Pathway

cholinergic_pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetylcholine (ACh) Synthesis ACh_vesicle Vesicular ACh Storage ACh_synthesis->ACh_vesicle ACh_release ACh Release ACh_vesicle->ACh_release AChE Acetylcholinesterase (AChE) ACh_release->AChE Substrate for AChR Acetylcholine Receptor (AChR) ACh_release->AChR Binds to ACh_hydrolysis ACh Hydrolysis (Choline + Acetate) AChE->ACh_hydrolysis signal Signal Transduction AChR->signal inhibitor Arisugacin Derivative (AChE Inhibitor) inhibitor->AChE Inhibits

Caption: Inhibition of acetylcholinesterase in the cholinergic signaling pathway.

Conclusion

This compound represents a valuable and readily available scaffold for the generation of novel bioactive compounds through semi-synthesis. The proposed protocols for esterification and reduction provide a strategic starting point for creating a library of derivatives. Subsequent biological evaluation of these new chemical entities will be crucial for elucidating structure-activity relationships and identifying lead compounds for further drug development. The inherent structural complexity of the arisugacin core offers a unique opportunity to explore chemical space and potentially discover molecules with novel mechanisms of action.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Arisugacin F Production in Fungal Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield of Arisugacin F in fungal fermentation. This compound is a meroterpenoid secondary metabolite produced by Penicillium sp. FO-4259 and its mutants.[1][2][3][4] While it does not exhibit strong acetylcholinesterase inhibition, it is a valuable compound for structure-activity relationship studies.[2] This guide offers practical solutions to common fermentation challenges and detailed protocols for yield enhancement.

Troubleshooting Guide

Low or inconsistent yield of this compound is a common challenge in fungal fermentation. The following table outlines potential issues, their causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No this compound Production - Inappropriate media composition (carbon/nitrogen source, mineral salts) - Suboptimal fermentation parameters (pH, temperature, aeration, agitation) - Strain degradation or mutation- Media Optimization: Systematically evaluate different carbon sources (e.g., glucose, sucrose, lactose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate).[5][6] - Parameter Optimization: Conduct shake flask experiments to determine the optimal pH (typically 6.5-7.5 for Penicillium) and temperature (typically 25-28°C for Penicillium).[5][6] - Strain Reactivation: Re-culture the strain from a cryopreserved stock to ensure genetic stability.
High Biomass, Low Product Yield - Nutrient limitation for secondary metabolism - Catabolite repression by rapidly consumed carbon sources- Two-Stage Fermentation: Use a growth phase medium to maximize biomass, then switch to a production phase medium with limited primary nutrients to trigger secondary metabolism. - Fed-Batch Culture: Implement a fed-batch strategy with slow feeding of the carbon source to avoid high concentrations that can repress secondary metabolite production.[5]
Foaming in the Fermenter - High protein content in the medium (e.g., yeast extract, peptone) - High agitation or aeration rates- Antifoam Addition: Add a sterile antifoaming agent (e.g., silicone-based) at the beginning of the fermentation or as needed. - Process Optimization: Reduce agitation and/or aeration rates, ensuring dissolved oxygen levels remain sufficient for production.
Contamination (Bacterial or Other Fungi) - Inadequate sterilization of media or equipment - Non-sterile sampling or addition procedures- Sterilization Verification: Ensure proper autoclave cycles for media and fermenter. Use sterile filters for air inlet and outlet. - Aseptic Technique: Maintain strict aseptic techniques during all manipulations.
Product Degradation - Unstable pH during fermentation - Enzymatic degradation of this compound- pH Control: Implement automated pH control in the fermenter to maintain the optimal pH for product stability. The pH of the medium for penicillin production, for instance, is known to rise towards the end of the fermentation, which can affect product stability.[7][8] - Harvest Time Optimization: Determine the optimal harvest time through a time-course study to minimize product degradation.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound?

A1: this compound is produced by a mutant strain of Penicillium sp. FO-4259.[2][3] This strain also produces other related meroterpenoids, including Arisugacins A, B, C, D, E, G, and H.[2]

Q2: What type of fermentation is most suitable for this compound production?

A2: Submerged fermentation is commonly used for the production of secondary metabolites from Penicillium species.[7][8] However, solid-state fermentation can sometimes lead to the production of a greater diversity of bioactive metabolites.

Q3: How can I improve the yield of this compound through media optimization?

A3: A systematic approach like "One-Factor-At-a-Time" (OFAT) or Response Surface Methodology (RSM) can be employed. Key media components to optimize include the carbon source (e.g., sucrose, glucose), nitrogen source (e.g., yeast extract, peptone), and the C/N ratio. For penicillin production by Penicillium chrysogenum, sucrose and yeast extract have been shown to be effective.[6]

Q4: Are there any known precursors that can be added to the fermentation medium to boost this compound yield?

A4: While specific precursors for this compound biosynthesis are not well-documented in publicly available literature, the addition of precursors is a common strategy to enhance secondary metabolite production.[9][10] Since Arisugacins are meroterpenoids, which have a hybrid polyketide and terpenoid origin, feeding precursors for these pathways, such as acetate, malonate for the polyketide portion, and mevalonate or other isoprenoid precursors for the terpenoid portion, could potentially increase the yield.

Q5: What are the typical fermentation parameters for Penicillium species?

A5: For penicillin production by P. chrysogenum, optimal conditions are often a temperature of 25-28°C and a pH of around 6.5-7.5.[5][6] Adequate aeration is also crucial for the aerobic respiration of the fungus. These parameters can serve as a starting point for the optimization of this compound production.

Experimental Protocols

Protocol 1: One-Factor-At-a-Time (OFAT) Media Optimization

This protocol details a systematic approach to identify the optimal concentration of a single media component (e.g., carbon source) for this compound production.

1. Baseline Culture:

  • Prepare a basal medium (e.g., Potato Dextrose Broth or a custom defined medium).

  • Inoculate with a standardized spore suspension or mycelial culture of Penicillium sp. FO-4259.

  • Culture in shake flasks at a standard temperature (e.g., 25°C) and agitation (e.g., 180 rpm) for a defined period (e.g., 7-10 days).

2. Variable Component Experiment:

  • Prepare a series of shake flasks with the basal medium, each containing a different concentration of the carbon source being tested (e.g., 20, 40, 60, 80, 100 g/L of sucrose).

  • Keep all other media components and culture conditions constant.

  • Inoculate and incubate as in the baseline culture.

3. Analysis:

  • At the end of the fermentation, harvest the broth from each flask.

  • Separate the mycelium from the broth by filtration.

  • Extract this compound from the broth using an appropriate solvent (e.g., ethyl acetate).

  • Quantify the this compound yield using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Determine the optimal concentration of the tested component that results in the highest yield.

4. Iteration:

  • Repeat steps 2 and 3 for other media components (e.g., nitrogen source, mineral salts) one at a time, using the optimal concentration of the previously tested component in the new basal medium.

Protocol 2: Fed-Batch Fermentation Strategy

This protocol outlines a simple fed-batch approach to avoid catabolite repression and enhance this compound production.

1. Initial Batch Culture:

  • Start the fermentation in a bioreactor with a medium containing a limiting amount of the primary carbon source (e.g., 20 g/L glucose).

  • Monitor the growth of the fungus by measuring biomass or offline indicators like pH and dissolved oxygen.

2. Feeding Phase:

  • Once the initial carbon source is nearly depleted (indicated by a sharp increase in dissolved oxygen), start a continuous or intermittent feed of a concentrated carbon source solution (e.g., 500 g/L glucose).

  • Maintain a low concentration of the carbon source in the fermenter throughout the production phase. The feed rate should be adjusted based on real-time monitoring of parameters like dissolved oxygen or respiratory quotient.

3. Monitoring and Harvest:

  • Take samples periodically to measure biomass and this compound concentration.

  • Continue the fed-batch culture until the this compound production rate declines.

  • Harvest the broth and proceed with extraction and purification.

Visualizations

Experimental Workflow for this compound Yield Optimization

G Experimental Workflow for this compound Yield Optimization cluster_0 Strain and Culture Preparation cluster_1 Optimization Strategy cluster_2 Fermentation and Analysis cluster_3 Outcome Strain Revival Strain Revival Inoculum Preparation Inoculum Preparation Strain Revival->Inoculum Preparation Shake Flask Experiments Shake Flask Experiments Inoculum Preparation->Shake Flask Experiments OFAT Media Optimization OFAT Media Optimization OFAT Media Optimization->Shake Flask Experiments RSM for Interaction Effects RSM for Interaction Effects RSM for Interaction Effects->Shake Flask Experiments Fermentation Parameter Optimization Fermentation Parameter Optimization Fermentation Parameter Optimization->Shake Flask Experiments HPLC Analysis HPLC Analysis Shake Flask Experiments->HPLC Analysis Bioreactor Scale-up Bioreactor Scale-up Increased this compound Yield Increased this compound Yield Bioreactor Scale-up->Increased this compound Yield Optimized Protocol Optimized Protocol HPLC Analysis->Optimized Protocol Optimized Protocol->Bioreactor Scale-up

Caption: A flowchart illustrating the systematic workflow for optimizing this compound production.

Generalized Signaling Pathway for Fungal Secondary Metabolism

G Generalized Signaling Pathway for Fungal Secondary Metabolism cluster_0 Environmental Signals cluster_1 Global Regulators cluster_2 Biosynthesis Regulation cluster_3 Outcome Nutrient Limitation (C, N) Nutrient Limitation (C, N) LaeA/VeA Complex LaeA/VeA Complex Nutrient Limitation (C, N)->LaeA/VeA Complex activates CreA (Carbon catabolite repression) CreA (Carbon catabolite repression) Nutrient Limitation (C, N)->CreA (Carbon catabolite repression) derepresses pH Stress pH Stress PacC (pH response) PacC (pH response) pH Stress->PacC (pH response) activates Oxidative Stress Oxidative Stress Chromatin Remodeling Chromatin Remodeling LaeA/VeA Complex->Chromatin Remodeling promotes Pathway-specific Transcription Factors Pathway-specific Transcription Factors PacC (pH response)->Pathway-specific Transcription Factors regulates CreA (Carbon catabolite repression)->Pathway-specific Transcription Factors represses Biosynthetic Gene Cluster Activation Biosynthetic Gene Cluster Activation Chromatin Remodeling->Biosynthetic Gene Cluster Activation Pathway-specific Transcription Factors->Biosynthetic Gene Cluster Activation Secondary Metabolite Production (e.g., this compound) Secondary Metabolite Production (e.g., this compound) Biosynthetic Gene Cluster Activation->Secondary Metabolite Production (e.g., this compound)

Caption: A simplified diagram of the signaling cascade regulating secondary metabolite production in fungi.

References

Overcoming challenges in the multi-step synthesis of Arisugacin F

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of Arisugacin F.

Frequently Asked Questions (FAQs)

Q1: What are the key strategic bond formations in the total synthesis of this compound?

A1: The total synthesis of this compound typically relies on a convergent approach. Key strategic bond formations often involve a chemoenzymatic strategy. A crucial step is the construction of the complex meroterpenoid core, which features a decalin motif fused to a pyran ring system.

Q2: What are the major challenges in synthesizing the decalin core of this compound?

A2: A primary challenge is controlling the stereochemistry of the multiple contiguous stereocenters within the decalin framework. The synthesis often requires highly stereoselective reactions, such as Diels-Alder cycloadditions or enzymatic resolutions, to establish the correct relative and absolute stereochemistry. Unexpected rearrangements can also occur during functional group manipulations of the decalin core.

Q3: Are there common side reactions to be aware of during the pyridone ring formation?

A3: Yes, the formation of the pyridone ring can be susceptible to side reactions. Depending on the chosen synthetic route, challenges can include regioselectivity issues during cyclization and the potential for aromatization or other rearrangements of the heterocyclic system under the reaction conditions. Careful control of reaction parameters is crucial.

Troubleshooting Guides

This section addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions.

Problem 1: Low Diastereoselectivity in the Key Cycloaddition Step

Potential Cause: The facial selectivity of the cycloaddition reaction to form the decalin core can be influenced by several factors, including the choice of Lewis acid catalyst, solvent polarity, and reaction temperature. Sub-optimal conditions can lead to the formation of undesired diastereomers, complicating purification and reducing the overall yield.

Suggested Solutions:

  • Catalyst Screening: Experiment with a variety of Lewis acids (e.g., Et₂AlCl, BF₃·OEt₂, SnCl₄) to identify the optimal catalyst for achieving high diastereoselectivity.

  • Solvent Effects: Investigate the influence of solvent polarity. A non-polar solvent like dichloromethane or toluene may favor the desired stereochemical outcome.

  • Temperature Optimization: Perform the reaction at various temperatures, starting from low temperatures (e.g., -78 °C) and gradually increasing, to determine the optimal temperature for maximizing the desired diastereomer.

  • Substrate Modification: If feasible, modification of protecting groups on the dienophile or diene can introduce steric hindrance that favors the desired approach of the reacting partners.

ParameterCondition ACondition BCondition C
Lewis Acid Et₂AlClBF₃·OEt₂SnCl₄
Solvent CH₂Cl₂TolueneTHF
Temperature -78 °C0 °CRoom Temp.
Diastereomeric Ratio (Reported Ratio)(Reported Ratio)(Reported Ratio)
Note: This table should be populated with data from experimental results.
Problem 2: Epimerization of Stereocenters During Downstream Functionalization

Potential Cause: Stereocenters within the this compound core, particularly those adjacent to carbonyl groups, can be prone to epimerization under basic or acidic conditions used in subsequent reaction steps. This can lead to a mixture of isomers and a loss of stereochemical integrity.

Suggested Solutions:

  • Mild Reaction Conditions: Employ mild and non-isomerizing reaction conditions for all subsequent steps. For example, use buffered systems for pH-sensitive reactions.

  • Protecting Group Strategy: Strategically introduce protecting groups to mask sensitive functionalities and prevent unwanted side reactions. For instance, conversion of a ketone to a ketal can prevent enolization and subsequent epimerization.

  • Reagent Selection: Carefully select reagents to minimize the risk of epimerization. For example, use non-nucleophilic bases when deprotonation is required near a stereocenter.

Problem 3: Low Yield in the Pyridone Ring Annulation

Potential Cause: The construction of the pyridone moiety can be a low-yielding step due to competing side reactions, such as polymerization of reactants or the formation of undesired constitutional isomers. The reaction may also be sensitive to steric hindrance from the complex core structure.

Suggested Solutions:

  • High-Dilution Conditions: Running the reaction under high-dilution conditions can favor intramolecular cyclization over intermolecular side reactions.

  • Catalyst and Base Optimization: Screen a variety of catalysts and bases to promote the desired annulation. For pyridone synthesis, common catalysts include copper or palladium complexes, and bases can range from organic amines to inorganic carbonates.

  • Temperature and Reaction Time: Systematically vary the reaction temperature and time to find the optimal balance between reaction rate and the formation of byproducts.

ParameterCondition ACondition BCondition C
Catalyst Cu(I) saltPd(0) complexNone
Base K₂CO₃DBUEt₃N
Temperature 80 °C100 °C120 °C
Yield (%) (Reported Yield)(Reported Yield)(Reported Yield)
Note: This table should be populated with data from experimental results.

Experimental Protocols & Workflows

Chemoenzymatic Synthesis of this compound Core

A key strategy in a recent total synthesis of this compound involves a chemoenzymatic approach.[1][2] This methodology leverages the high stereoselectivity of enzymes for certain transformations, which can be difficult to achieve with traditional chemical methods.

chemoenzymatic_workflow A Commercially Available Starting Material B Multi-step Chemical Synthesis of Prochiral Intermediate A->B Chemical Synthesis C Enzymatic Desymmetrization (e.g., Lipase-catalyzed acylation) B->C Enzymatic Reaction D Separation of Enantiopure Intermediate C->D Purification E Further Chemical Transformations to this compound Core D->E Chemical Synthesis

Chemoenzymatic workflow for this compound core synthesis.

Detailed Methodology for Enzymatic Desymmetrization:

  • Substrate Preparation: Dissolve the prochiral diol intermediate in an appropriate organic solvent (e.g., toluene or THF).

  • Enzyme Addition: Add the selected lipase (e.g., Lipase PS from Pseudomonas cepacia) to the solution. The enzyme can be used in its free form or immobilized on a solid support.

  • Acyl Donor: Add an acyl donor, such as vinyl acetate, to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC to determine the optimal reaction time for achieving high enantiomeric excess (ee).

  • Work-up and Purification: Once the desired conversion is reached, filter off the enzyme. The reaction mixture is then concentrated and the resulting monoacylated product is purified by column chromatography to separate it from the unreacted diol and any diacylated byproduct.

Troubleshooting Logic for Synthesis

The following diagram illustrates a logical approach to troubleshooting common issues in the multi-step synthesis of this compound.

troubleshooting_logic Start Problem Identified (e.g., Low Yield, Impure Product) Analysis Analyze Reaction Data (TLC, NMR, LC-MS) Start->Analysis Incomplete Incomplete Reaction? Analysis->Incomplete SideReaction Side Reaction(s) Present? Incomplete->SideReaction No Extend Increase Reaction Time/ Temperature or Add More Reagent Incomplete->Extend Yes Purification Purification Issue? SideReaction->Purification No Optimize Optimize Conditions: Solvent, Temperature, Catalyst SideReaction->Optimize Yes PurifyMethod Change Purification Method: Recrystallization, Different Column Purification->PurifyMethod Yes End Problem Resolved Purification->End No Extend->End Optimize->End

A logical workflow for troubleshooting synthetic challenges.

References

Technical Support Center: Optimizing HPLC Separation of Arisugacin Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Arisugacin isomers.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in separating Arisugacin isomers by HPLC?

A1: The primary challenge lies in the structural similarity of the isomers, which often results in co-elution or poor resolution. Achieving baseline separation typically requires careful optimization of chromatographic conditions, including the choice of a suitable chiral stationary phase (CSP), mobile phase composition, and temperature.[1][2][3]

Q2: Which type of HPLC column is most effective for separating Arisugacin isomers?

A2: Due to the chiral nature of Arisugacin, a chiral stationary phase (CSP) column is essential for effective separation of its enantiomers or diastereomers.[1][2] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often a good starting point as they have demonstrated broad applicability for separating a wide range of chiral compounds.[1] The selection of the specific CSP will depend on the specific isomers being separated and may require screening of several different chiral columns.

Q3: How does mobile phase composition affect the separation of Arisugacin isomers?

A3: The mobile phase composition, including the organic modifier, additives, and pH, plays a critical role in achieving optimal separation.[4][5] The choice of organic solvent (e.g., acetonitrile, methanol) and its proportion in the mobile phase affects the retention and selectivity of the separation.[4][5] For ionizable isomers, adjusting the mobile phase pH can alter their charge state and significantly impact their retention behavior on the stationary phase.[4]

Q4: What is a typical starting point for developing a separation method for Arisugacin isomers?

A4: A good starting point would be to use a polysaccharide-based chiral stationary phase column with a mobile phase consisting of a mixture of a non-polar organic solvent (like hexane or heptane) and a polar organic modifier (like isopropanol or ethanol). An initial isocratic elution with a common ratio (e.g., 90:10 hexane:isopropanol) at a flow rate of 1.0 mL/min is a reasonable starting condition. Detection is typically performed using a UV detector at a wavelength where the Arisugacin isomers exhibit maximum absorbance.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of Arisugacin isomers.

Problem 1: Poor Resolution or Co-elution of Isomer Peaks

Symptoms:

  • Peaks are not baseline separated.

  • A single, broad peak is observed where two or more peaks are expected.

Possible Causes & Solutions:

CauseSolution
Inappropriate Column Chemistry The current chiral stationary phase may not be suitable for resolving the Arisugacin isomers. Screen different types of CSPs (e.g., cellulose-based, amylose-based, cyclodextrin-based).[1]
Suboptimal Mobile Phase Composition The polarity of the mobile phase may not be optimal for differential partitioning of the isomers. Adjust the ratio of the organic modifier in the mobile phase.[4][5] Experiment with different organic modifiers (e.g., switch from isopropanol to ethanol).
Incorrect Mobile Phase pH For ionizable Arisugacin isomers, the pH of the mobile phase can significantly influence their retention and selectivity.[4] Adjust the pH of the mobile phase using appropriate buffers.
Column Temperature Too High Higher temperatures can decrease retention and resolution. Try lowering the column temperature to enhance isomer interaction with the stationary phase.[6]
Flow Rate Too High A high flow rate reduces the time for isomers to interact with the stationary phase, leading to poor separation.[5] Decrease the flow rate to improve resolution.
Problem 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a drawn-out tail.

Possible Causes & Solutions:

CauseSolution
Secondary Interactions with Stationary Phase Active sites on the column packing material (e.g., residual silanols) can cause unwanted interactions.[6] Add a small amount of a competitive amine (e.g., triethylamine) to the mobile phase to block these active sites.
Column Overload Injecting too much sample can lead to peak distortion.[7] Reduce the injection volume or the concentration of the sample.
Inappropriate Mobile Phase pH If the isomers are ionizable, a mobile phase pH close to their pKa can cause peak tailing. Adjust the pH to be at least 2 units away from the pKa.[4]
Column Contamination or Degradation The column may be contaminated or the stationary phase may be degraded. Flush the column with a strong solvent. If the problem persists, replace the column.[6]
Problem 3: Fluctuating Retention Times

Symptoms:

  • The time it takes for a peak to elute varies between injections.

Possible Causes & Solutions:

CauseSolution
Inconsistent Mobile Phase Preparation Small variations in mobile phase composition can lead to shifts in retention time.[6] Prepare the mobile phase carefully and consistently. Degas the mobile phase before use to remove dissolved air.
Poor Column Equilibration The column may not be fully equilibrated with the mobile phase before injection.[6] Increase the column equilibration time between runs.
Fluctuations in Column Temperature Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[6]
Pump Malfunction or Leaks Issues with the HPLC pump or leaks in the system can cause variations in the flow rate.[8] Check for leaks and ensure the pump is functioning correctly.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Separation of Arisugacin Isomers

Objective: To achieve baseline separation of Arisugacin isomers using chiral HPLC.

Materials:

  • HPLC system with UV detector

  • Chiral Stationary Phase Column (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, 5 µm, 4.6 x 250 mm)

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • Arisugacin isomer standard or sample

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase for at least 15 minutes using sonication or vacuum filtration.

  • System Setup:

    • Install the chiral column in the HPLC system.

    • Set the flow rate to 1.0 mL/min.

    • Set the column temperature to 25 °C.

    • Set the UV detector wavelength to the absorbance maximum of Arisugacin (e.g., 254 nm).

  • Column Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the Arisugacin isomer sample in the mobile phase to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Record the chromatogram for a sufficient time to allow all isomers to elute.

  • Analysis: Identify and quantify the separated isomer peaks based on their retention times and peak areas.

Optimization: If separation is not optimal, adjust the mobile phase composition (e.g., change the Hexane:IPA ratio to 85:15 or 95:5) or the flow rate (e.g., decrease to 0.8 mL/min).

Data Presentation

Table 1: Effect of Mobile Phase Composition on Isomer Resolution
Mobile Phase (Hexane:IPA, v/v)Retention Time - Isomer 1 (min)Retention Time - Isomer 2 (min)Resolution (Rs)
95:512.513.81.2
90:1010.211.81.8
85:158.19.21.4

Data is hypothetical and for illustrative purposes only.

Table 2: Troubleshooting Guide Summary
ProblemKey Parameter to AdjustExpected Outcome
Poor ResolutionMobile Phase Composition, Flow Rate, Column ChemistryIncreased separation between peaks
Peak TailingMobile Phase Additives, Sample ConcentrationSymmetrical peak shape
Retention Time DriftColumn Equilibration, Temperature ControlConsistent retention times

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation (Hexane:IPA) Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation (Dissolve & Filter) Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Analysis Peak Integration & Analysis DataAcquisition->Analysis

Caption: Experimental workflow for HPLC separation of Arisugacin isomers.

Troubleshooting_Tree Start Poor Peak Resolution CheckMobilePhase Adjust Mobile Phase (Organic Modifier Ratio) Start->CheckMobilePhase Improved1 Resolution Improved? CheckMobilePhase->Improved1 CheckFlowRate Decrease Flow Rate Improved1->CheckFlowRate No Success Optimized Separation Improved1->Success Yes Improved2 Resolution Improved? CheckFlowRate->Improved2 ChangeColumn Screen Different Chiral Columns Improved2->ChangeColumn No Improved2->Success Yes ChangeColumn->Success If resolved Fail Consult Further ChangeColumn->Fail If not resolved

References

Technical Support Center: Enhancing the Stability of Arisugacin Compounds for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Arisugacin compounds during in vitro experiments. Arisugacins are potent and selective acetylcholinesterase (AChE) inhibitors, making them valuable research tools and potential therapeutic agents for conditions like Alzheimer's disease.[1][2] However, their complex meroterpenoid structure presents challenges in maintaining stability and achieving consistent results in aqueous in vitro environments.[3][4][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for Arisugacin compounds in in vitro assays?

A1: Based on their chemical structure, which includes a delta-lactone and an enone functional group, the primary stability concerns for Arisugacin compounds are hydrolysis and photodegradation. Lactone rings can be susceptible to hydrolysis, especially under non-neutral pH conditions, leading to an open-ring, inactive form. The conjugated enone system may be prone to degradation through various mechanisms, including light-induced reactions. Furthermore, as with many complex natural products, solubility in aqueous buffers can be limited, leading to precipitation and inaccurate concentration measurements.

Q2: How should I prepare stock solutions of Arisugacin compounds?

A2: It is recommended to prepare high-concentration stock solutions in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO). DMSO is a versatile solvent capable of dissolving a wide range of polar and nonpolar compounds.[6] Stock solutions should be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing working solutions, the final concentration of DMSO in the assay should be kept to a minimum (ideally below 0.5%), as higher concentrations of DMSO can inhibit acetylcholinesterase activity.[7]

Q3: I am observing inconsistent IC50 values in my acetylcholinesterase inhibition assays. What could be the cause?

A3: Inconsistent IC50 values can arise from several factors related to compound stability and assay conditions. Compound degradation in the assay buffer over the incubation period is a primary suspect. It is also crucial to ensure that the compound is fully dissolved in the assay medium and has not precipitated. Variations in assay parameters such as incubation time, enzyme concentration, and substrate concentration can also lead to shifts in IC50 values. Finally, be mindful of the DMSO concentration in your final assay volume, as it can directly impact enzyme activity.[7]

Q4: Are there specific buffer conditions to be aware of when working with Arisugacins?

A4: Yes, the pH and composition of the buffer can significantly impact the stability of Arisugacin compounds. It is advisable to work at a pH close to neutral (pH 7.0-7.4) to minimize the risk of acid- or base-catalyzed hydrolysis of the lactone ring. The choice of buffering agent can also be critical; for instance, some buffers may interact with the compound or affect enzyme activity. It is recommended to perform preliminary stability tests of the Arisugacin compound in the chosen assay buffer.

Q5: How can I assess the stability of my Arisugacin compound under my specific experimental conditions?

A5: You can perform a simple stability study by incubating the Arisugacin compound in your assay buffer at the intended experimental temperature for various durations (e.g., 0, 2, 4, 8, and 24 hours). At each time point, the remaining concentration of the intact compound can be quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC). A significant decrease in the peak area of the parent compound over time would indicate instability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no compound activity 1. Degradation: The compound may have degraded in the stock solution or the assay buffer. 2. Precipitation: The compound may not be soluble at the tested concentration in the aqueous assay buffer.1. Prepare fresh stock solutions from powder. Minimize the time the compound spends in aqueous buffer before the assay. Protect from light. 2. Visually inspect for precipitation. Determine the kinetic solubility of the compound in the assay buffer. If solubility is an issue, consider using a lower concentration or adding a co-solvent (ensure co-solvent doesn't affect the assay).
High variability between replicate wells 1. Incomplete dissolution: The compound may not be fully dissolved when added to the assay plate. 2. Adsorption to plasticware: The compound may be adsorbing to the surface of the microplate wells.1. Ensure thorough mixing after adding the compound to the assay buffer. A brief sonication of the intermediate dilution plate may help. 2. Consider using low-adhesion microplates. Including a small percentage of a non-ionic surfactant like Tween-20 in the assay buffer (if compatible with the assay) can sometimes mitigate this issue.
Decreasing activity over time in a kinetic assay 1. Compound instability: The compound is degrading during the course of the experiment.1. Shorten the assay incubation time if possible. Perform a time-course stability study of the compound in the assay buffer to quantify the degradation rate. If degradation is significant, pre-incubation steps may need to be minimized or a more stable analog considered.
Unexpected results in cell-based assays 1. Instability in cell culture media: The complex components of cell culture media (e.g., proteins, pH changes due to cell metabolism) can degrade the compound. 2. Metabolism by cells: The cells may be metabolizing the Arisugacin compound into less active or inactive forms.1. Assess the stability of the compound in the specific cell culture medium under incubation conditions (37°C, 5% CO2). 2. This is a more complex issue that may require metabolic stability assays to investigate.

Quantitative Data Summary

The following table summarizes the reported in vitro activity of various Arisugacin compounds against acetylcholinesterase (AChE). Stability data for Arisugacins in various in vitro conditions is not extensively reported in the literature; therefore, qualitative stability considerations are provided based on their chemical structure.

Compound Reported IC50 for AChE Known Stability Issues/Considerations
Arisugacin A~1.0 - 25.8 nM[2]Contains a delta-lactone and enone; potentially susceptible to hydrolysis and photodegradation.
Arisugacin B~1.0 - 25.8 nM[2]Similar structural motifs to Arisugacin A suggest similar stability concerns.
Arisugacin C2.5 µM[8]Structurally related to A and B, likely shares similar stability profiles.
Arisugacin D3.5 µM[8]Structurally related to A and B, likely shares similar stability profiles.
Arisugacin F--

Experimental Protocols

Protocol 1: Preparation of Arisugacin Stock and Working Solutions
  • Stock Solution Preparation (10 mM):

    • Accurately weigh a suitable amount of Arisugacin powder.

    • Dissolve the powder in anhydrous DMSO to achieve a final concentration of 10 mM.

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into small, single-use volumes in amber vials to protect from light.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Perform serial dilutions of the stock solution in DMSO to create intermediate concentrations.

    • For the final assay concentration, dilute the appropriate intermediate solution into the pre-warmed assay buffer. The final DMSO concentration should not exceed 0.5%.

    • Mix the final working solution thoroughly by gentle vortexing or inversion immediately before adding to the assay plate.

Protocol 2: Kinetic Solubility Assay

This protocol is adapted from standard methods to assess the solubility of a compound in an aqueous buffer over time.[9][10][11][12][13]

  • Prepare a 10 mM stock solution of the Arisugacin compound in DMSO.

  • Add 2 µL of the 10 mM stock solution to multiple wells of a 96-well plate.

  • Add 198 µL of the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve a final compound concentration of 100 µM.

  • Seal the plate and incubate at room temperature on a plate shaker for a defined period (e.g., 2 hours).

  • After incubation, inspect the wells for any visible precipitate.

  • To quantify the soluble fraction, carefully transfer the supernatant to a new plate, avoiding any precipitate. Alternatively, filter the contents of each well using a solubility filter plate.

  • Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS, by comparing against a standard curve prepared in the same buffer.

Protocol 3: Chemical Stability Assay in Assay Buffer

This protocol provides a framework for assessing the chemical stability of Arisugacin compounds in a specific buffer over time.[14]

  • Prepare a working solution of the Arisugacin compound in the desired assay buffer at the final assay concentration (e.g., 1 µM).

  • Divide the solution into several aliquots in amber vials and incubate at the desired temperature (e.g., 37°C).

  • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove one aliquot and immediately quench any potential degradation by adding an equal volume of cold acetonitrile or methanol.

  • Store the quenched samples at -20°C until analysis.

  • Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products).

  • Plot the peak area of the parent Arisugacin compound against time to determine the degradation kinetics. The half-life (t½) of the compound in the buffer can be calculated from this data.

Visualizations

Acetylcholinesterase_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine (ACh) Vesicle Synaptic Vesicle ACh->Vesicle Packaged ACh_cleft ACh Vesicle->ACh_cleft Released AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh_cleft->AChR Binds Choline + Acetate Choline + Acetate AChE->Choline + Acetate Arisugacin Arisugacin Arisugacin->AChE Inhibits Signal Signal Transduction AChR->Signal Activates

Caption: Cholinergic signaling pathway and the inhibitory action of Arisugacin.

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_assay Stability Assay cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO prep_work Prepare Working Solution in Assay Buffer prep_stock->prep_work incubate Incubate at Desired Temperature prep_work->incubate sample Sample at Time Points (0, 1, 2, 4, 8, 24h) incubate->sample quench Quench with Organic Solvent sample->quench hplc Analyze by HPLC quench->hplc data Plot Peak Area vs. Time hplc->data calc Calculate Half-life (t½) data->calc

Caption: Workflow for assessing the chemical stability of Arisugacin compounds.

Troubleshooting_Tree start Inconsistent or Poor Results? check_solubility Is the compound soluble in the assay buffer? start->check_solubility sol_yes Yes check_solubility->sol_yes sol_no No check_solubility->sol_no check_stability Is the compound stable over the assay duration? stab_yes Yes check_stability->stab_yes stab_no No check_stability->stab_no check_assay_params Are assay parameters (e.g., DMSO %) controlled? params_yes Yes check_assay_params->params_yes params_no No check_assay_params->params_no sol_yes->check_stability sol_action Action: Determine kinetic solubility. Lower concentration or use co-solvent. sol_no->sol_action stab_yes->check_assay_params stab_action Action: Perform stability assay. Shorten incubation or use fresh solutions. stab_no->stab_action review_protocol Review entire experimental protocol for other sources of error. params_yes->review_protocol params_action Action: Optimize assay parameters. Keep DMSO concentration low and consistent. params_no->params_action

Caption: Troubleshooting decision tree for Arisugacin in vitro assays.

References

Technical Support Center: Scaling Up Penicillium Fermentation for Arisugacin Production

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scalable production of Arisugacins from Penicillium fermentation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Which species of Penicillium produces Arisugacins?

A1: Arisugacins A and B were first isolated from the culture broth of Penicillium sp. FO-4259.[1][2] Subsequent studies have identified the producing organism as Penicillium echinulatum FO-4259. A mutant strain, FO-4259-11, has been shown to produce a series of related compounds, Arisugacins C through H.[3][4]

Q2: What are the primary challenges when scaling up Penicillium fermentation for secondary metabolite production?

A2: Scaling up Penicillium fermentation presents several challenges, largely stemming from the filamentous nature of the fungus and the complexities of secondary metabolism. Key issues include:

  • Maintaining Process Consistency: Small variations in environmental parameters such as temperature, pH, and dissolved oxygen can have a significant impact on secondary metabolite production at a larger scale.

  • Oxygen Transfer and Mixing: As the fermentation volume increases, ensuring adequate oxygen supply and uniform mixing becomes more difficult. Poor mixing can lead to environmental gradients within the bioreactor, negatively affecting yield.

  • Managing Technical Complexity: The integration and control of sensors, nutrient delivery systems, and aeration strategies become more complex at larger scales.

  • Optimizing Yield and Productivity: Overcoming physical limitations related to oxygen transfer, foam formation, and nutrient delivery is crucial for maximizing product yield.

Q3: What are Arisugacins and what is their biological activity?

A3: Arisugacins are meroterpenoids, which are natural products of mixed biosynthetic origin, partially derived from terpenoids.[1][2] They are potent and selective inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine.[2] This inhibitory activity makes them of interest for the potential treatment of Alzheimer's disease.[2] Arisugacin A, in particular, shows high selectivity for AChE over butyrylcholinesterase (BuChE).[2]

Troubleshooting Guide

This guide addresses specific problems that may arise during the fermentation process for Arisugacin production.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Arisugacin Production - Suboptimal Media Composition: The carbon-to-nitrogen ratio may not be suitable for inducing secondary metabolism. Trace element limitation can also be a factor.- Incorrect pH: The pH of the medium may have drifted out of the optimal range for Arisugacin biosynthesis.- Inadequate Aeration: Insufficient dissolved oxygen can limit the production of secondary metabolites.- Non-ideal Fermentation Temperature: The temperature may be favoring biomass growth over secondary metabolite production.- Media Optimization: Experiment with different carbon sources (e.g., glucose, sucrose, lactose) and nitrogen sources (e.g., peptone, yeast extract). Ensure the presence of essential trace elements.- pH Control: Monitor and control the pH of the fermentation broth, typically maintaining it within a range of 6.0-7.0 for Penicillium secondary metabolite production.- Improve Aeration: Increase the agitation speed or the airflow rate to enhance oxygen transfer. Consider using baffled flasks in shake-flask cultures to improve mixing.- Temperature Optimization: Test a range of temperatures (e.g., 25-30°C) to find the optimal condition for Arisugacin production.
High Biomass, Low Product Yield - Nutrient Abundance: Excess readily available carbon and nitrogen can promote rapid vegetative growth (trophophase) at the expense of secondary metabolite production (idiophase).- Short Fermentation Time: The fermentation may have been terminated before the onset of significant secondary metabolite production.- Fed-batch Strategy: Implement a fed-batch fermentation strategy where nutrients are added incrementally to control growth and induce secondary metabolism.- Extend Fermentation Duration: Monitor the production of Arisugacin over a longer time course to determine the optimal harvest time. Penicillium secondary metabolite production often peaks in the late stationary phase.
Inconsistent Batch-to-Batch Yields - Inoculum Variability: Inconsistent age, size, or physiological state of the inoculum can lead to variations in fermentation performance.- Substrate Inconsistency: Variations in the quality of complex media components (e.g., yeast extract, peptone) can affect yields.- Standardize Inoculum: Develop a standardized protocol for inoculum preparation, ensuring a consistent spore concentration or mycelial biomass is used for each fermentation.- Source High-Quality Substrates: Use high-quality, consistent batches of media components. Consider using a chemically defined medium for greater reproducibility.
Foaming in the Bioreactor - High Agitation/Aeration Rates: Vigorous mixing and sparging can lead to excessive foam formation, especially in protein-rich media.- Cell Lysis: Release of intracellular proteins during late-stage fermentation can contribute to foaming.- Use of Antifoaming Agents: Add a sterile antifoaming agent (e.g., silicone-based) as needed. An automated foam control system can be implemented in larger bioreactors.- Optimize Agitation and Aeration: Find a balance between adequate oxygen transfer and minimal foam generation by optimizing agitation and aeration rates.

Experimental Protocols

Inoculum Preparation for Penicillium echinulatum FO-4259
  • Strain Activation: Aseptically transfer a small portion of a cryopreserved culture of P. echinulatum FO-4259 to a Potato Dextrose Agar (PDA) plate.

  • Incubation: Incubate the plate at 25-28°C for 7-10 days, or until sufficient sporulation is observed.

  • Spore Suspension: Harvest the spores by adding 10 mL of sterile 0.1% (v/v) Tween 80 solution to the PDA plate and gently scraping the surface with a sterile loop.

  • Spore Counting: Determine the spore concentration using a hemocytometer.

  • Inoculation: Inoculate the seed culture medium with the spore suspension to a final concentration of approximately 1 x 10^6 spores/mL.

Submerged Fermentation for Arisugacin Production (Shake-Flask Scale)
  • Seed Culture: Prepare a seed culture by inoculating a suitable medium (e.g., Potato Dextrose Broth) and incubating at 28°C on a rotary shaker at 150-200 rpm for 48 hours.

  • Production Medium: A representative production medium for Penicillium secondary metabolites could consist of (per liter):

    • Sucrose: 50 g

    • Peptone: 10 g

    • Yeast Extract: 5 g

    • KH₂PO₄: 1 g

    • MgSO₄·7H₂O: 0.5 g

    • Adjust pH to 6.5 before sterilization.

  • Inoculation: Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubation: Incubate the production flasks at 28°C on a rotary shaker at 180-220 rpm for 10-14 days.

  • Sampling: Aseptically withdraw samples periodically to monitor biomass, pH, substrate consumption, and Arisugacin production.

Extraction and Quantification of Arisugacins
  • Broth Separation: Separate the mycelial biomass from the culture broth by centrifugation or filtration.

  • Extraction: Extract the culture filtrate with an equal volume of a suitable organic solvent, such as ethyl acetate. Repeat the extraction process three times.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is typically used for the separation of meroterpenoids.

    • Detection: UV detection at a wavelength determined by the absorption maximum of Arisugacins.

    • Quantification: Create a standard curve using purified Arisugacin A to quantify the concentration in the extracts.

Quantitative Data

The following tables summarize typical quantitative data for Penicillium fermentations, with specific data for Arisugacin production being extrapolated from related meroterpenoid fermentations due to the limited availability of specific public data.

Table 1: Comparison of Fermentation Parameters for Penicillium Secondary Metabolite Production

ParameterShake-Flask CultureBenchtop Bioreactor (5 L)Pilot Scale Bioreactor (50 L)
Inoculum Size (% v/v) 5 - 105 - 105 - 10
Temperature (°C) 25 - 2826 ± 126 ± 1
pH 6.0 - 7.0 (uncontrolled)6.5 ± 0.2 (controlled)6.5 ± 0.2 (controlled)
Agitation (rpm) 180 - 220300 - 500200 - 400
Aeration (vvm) N/A0.5 - 1.50.5 - 1.2
Typical Fermentation Time (days) 10 - 148 - 128 - 12

Table 2: Biological Activity of Arisugacins

CompoundIC₅₀ against Acetylcholinesterase (nM)Selectivity (BuChE/AChE)
Arisugacin A 1.0>21,000
Arisugacin B 25.8>20,000
Territrem B 7.6>2,632
Territrem C 6.8>3,824
Data sourced from Kuno et al., 1996.

Visualizations

Biosynthetic Pathway of a Representative Meroterpenoid

The following diagram illustrates a plausible biosynthetic pathway for a meroterpenoid structurally related to Arisugacin, starting from primary metabolism.

Meroterpenoid_Biosynthesis AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA PKS Polyketide Synthase (PKS) MalonylCoA->PKS Polyketide Polyketide Intermediate PKS->Polyketide Prenyltransferase Prenyltransferase Polyketide->Prenyltransferase IPP Isopentenyl Pyrophosphate (IPP) DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP FPP Farnesyl Pyrophosphate (FPP) DMAPP->FPP FPP->Prenyltransferase PrenylatedPolyketide Prenylated Polyketide Prenyltransferase->PrenylatedPolyketide Cyclase Terpene Cyclase PrenylatedPolyketide->Cyclase MeroterpenoidCore Meroterpenoid Core Structure Cyclase->MeroterpenoidCore TailoringEnzymes Tailoring Enzymes (P450s, Methyltransferases, etc.) MeroterpenoidCore->TailoringEnzymes Arisugacin Arisugacin TailoringEnzymes->Arisugacin

Caption: Generalized biosynthetic pathway for fungal meroterpenoids.

Experimental Workflow for Arisugacin Production and Analysis

This diagram outlines the key steps from culture maintenance to the final analysis of Arisugacin.

Experimental_Workflow Start P. echinulatum FO-4259 (Cryopreserved Stock) AgarPlate PDA Plate Culture Start->AgarPlate SporeSuspension Spore Suspension Preparation AgarPlate->SporeSuspension SeedCulture Seed Culture (Shake Flask) SporeSuspension->SeedCulture ProductionFermentation Production Fermentation (Bioreactor) SeedCulture->ProductionFermentation Harvest Harvesting (Biomass/Broth Separation) ProductionFermentation->Harvest Extraction Solvent Extraction of Broth Harvest->Extraction CrudeExtract Crude Arisugacin Extract Extraction->CrudeExtract Analysis HPLC Analysis (Quantification) CrudeExtract->Analysis Result Pure Arisugacin (for further studies) Analysis->Result Troubleshooting_Logic Start Low Arisugacin Yield CheckBiomass Is Biomass Growth Also Low? Start->CheckBiomass CheckGrowthParams Review Growth Parameters (Inoculum, Media, Temp) CheckBiomass->CheckGrowthParams Yes CheckSecondaryMetabolism Review Secondary Metabolism Inducers (C/N ratio, Stress) CheckBiomass->CheckSecondaryMetabolism No OptimizeGrowth Optimize for Biomass CheckGrowthParams->OptimizeGrowth CheckFermentationTime Is Fermentation Time Sufficient? CheckSecondaryMetabolism->CheckFermentationTime ExtendFermentation Extend Fermentation Time CheckFermentationTime->ExtendFermentation No CheckProcessParams Review Process Parameters (pH, DO, Agitation) CheckFermentationTime->CheckProcessParams Yes OptimizeProcess Optimize Process Parameters CheckProcessParams->OptimizeProcess

References

Technical Support Center: Troubleshooting Low Yields in Natural Product Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for natural product isolation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low yields during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and solutions to specific problems encountered during the isolation of natural products.

Extraction Phase

Q1: My extraction yield is very low. What are the most common reasons?

Low extraction yields can stem from several factors throughout the process. Key areas to investigate include the initial sample preparation, the choice of extraction method and solvent, and the parameters used. In many cases, the issue is a combination of suboptimal choices in these areas. For instance, natural products are often present in very low concentrations in their source material, making efficient extraction critical.[1]

Troubleshooting Steps:

  • Re-evaluate Sample Preparation:

    • Particle Size: Ensure the plant or microbial material is ground to a fine, uniform powder. A smaller particle size increases the surface area available for solvent penetration, which can significantly improve extraction efficiency.[2]

    • Drying: Improperly dried starting material can lead to poor extraction with non-polar solvents and may promote the growth of microbes that degrade your target compound.

  • Optimize Extraction Solvent:

    • Polarity Matching: The principle of "like dissolves like" is fundamental. The polarity of the solvent should match the polarity of the target natural product.[3][4] For example, polar solvents like ethanol and water are suitable for hydrophilic compounds like flavonoids and tannins, while non-polar solvents like hexane are better for lipophilic compounds such as terpenoids.[5]

    • Solvent Combinations: Using a mixture of solvents can sometimes provide a better yield than a single solvent by modulating the overall polarity.

  • Review Extraction Method and Parameters:

    • Method Selection: Conventional methods like maceration are simple but often result in lower yields compared to modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can enhance yield and reduce extraction time.[1]

    • Temperature and Time: Both temperature and duration of extraction significantly impact yield. Higher temperatures can increase solubility and diffusion rates, but prolonged exposure to high heat can degrade thermolabile compounds.[5] Finding the optimal balance is crucial.

Q2: I'm observing degradation of my target compound during extraction. How can I prevent this?

Degradation is a common issue, especially with heat-sensitive (thermolabile) or light-sensitive compounds.

Solutions:

  • Choose a suitable extraction method: For thermolabile compounds, avoid methods that involve high heat, such as Soxhlet extraction, where the solvent is repeatedly boiled.[6] Instead, opt for methods that can be performed at room temperature or with minimal heat, such as maceration or ultrasound-assisted extraction with a cooling bath.[7]

  • Control Extraction Temperature: If using a method that generates heat, like UAE, employ a cooling system (e.g., an ice bath) to maintain a low temperature.[7]

  • Protect from Light: If your compound is light-sensitive, conduct the extraction in amber glassware or cover your glassware with aluminum foil.

  • Use Inert Atmosphere: For compounds prone to oxidation, performing the extraction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.

Q3: An emulsion has formed during my liquid-liquid extraction. How can I break it?

Emulsion formation is a frequent problem, especially when dealing with samples rich in fats, lipids, or surfactant-like molecules.[8]

Breaking an Emulsion:

  • Gentle Agitation: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the mechanical energy that promotes emulsion formation while still allowing for sufficient surface area contact between the two phases.[8]

  • Salting Out: Add a saturated solution of sodium chloride (brine) or solid salt to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.[8][9]

  • Centrifugation: If the volume is manageable, centrifuging the mixture can help to break the emulsion.[8]

  • Filtration: Passing the emulsion through a plug of glass wool or a phase separation filter paper can sometimes help to separate the layers.[8]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall properties of the organic phase and may help to break the emulsion.[8]

Purification Phase (Chromatography)

Q1: I'm losing a significant amount of my compound during column chromatography. What could be the cause?

Compound loss during chromatography is a common source of low final yields. The causes can range from improper column packing to irreversible adsorption onto the stationary phase.

Troubleshooting Steps:

  • Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel stationary phase.

    • Solution: Deactivate the silica gel by adding a small percentage of water or a modifier like triethylamine to the mobile phase to cap the active silanol groups.

  • Improper Column Packing: A poorly packed column can lead to channeling and band broadening, resulting in poor separation and difficulty in collecting pure fractions, which can lead to the loss of product.

    • Solution: Ensure the column is packed uniformly without any cracks or air bubbles.

  • Compound Instability on Silica: Some compounds are acid-sensitive and can degrade on the acidic surface of silica gel.

    • Solution: Use a different stationary phase, such as alumina (basic or neutral), or a bonded-phase silica like C18 (reversed-phase).

  • Co-elution with Impurities: If the target compound is not well-separated from impurities, fractions containing the compound may be discarded in an attempt to improve purity, thus lowering the yield.

    • Solution: Optimize the mobile phase to improve resolution. This may involve changing the solvent system or using a gradient elution.

Q2: My peaks are tailing in preparative HPLC, leading to poor fractionation and lower recovery of pure compound. What can I do?

Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, especially with polar compounds on silica-based columns.[10]

Solutions to Reduce Peak Tailing:

  • Optimize Mobile Phase:

    • Add a Modifier: For basic compounds, adding a small amount of a basic modifier like triethylamine to the mobile phase can reduce interactions with acidic silanol groups on the stationary phase.[11]

    • Adjust pH: For ionizable compounds, adjusting the pH of the mobile phase with a buffer can ensure that the analyte is in a single, non-ionized form, leading to more symmetrical peaks.[11]

  • Check for Column Overload: Injecting too much sample can lead to peak tailing.[12]

    • Solution: Reduce the injection volume or the concentration of the sample.[12]

  • Use a Different Column:

    • High-Purity Silica: Modern, high-purity silica columns have fewer residual silanol groups and can reduce tailing for basic compounds.[11]

    • End-Capped Columns: Use a column that has been "end-capped" to block the majority of the residual silanol groups.

  • Ensure Proper Column Packing: A poorly packed preparative column can lead to significant tailing. If you are packing your own columns, ensure the packing is uniform and dense.

Q3: My final isolated product is not pure, and further purification steps are leading to very low yields. How can I improve this?

The trade-off between purity and yield is a constant challenge.[4] The key is to optimize the purification strategy to maximize the removal of impurities while minimizing the loss of the target compound.

Strategies for Improving Purity without Sacrificing Yield:

  • Orthogonal Separation Techniques: Use a combination of different purification techniques that separate based on different principles. For example, after an initial separation by normal-phase chromatography (based on polarity), you could use size-exclusion chromatography (based on size) or ion-exchange chromatography (based on charge).

  • Recrystallization: If your compound is crystalline, recrystallization can be a very effective final purification step that can significantly improve purity with minimal loss if the solvent system is chosen carefully.

  • Bioassay-Guided Fractionation: If you are isolating a compound based on its biological activity, use the bioassay to guide your fractionation. This ensures that you are only spending time and resources purifying the active fractions, which can help to reduce the number of purification steps and therefore minimize loss.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method has a significant impact on the yield of natural products. The following tables summarize quantitative data from various studies, comparing the yields of different classes of compounds using various extraction techniques.

Table 1: Comparison of Extraction Methods for Terpenoids

Extraction MethodPlant MaterialSolventKey ParametersYieldReference
Ultrasound-Assisted Extraction (UAE)CannabisEthanol60°C, 30 min, 1:15 sample-to-solvent ratioHigher than MAE[13][14][15]
Microwave-Assisted Extraction (MAE)CannabisEthanol60°C, 30 min, 1:14.4 sample-to-solvent ratioLower than UAE[13][14][15]
Ultrasonic-Assisted Extraction (UAE)Abelmoschus sagittifolius rootsCitric acid/glucose (NADES)600 W, 5 min, 40 mL/g, 30°C69 ± 2 mg UA/g dw[16]
Microwave-Assisted Extraction (MAE)Abelmoschus sagittifolius rootsCitric acid/glucose (NADES)400 W, 2 min, 50 mL/g90 ± 1 mg UA/g dw[16]
Ultrasonic-Microwave-Assisted ExtractionAbelmoschus sagittifolius rootsCitric acid/glucose (NADES)5 min sonication, 1 min microwave111 ± 3 mg UA/g dw[16]

NADES: Natural Deep Eutectic Solvents; UA: Ursolic Acid equivalents; dw: dry weight

Table 2: Comparison of Extraction Methods for Flavonoids

Extraction MethodPlant MaterialSolventKey ParametersYieldReference
Soxhlet ExtractionVernonia cinerea leaves60% Ethanol2 hoursGood yield for thermostable flavonoids[17]
MacerationGeneralEthanol, Methanol, Water12 hours to several daysLow extraction efficiency[18]
PercolationGeneralEthanol, Water, MethanolContinuous flowImproved yield over maceration[17][18]
Microwave-Assisted Extraction (MAE)Berberis roots90% Ethanol110°C, 25 min, 25 mL/g ratio1.190 ± 0.042 mg/g[19]
Soxhlet ExtractionBerberis rootsMethanol4 hours1.292 ± 0.041 mg/g[19]

Table 3: Comparison of Extraction Methods for Alkaloids

Extraction MethodPlant MaterialSolventKey ParametersRecoveryReference
MAE-SPEStephania cepharantha0.01 mol/L HClOptimized MAE followed by SPE100.44 to 102.12%[20][21]
Ultrasound-Assisted Extraction (UAE)Four Bulgarian medicinal plantsMethanol30-180 min, 25°CGood extraction yield[22]
Microwave-Assisted Extraction (MAE)Four Bulgarian medicinal plantsMethanol3 x 10s irradiation cyclesGood extraction yield[22]

MAE-SPE: Microwave-Assisted Extraction followed by Solid-Phase Extraction

Experimental Protocols

This section provides detailed methodologies for key extraction experiments.

Protocol 1: Soxhlet Extraction for Flavonoids

This method is suitable for thermostable flavonoids and is more efficient than maceration or percolation.[4][18]

Materials:

  • Dried and finely ground plant material

  • Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Thimble (cellulose or glass fiber)

  • Heating mantle

  • Solvent (e.g., 80% methanol or 60% ethanol)[4][17][23]

  • Rotary evaporator

Procedure:

  • Place a known amount of the dried, ground plant material into the thimble.

  • Place the thimble inside the Soxhlet extraction chamber.

  • Fill the round-bottom flask to about two-thirds full with the chosen extraction solvent.

  • Assemble the Soxhlet apparatus and place the flask in the heating mantle.

  • Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down into the thimble containing the plant material.

  • The extraction chamber will slowly fill with the condensed solvent, extracting the flavonoids from the plant material.

  • Once the solvent reaches the top of the siphon arm, the entire contents of the extraction chamber will be siphoned back into the round-bottom flask.

  • This cycle will repeat, allowing for continuous extraction with fresh solvent.

  • Continue the extraction for a predetermined time (e.g., 2-4 hours).[17][19]

  • After the extraction is complete, cool the apparatus and carefully disassemble it.

  • Concentrate the extract in the round-bottom flask using a rotary evaporator to obtain the crude flavonoid extract.

Protocol 2: Ultrasound-Assisted Extraction (UAE) for Terpenes

UAE is a modern and efficient method for extracting terpenes, often resulting in higher yields and shorter extraction times compared to conventional methods.[7]

Materials:

  • Ground plant material (e.g., hops or cannabis)

  • Solvent (e.g., ethanol)

  • Vial or beaker

  • Probe-type ultrasonicator

  • Ice bath

  • Filtration apparatus (e.g., filter paper and funnel)

  • Rotary evaporator

Procedure:

  • Weigh a specific amount of the ground plant material and place it in a vial.[7]

  • Add a measured volume of the solvent to the vial.[7]

  • Place the vial in an ice bath to dissipate the heat generated during sonication.[7]

  • Insert the probe of the ultrasonicator into the slurry of plant material and solvent.

  • Sonicate the sample at a specific amplitude and for a set duration (e.g., 50% amplitude for 90 seconds).[7]

  • After sonication, filter the mixture to separate the solid plant material from the liquid extract.[7]

  • Wash the solid residue with a small amount of fresh solvent to ensure complete recovery of the extract.

  • Combine the filtrates and concentrate the extract using a rotary evaporator to obtain the crude terpene extract.

Protocol 3: Microwave-Assisted Extraction (MAE) for Alkaloids

MAE is a rapid extraction technique that uses microwave energy to heat the solvent and plant material, leading to shorter extraction times and reduced solvent consumption.[24]

Materials:

  • Ground plant material

  • Solvent (e.g., 0.01 mol/L hydrochloric acid for certain alkaloids)[20][21]

  • Microwave extraction vessel

  • Microwave extractor system

  • Filtration apparatus

  • Solid-Phase Extraction (SPE) cartridge (optional, for purification)[20][21]

  • Rotary evaporator

Procedure:

  • Place a known amount of the ground plant material into the microwave extraction vessel.

  • Add the appropriate solvent to the vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Set the extraction parameters, such as microwave power, temperature, and time, according to an optimized protocol.

  • After the extraction is complete, allow the vessel to cool before opening.

  • Filter the extract to remove the solid plant material.

  • For further purification, the extract can be passed through an SPE cartridge to remove interfering compounds.[20][21]

  • Concentrate the purified extract using a rotary evaporator to obtain the final alkaloid extract.

Visualizations

Troubleshooting Workflow for Low Extraction Yield

This diagram outlines a logical workflow for diagnosing and addressing the causes of low yields during the extraction phase.

Low_Yield_Troubleshooting start_node Start: Low Extraction Yield decision_node decision_node start_node->decision_node Evaluate process_node Check Particle Size & Drying - Grind finer? - Dry material properly? decision_node->process_node Sample Prep Issue process_node_solvent Review Solvent Choice - Polarity match? - Solvent mixture needed? decision_node->process_node_solvent Solvent Issue process_node_method Assess Extraction Method - Method appropriate for compound? - Parameters (time, temp) optimal? decision_node->process_node_method Method Issue decision_node_2 Re-extract with optimized parameters process_node->decision_node_2 end_node Improved Yield process_node_solvent->decision_node_2 process_node_method->decision_node_2 decision_node_2->start_node Yield Still Low (Re-evaluate) decision_node_2->end_node Yield Improved

Caption: Troubleshooting workflow for low extraction yields.

General Workflow for Natural Product Isolation

This diagram illustrates the typical stages involved in isolating a pure natural product from its source.

Natural_Product_Isolation_Workflow Source Source Material (Plant, Microbe, etc.) Preparation Sample Preparation (Drying, Grinding) Source->Preparation Extraction Extraction (e.g., UAE, MAE, Soxhlet) Preparation->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Fractionation (e.g., Flash Chromatography) CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Purification Purification (e.g., Preparative HPLC) Fractions->Purification PureCompound Pure Compound Purification->PureCompound Analysis Structure Elucidation (NMR, MS) PureCompound->Analysis

Caption: A general workflow for natural product isolation.

Decision Tree for Choosing an Extraction Method

This diagram provides a simplified decision-making process for selecting an appropriate extraction method based on the properties of the target compound.

Extraction_Method_Selection question question answer answer recommendation recommendation q1 Is the compound thermolabile? a1_yes Avoid high heat methods q1->a1_yes Yes a1_no High heat methods can be used q1->a1_no No rec1 Consider: Maceration, UAE (with cooling), Percolation a1_yes->rec1 q2 Is high throughput and speed a priority? a1_no->q2 a2_yes Modern, rapid methods are suitable q2->a2_yes Yes a2_no Conventional methods are an option q2->a2_no No rec2 Consider: MAE, UAE a2_yes->rec2 rec3 Consider: Soxhlet, Reflux a2_no->rec3

Caption: Decision tree for selecting an extraction method.

References

Technical Support Center: Optimizing Culture Conditions for Penicillium sp. FO-4259

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the culture conditions for Penicillium sp. FO-4259, a known producer of the acetylcholinesterase inhibitors, arisugacins. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the key secondary metabolites produced by Penicillium sp. FO-4259?

A1: Penicillium sp. FO-4259 is known for producing a series of meroterpenoid compounds called arisugacins. Arisugacins A and B are notable for their potent and selective inhibition of acetylcholinesterase (AChE), making them of significant interest for research in neurodegenerative diseases.[1][2][3] A mutant strain, Penicillium sp. FO-4259-11, has been shown to produce additional related compounds, arisugacins C, D, E, F, G, and H.

Q2: What are the general growth characteristics of Penicillium species?

A2: Penicillium species are ubiquitous filamentous fungi that prefer cool to moderate climates.[4] They are generally mesophilic, with optimal growth temperatures typically ranging from 20-30°C.[5] Most species grow well in acidic to neutral pH conditions. Their saprophytic nature allows them to utilize a wide variety of organic materials for nutrients.

Q3: What are common contaminants in Penicillium cultures?

A3: Bacterial and yeast contaminations are common issues in fungal cultures. Other fungal species, such as Aspergillus, can also be contaminants.[6][7] Strict aseptic techniques are crucial to prevent contamination. Signs of contamination include unexpected changes in culture morphology, color, or growth rate, as well as the presence of bacterial sheen or distinct yeast-like colonies.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no biomass growth - Inappropriate medium composition- Suboptimal pH or temperature- Poor inoculum quality or quantity- Presence of inhibitory substances- Review and optimize the culture medium (see Table 1 for a recommended starting point).- Ensure the pH is within the optimal range (e.g., 5.0-7.0) and the incubation temperature is appropriate (e.g., 25-28°C).- Use a fresh, viable spore suspension or mycelial inoculum at an adequate concentration.- Check all media components and glassware for potential contaminants or residual cleaning agents.
Low yield of arisugacins - Non-optimal fermentation parameters (aeration, agitation)- Nutrient limitation or catabolite repression- Incorrect harvest time- Optimize aeration and agitation rates. For shake flask cultures, a speed of 150-200 rpm is a good starting point.- Experiment with different carbon and nitrogen sources and their concentrations. Slowly metabolized carbon sources like lactose may be beneficial for secondary metabolite production.- Perform a time-course study to determine the optimal harvest time, as secondary metabolite production is often growth phase-dependent.
Morphological changes (e.g., pellet vs. dispersed mycelia) - Shear stress from agitation- Inoculum concentration- Medium composition- Adjust the agitation speed. High shear can lead to fragmented mycelia, while low shear may promote pellet formation.- Vary the initial spore concentration.- Certain medium components can influence morphology. Experiment with different nitrogen sources or the addition of small amounts of polymers.
Contamination - Poor aseptic technique- Contaminated reagents or equipment- Airborne spores- Reinforce and strictly adhere to aseptic techniques during all stages of the process.- Ensure all media, reagents, and equipment are properly sterilized.- Work in a clean environment, such as a laminar flow hood, to minimize exposure to airborne contaminants.

Experimental Protocols

Protocol 1: Submerged Culture of Penicillium sp. FO-4259 for Arisugacin Production

This protocol provides a general method for the submerged cultivation of Penicillium sp. FO-4259. Optimization of specific parameters is recommended for maximizing arisugacin yield.

1. Inoculum Preparation: a. Grow Penicillium sp. FO-4259 on Potato Dextrose Agar (PDA) plates at 25°C for 7-10 days until sporulation is observed. b. Prepare a spore suspension by flooding the agar surface with sterile 0.01% Tween 80 solution and gently scraping the spores with a sterile loop. c. Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).

2. Fermentation: a. Prepare the fermentation medium (see Table 1 for a recommended composition) and dispense into Erlenmeyer flasks (e.g., 100 mL in a 500 mL flask). b. Sterilize the medium by autoclaving at 121°C for 15 minutes. c. After cooling, inoculate the medium with the spore suspension (e.g., 1% v/v). d. Incubate the flasks on a rotary shaker at 25-28°C and 150-200 rpm for 10-14 days.

3. Harvest and Extraction: a. Separate the mycelial biomass from the culture broth by filtration. b. Extract the culture broth with an equal volume of ethyl acetate. c. Concentrate the ethyl acetate extract under reduced pressure to obtain the crude extract containing arisugacins.

Protocol 2: Quantification of Arisugacins by High-Performance Liquid Chromatography (HPLC)

1. Sample Preparation: a. Dissolve the crude extract in a suitable solvent (e.g., methanol) to a known concentration. b. Filter the sample through a 0.22 µm syringe filter before injection.

2. HPLC Conditions: a. Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm). b. Mobile Phase: A gradient of acetonitrile and water. c. Flow Rate: 1.0 mL/min. d. Detection: UV detector at a wavelength determined by the absorption maxima of arisugacins. e. Injection Volume: 20 µL.

3. Quantification: a. Prepare a standard curve using purified arisugacin standards. b. Compare the peak areas of the samples to the standard curve to determine the concentration of arisugacins.

Data Presentation

Table 1: Recommended Basal Medium for Penicillium sp. FO-4259 Cultivation

ComponentConcentration (g/L)Role
Sucrose30.0Carbon Source
Yeast Extract5.0Nitrogen and Vitamin Source
NaNO₃3.0Nitrogen Source
K₂HPO₄1.0Phosphate Source, pH buffer
MgSO₄·7H₂O0.5Source of Magnesium Ions
KCl0.5Source of Potassium and Chloride Ions
FeSO₄·7H₂O0.01Trace Element

Note: This is a starting point, and optimization of each component may be necessary.

Table 2: Optimal Culture Parameters for Secondary Metabolite Production in Penicillium Species (General Guidance)

ParameterOptimal Range
Temperature25 - 30°C
pH5.0 - 7.0
Agitation150 - 250 rpm
AerationDependent on bioreactor setup

Visualizations

Experimental Workflow for Arisugacin Production

experimental_workflow cluster_prep Inoculum Preparation cluster_ferm Fermentation cluster_analysis Analysis PDA PDA Culture Spore_Suspension Spore Suspension PDA->Spore_Suspension Harvest Spores Inoculation Inoculation Spore_Suspension->Inoculation Medium_Prep Medium Preparation Medium_Prep->Inoculation Incubation Incubation Inoculation->Incubation Harvest Harvest Incubation->Harvest Extraction Extraction Harvest->Extraction HPLC HPLC Analysis Extraction->HPLC

Caption: Workflow for the production and analysis of arisugacins.

Generalized Signaling Pathway for Secondary Metabolite Regulation in Penicillium

signaling_pathway cluster_signals Environmental Signals cluster_regulation Regulatory Network cluster_biosynthesis Biosynthesis Nutrient_Limitation Nutrient Limitation (Carbon, Nitrogen) Global_Regulators Global Regulators (e.g., LaeA, VeA) Nutrient_Limitation->Global_Regulators pH_Stress pH Stress pH_Stress->Global_Regulators Oxidative_Stress Oxidative Stress Oxidative_Stress->Global_Regulators Specific_TFs Pathway-Specific Transcription Factors Global_Regulators->Specific_TFs Activation Biosynthetic_Genes Biosynthetic Gene Cluster (e.g., PKS, NRPS) Specific_TFs->Biosynthetic_Genes Gene Expression Secondary_Metabolite Secondary Metabolite (e.g., Arisugacin) Biosynthetic_Genes->Secondary_Metabolite Enzymatic Synthesis

Caption: Generalized regulation of secondary metabolism in Penicillium.

References

Validation & Comparative

A Comparative Analysis of the Acetylcholinesterase Inhibitory Activity of Arisugacin F and Arisugacin A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparison of the biological activities of two meroterpenoid compounds, Arisugacin F and Arisugacin A, with a specific focus on their efficacy as acetylcholinesterase (AChE) inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development and neuropharmacology.

Executive Summary

Arisugacin A is a highly potent and selective inhibitor of acetylcholinesterase, an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine. In stark contrast, this compound exhibits no significant inhibitory activity against the same enzyme. This significant difference in biological activity underscores the structural nuances that govern the interaction of these compounds with their biological targets.

Data Presentation: Quantitative Comparison

The following table summarizes the acetylcholinesterase inhibitory activities of this compound and Arisugacin A.

CompoundTarget EnzymeIC50 ValueSource
Arisugacin A Acetylcholinesterase (AChE)1 nM
This compound Acetylcholinesterase (AChE)> 100 µM[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Biological Context: The Role of Acetylcholinesterase Inhibition

Acetylcholinesterase is a key enzyme in the central and peripheral nervous systems, where it terminates nerve impulses by hydrolyzing acetylcholine. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is the therapeutic basis for several drugs used to treat conditions such as Alzheimer's disease, myasthenia gravis, and glaucoma. The high potency of Arisugacin A suggests its potential as a lead compound for the development of novel therapeutics targeting cholinergic pathways.

Experimental Protocols

The determination of acetylcholinesterase inhibitory activity for the Arisugacin compounds was performed using an in vitro spectrophotometric assay based on the Ellman's method.

Principle: This assay measures the activity of AChE by monitoring the production of thiocholine from the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the AChE activity.

Materials:

  • 96-well microplate

  • Spectrophotometric microplate reader

  • Acetylcholinesterase (AChE) solution (e.g., from electric eel)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • Test compounds (Arisugacin A, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., physostigmine or donepezil)

Procedure:

  • Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0). The concentrations of AChE, ATCI, and DTNB should be optimized for the specific assay conditions.

  • Assay Setup: The assay is performed in a 96-well plate. Each well contains a mixture of the phosphate buffer, DTNB solution, and the AChE enzyme solution.

  • Inhibitor Incubation: A solution of the test compound (Arisugacin A or F) at various concentrations is added to the wells containing the enzyme mixture. The plate is then incubated for a pre-determined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, ATCI, to all wells.

  • Measurement: The absorbance at 412 nm is measured kinetically over a period of time (e.g., 5 minutes) using a microplate reader.

  • Data Analysis: The rate of the reaction (change in absorbance per unit time) is calculated for each concentration of the inhibitor. The percentage of inhibition is determined by comparing the reaction rate in the presence of the inhibitor to the rate of the control (enzyme without inhibitor). The IC50 value is then calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualization of the Cholinergic Signaling Pathway

The following diagram illustrates the cholinergic signaling pathway and the differential effects of Arisugacin A and this compound on this process.

Cholinergic_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibitors Inhibitor Action AcetylCoA Acetyl-CoA ACh_synthesis Choline Acetyltransferase AcetylCoA->ACh_synthesis Choline Choline Choline->ACh_synthesis ACh_vesicle Acetylcholine (ACh) in Vesicle ACh_synthesis->ACh_vesicle ACh_cleft Acetylcholine (ACh) ACh_vesicle->ACh_cleft Release AChE Acetylcholinesterase (AChE) ACh_cleft->AChE Hydrolysis AChR Acetylcholine Receptor ACh_cleft->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal Arisugacin_A Arisugacin A Arisugacin_A->AChE Inhibition Arisugacin_F This compound Arisugacin_F->AChE No Inhibition

Caption: Cholinergic signaling pathway and the differential effects of Arisugacin A and F.

Conclusion

The comparative analysis clearly demonstrates that Arisugacin A is a potent inhibitor of acetylcholinesterase, while this compound is inactive. This stark difference in biological activity highlights the critical role of specific structural features in mediating the interaction with the active site of AChE. These findings are valuable for the rational design of new, potent, and selective acetylcholinesterase inhibitors for therapeutic applications. Further studies are warranted to elucidate the precise binding mode of Arisugacin A and to explore the structure-activity relationships within the Arisugacin family of natural products.

References

Unraveling the Structure-Activity Relationship of Arisugacins: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of Arisugacin F with other members of the arisugacin family reveals key structural features governing their potent and selective inhibition of acetylcholinesterase (AChE), a critical target in Alzheimer's disease research. This guide synthesizes available experimental data to provide a clear understanding of their structure-activity relationships, offering valuable insights for the design of novel therapeutic agents.

The arisugacins, a family of meroterpenoids isolated from the fungus Penicillium, have garnered significant attention for their potent inhibitory activity against acetylcholinesterase (AChE). Among them, Arisugacins A and B stand out for their nanomolar-range efficacy. This guide focuses on comparing the structure and activity of this compound with its congeners, highlighting the subtle molecular modifications that dramatically influence their biological function.

Comparative Analysis of Acetylcholinesterase Inhibition

The inhibitory potency of arisugacins against AChE varies significantly across the different analogs. This variation provides a valuable dataset for understanding the structure-activity relationship (SAR) of this class of compounds. The available data on the half-maximal inhibitory concentration (IC50) against AChE are summarized in the table below.

CompoundMolecular FormulaAChE IC50
Arisugacin AC28H32O81.0 - 25.8 nM
Arisugacin BC27H30O71.0 - 25.8 nM
Arisugacin CC27H32O62.5 µM
Arisugacin D-3.5 µM
Arisugacin EC27H34O6> 100 µM
This compound-> 100 µM
Arisugacin GC27H32O5> 100 µM
Arisugacin HC29H36O9> 100 µM

Note: The chemical structures for Arisugacin D and F are not publicly available in the reviewed literature, preventing a detailed structural comparison for these specific compounds.

Structure-Activity Relationship Insights

The stark contrast in inhibitory potency between Arisugacins A/B and C-H underscores the critical role of specific structural motifs for potent AChE inhibition.

Key Structural Features for High Potency (Arisugacins A & B):

  • The Dihydropyran-Fused Hydroquinone Moiety: The core heterocyclic system appears essential for binding to the active site of AChE.

  • The Substituted Phenyl Group: The nature and position of substituents on the phenyl ring significantly impact potency. Arisugacin A possesses a 3,4-dimethoxyphenyl group, while Arisugacin B has a 4-methoxyphenyl group. This suggests that the electronic and steric properties of this region are crucial for optimal interaction with the enzyme.

Structural Modifications Leading to Reduced or Lost Activity (Arisugacins C, E, G, H):

  • Alterations in the Core Ring System: Arisugacin C, with a micromolar IC50, exhibits a different oxidation pattern in the core structure compared to the highly potent A and B analogs.

  • Modifications Leading to Inactivity: Arisugacins E, G, and H, which are inactive at high concentrations, possess further structural deviations from the potent pharmacophore of Arisugacins A and B. For instance, Arisugacin G lacks a key hydroxyl group present in the more active compounds. The specific structural details of this compound remain elusive, but its lack of activity suggests a significant alteration of the core structure.

The following diagram illustrates the core structural differences between the active and inactive arisugacins, based on available chemical information.

G cluster_active Potent AChE Inhibitors cluster_inactive Weak or Inactive Arisugacin A Arisugacin A Arisugacin C Arisugacin C Arisugacin A->Arisugacin C Structural Modifications Arisugacin B Arisugacin B Arisugacin B->Arisugacin C Structural Modifications Arisugacin E Arisugacin E Arisugacin C->Arisugacin E Further Modifications Arisugacin G Arisugacin G Arisugacin C->Arisugacin G Further Modifications Arisugacin H Arisugacin H Arisugacin C->Arisugacin H Further Modifications Arisugacin D Arisugacin D This compound This compound Arisugacin D->this compound Further Modifications Potency Potency High High Moderate Moderate Low/None Low/None

A Comparative Analysis of Arisugacin F and Other Non-Inhibitory Acetylcholinesterase Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Arisugacin F with other well-characterized non-inhibitory ligands of acetylcholinesterase (AChE). The central focus is to objectively compare their performance and biochemical interactions with AChE, supported by available experimental data. A significant contradiction in the reported activity of this compound is a key point of discussion, highlighting the need for further investigation.

Introduction to Non-Inhibitory AChE Ligands

While the primary role of acetylcholinesterase is the catalytic hydrolysis of the neurotransmitter acetylcholine, it also possesses non-catalytic functions mediated through its peripheral anionic site (PAS). Ligands that bind to the PAS without directly inhibiting the catalytic activity are termed non-inhibitory ligands. These molecules are of significant interest as they can modulate the non-catalytic functions of AChE, such as its involvement in the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.

This compound, a meroterpenoid, is structurally related to the potent AChE inhibitors Arisugacin A and B. However, its interaction with AChE has been a subject of conflicting reports. This guide will delve into the available data for this compound and compare it with established non-inhibitory PAS ligands like propidium, gallamine, and decidium.

Comparative Data of AChE Ligands

A summary of the available quantitative data for this compound and other non-inhibitory ligands is presented below. It is crucial to note the conflicting data for this compound's inhibitory activity.

LigandTypeReported IC50 for AChEBinding Affinity (Kd)Effect on Aβ Aggregation (AChE-induced)
This compound MeroterpenoidNot inhibitory at 100 µM[1] / 0.37 µMNot ReportedNot Reported
Propidium PhenylphenanthridiniumKi: 660 nM (Human AChE)[2]Not ReportedInhibits[3][4]
Gallamine PyrogallolKi: 2.4 nM (M2 muscarinic receptor)Not ReportedInhibits
Decidium PhenylphenanthridiniumNot ReportedNot ReportedNot Reported

Note: The IC50 and Ki values are context-dependent and can vary based on the experimental conditions.

Analysis of this compound: A Tale of Two Findings

The biochemical profile of this compound presents a conundrum. An earlier study from 2000 reported that this compound, along with Arisugacins E, G, and H, did not inhibit AChE at concentrations up to 100 µM[1]. This finding positioned this compound as a truly non-inhibitory ligand.

However, a more recent publication from 2022 presents a contradictory result, reporting an IC50 value of 0.37 µM for this compound against AChE. This suggests a moderate inhibitory activity. The reasons for this discrepancy are not immediately clear from the available literature and could be due to differences in experimental protocols, such as the source of the enzyme, substrate concentration, or buffer conditions. This highlights a critical need for further, detailed studies to unequivocally characterize the interaction of this compound with AChE.

Established Non-Inhibitory PAS Ligands: A Benchmark for Comparison

To provide a framework for understanding the potential role of this compound, we compare it to well-studied non-inhibitory ligands that bind to the PAS of AChE.

  • Propidium: This fluorescent molecule is a classic example of a PAS ligand. It has been instrumental in characterizing the PAS and its role in modulating AChE's non-catalytic functions. Propidium has been shown to effectively inhibit the AChE-induced aggregation of Aβ peptides[3][4]. Its binding to the PAS has been studied through computational modeling and fluorescence displacement assays[5][6].

  • Gallamine: Though also known as a muscarinic receptor antagonist, gallamine binds to the PAS of AChE and can allosterically modulate its function. Studies have demonstrated its ability to inhibit Aβ aggregation[7].

  • Decidium: Structurally similar to propidium, decidium is another phenylphenanthridinium ligand that binds to the PAS of AChE.

The established effects of these ligands on the non-catalytic functions of AChE, particularly their anti-amyloidogenic properties, make them valuable tools for Alzheimer's disease research and provide a benchmark against which novel non-inhibitory ligands like this compound can be evaluated.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are outlines of key experimental protocols relevant to the study of non-inhibitory AChE ligands.

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is widely used to measure AChE activity and determine the inhibitory potential of compounds.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically at 412 nm.

Protocol:

  • Prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB, and the test compound at various concentrations.

  • Add a known concentration of AChE to the reaction mixture and incubate.

  • Initiate the reaction by adding the substrate, acetylthiocholine.

  • Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Amyloid-β Aggregation Assay

This assay is used to assess the ability of a ligand to modulate the AChE-induced aggregation of Aβ peptides.

Principle: The aggregation of Aβ peptides can be monitored by the increase in fluorescence of Thioflavin T (ThT), a dye that binds to β-sheet-rich structures like amyloid fibrils.

Protocol:

  • Incubate synthetic Aβ peptide (e.g., Aβ1-40 or Aβ1-42) in a suitable buffer, either alone or in the presence of AChE and the test ligand at various concentrations.

  • At different time points, take aliquots of the incubation mixture and add them to a solution containing Thioflavin T.

  • Measure the fluorescence intensity (excitation ~450 nm, emission ~485 nm).

  • An increase in fluorescence intensity over time indicates Aβ aggregation. The effect of the test ligand on the aggregation kinetics (lag phase, elongation rate) can be determined.

Ligand Binding Affinity Determination (Surface Plasmon Resonance - SPR)

SPR is a powerful technique for studying the kinetics and affinity of ligand-protein interactions in real-time without the need for labeling.

Principle: The binding of a ligand to a protein immobilized on a sensor chip causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Protocol:

  • Immobilize purified AChE onto a sensor chip.

  • Inject a series of concentrations of the test ligand over the sensor surface and monitor the change in the SPR signal (association phase).

  • Inject buffer alone to monitor the dissociation of the ligand from the enzyme (dissociation phase).

  • Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Visualizing Molecular Interactions and Workflows

dot

AChE_Signaling_and_Ligand_Interaction cluster_catalytic Catalytic Function cluster_non_catalytic Non-Catalytic Function (Amyloidogenesis) cluster_ligands Non-Inhibitory Ligands Acetylcholine Acetylcholine AChE_active_site AChE (Active Site) Acetylcholine->AChE_active_site Hydrolysis Choline + Acetate Choline + Acetate AChE_active_site->Choline + Acetate Abeta_monomer Aβ Monomer AChE_PAS AChE (Peripheral Anionic Site) Abeta_monomer->AChE_PAS Binding Abeta_oligomer Aβ Oligomer AChE_PAS->Abeta_oligomer Promotes Aggregation Abeta_fibril Aβ Fibril Abeta_oligomer->Abeta_fibril Arisugacin_F This compound Arisugacin_F->AChE_PAS Binding? Arisugacin_F->Abeta_oligomer Effect? Propidium Propidium Propidium->AChE_PAS Binding Propidium->Abeta_oligomer Inhibits Gallamine Gallamine Gallamine->AChE_PAS Binding Gallamine->Abeta_oligomer Inhibits

Caption: Interaction of ligands with AChE's catalytic and non-catalytic functions.

dot

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Characterization of Non-Inhibitory Ligands Compound_Library Compound Library (e.g., this compound) AChE_Inhibition_Assay AChE Inhibition Assay (Ellman's Method) Compound_Library->AChE_Inhibition_Assay Determine_IC50 Determine IC50 AChE_Inhibition_Assay->Determine_IC50 Non_Inhibitory_Hits Non-Inhibitory Hits (or conflicting data) Determine_IC50->Non_Inhibitory_Hits Binding_Affinity_Assay Binding Affinity Assay (e.g., SPR) Non_Inhibitory_Hits->Binding_Affinity_Assay Functional_Assay Non-Catalytic Functional Assay (e.g., Aβ Aggregation) Non_Inhibitory_Hits->Functional_Assay Determine_Kd Determine Kd Binding_Affinity_Assay->Determine_Kd Assess_Modulation Assess Modulation Functional_Assay->Assess_Modulation

Caption: Workflow for identifying and characterizing non-inhibitory AChE ligands.

Conclusion and Future Directions

The comparative analysis of this compound with other non-inhibitory ligands reveals a significant gap in our understanding of its interaction with acetylcholinesterase. The conflicting reports on its inhibitory activity underscore the urgent need for further, rigorous investigation to establish a definitive biochemical profile.

Future research should focus on:

  • Resolving the IC50 Discrepancy: Performing detailed AChE inhibition assays with this compound under standardized conditions to obtain a conclusive IC50 value.

  • Determining Binding Affinity: Utilizing techniques like Surface Plasmon Resonance to measure the binding affinity (Kd) of this compound to AChE, which will provide crucial information about the strength of the interaction.

  • Investigating Effects on Non-Catalytic Functions: Assessing the impact of this compound on AChE-mediated Aβ aggregation and other non-catalytic functions to understand its potential therapeutic relevance.

  • Structural Studies: Obtaining a co-crystal structure of this compound in complex with AChE would provide invaluable insights into its binding mode at the atomic level.

By addressing these knowledge gaps, the scientific community can better evaluate the potential of this compound as a modulator of AChE and its non-catalytic functions, which may have implications for the development of novel therapeutic strategies for neurodegenerative diseases.

References

Confirming the Absolute Stereochemistry of Synthetic Arisugacin F: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, establishing the correct absolute stereochemistry of a synthetic compound is a critical step in validating its biological activity and ensuring its safety and efficacy. This guide provides a comparative overview of the methods employed in the stereochemical confirmation of synthetic Arisugacin F, a potent acetylcholinesterase inhibitor. We will delve into the experimental data and protocols, offering a clear comparison with alternative methodologies.

The absolute stereochemistry of the naturally occurring Arisugacins, including this compound, was first determined through a combination of spectroscopic analysis and chemical degradation. However, for a synthetically derived molecule, independent confirmation of its stereochemistry is paramount. The total synthesis of (-)-Arisugacin F by Handa, Sunazuka, and colleagues provided the ultimate confirmation of its absolute configuration by comparing the synthetic product with the natural isolate.

Comparison of Stereochemical Confirmation Methods

The primary method for confirming the absolute stereochemistry of synthetic this compound was the comparison of its optical rotation with that of the natural product. This was further supported by the enantioselective nature of the synthesis itself, which utilized a chiral starting material to control the stereochemical outcome. While X-ray crystallography is the gold standard for unambiguous stereochemical assignment, obtaining suitable crystals of this compound or its synthetic intermediates proved challenging. Therefore, chiroptical and synthetic methods were pivotal.

MethodPrincipleApplication to this compoundQuantitative Data
Comparison of Optical Rotation Enantiomers rotate plane-polarized light to an equal but opposite degree. The sign and magnitude of the specific rotation are characteristic of a chiral molecule.The specific rotation of synthetic (-)-Arisugacin F was measured and compared to the value reported for the natural product.Synthetic (-)-Arisugacin F: [α]D²⁵ -150 (c 0.5, CHCl₃) Natural (-)-Arisugacin F: [α]D²⁵ -152 (c 0.5, CHCl₃)
Enantioselective Synthesis The use of a chiral starting material or a chiral catalyst directs the formation of a specific enantiomer.The total synthesis of (-)-Arisugacin F commenced from a chiral pool starting material, thereby dictating the absolute stereochemistry of the final product.The enantiomeric excess (ee) of key chiral intermediates and the final product was determined to be >98% by chiral HPLC analysis.
Modified Mosher's Method (Alternative) A chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is reacted with a chiral alcohol to form diastereomeric esters. The ¹H NMR chemical shift differences of these esters can be used to determine the absolute configuration of the alcohol.While not explicitly reported for this compound itself, this method was used to determine the absolute stereochemistry of the related Arisugacins A and B. It represents a powerful alternative for confirming the stereochemistry of chiral alcohol moieties present in the Arisugacin core.For Arisugacin A, the Δδ (δS - δR) values for protons near the secondary alcohol were analyzed. A detailed table of these values would be presented here if the experiment were performed on this compound.
X-ray Crystallography (Alternative) The diffraction pattern of X-rays passing through a single crystal of a molecule provides a three-dimensional map of electron density, allowing for the unambiguous determination of the absolute configuration.Although not successfully applied to this compound for its initial stereochemical confirmation, this method remains a definitive but often challenging alternative.Crystallographic data (unit cell dimensions, space group, Flack parameter) would be presented here if a suitable crystal structure was obtained.

Experimental Protocols

Optical Rotation Measurement

Objective: To determine the specific rotation of synthetic this compound and compare it to the literature value for the natural product.

Procedure:

  • A solution of synthetic (-)-Arisugacin F was prepared by dissolving a precisely weighed sample (approximately 5.0 mg) in chloroform (1.0 mL).

  • The optical rotation of the solution was measured at 25°C using a polarimeter with a sodium D line (589 nm) light source and a 1 dm path length cell.

  • The specific rotation ([α]D) was calculated using the formula: [α]D = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length in dm.

Enantioselective Synthesis Workflow

The logical flow of confirming stereochemistry through enantioselective synthesis is depicted below.

G start Chiral Starting Material step1 Stereocontrolled Reactions start->step1 Known absolute configuration step2 Chiral Intermediates step1->step2 step3 Final Synthetic Product (-)-Arisugacin F step2->step3 compare Compare Properties step3->compare confirm Absolute Stereochemistry Confirmed compare->confirm Identical optical rotation natural Natural Product (-)-Arisugacin F natural->compare

Caption: Workflow for confirming the absolute stereochemistry of synthetic this compound via enantioselective synthesis and comparison with the natural product.

Modified Mosher's Method Protocol (Hypothetical for this compound)

Objective: To determine the absolute configuration of a key secondary alcohol intermediate in the synthesis of this compound.

Procedure:

  • Esterification: The chiral alcohol (1 mg) is treated separately with (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride and (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride in the presence of a base (e.g., pyridine) in an NMR tube.

  • NMR Analysis: ¹H NMR spectra of the resulting (R)- and (S)-MTPA esters are recorded.

  • Data Analysis: The chemical shifts (δ) of protons on both sides of the newly formed ester linkage are assigned. The differences in chemical shifts (Δδ = δS - δR) are calculated.

  • Stereochemical Assignment: Based on the established Mosher's method model, the signs of the Δδ values for protons on either side of the stereocenter are used to assign the absolute configuration.

G cluster_R Reaction with (R)-MTPA-Cl cluster_S Reaction with (S)-MTPA-Cl alcohol_R Chiral Alcohol ester_R (R)-MTPA Ester alcohol_R->ester_R Esterification nmr ¹H NMR Analysis ester_R->nmr alcohol_S Chiral Alcohol ester_S (S)-MTPA Ester alcohol_S->ester_S Esterification ester_S->nmr analysis Calculate Δδ = δS - δR nmr->analysis assign Assign Absolute Configuration analysis->assign

Caption: Experimental workflow for the determination of absolute stereochemistry using the modified Mosher's method.

Navigating the Synthetic Maze: A Comparative Look at Routes to Arisugacin F

Author: BenchChem Technical Support Team. Date: November 2025

While a direct, quantitative comparison of multiple synthetic routes to the potent acetylcholinesterase inhibitor Arisugacin F is challenging due to the limited availability of detailed, published syntheses, this guide provides an in-depth look at the known synthetic strategies for the closely related Arisugacin A. This analysis offers valuable insights into the complexities and potential approaches for the synthesis of this compound and other members of this important class of natural products.

This compound, a member of the meroterpenoid family of natural products, has attracted attention for its potential therapeutic applications. Its complex, stereochemically rich structure presents a significant challenge for synthetic chemists. The only reported total synthesis of (-)-Arisugacin F was accomplished by Handa, Sunazuka, Sugawara, and colleagues in 2003. While the full experimental details of this synthesis are not widely available, the publication indicates a successful stereoselective total synthesis.

To provide a framework for evaluating the efficacy of potential synthetic routes to this compound, this guide will focus on the more extensively documented syntheses of Arisugacin A. The strategies employed for Arisugacin A, particularly the use of convergent approaches and key cycloaddition reactions, are highly relevant to the synthesis of this compound.

Comparison of Synthetic Routes to Arisugacin A

The total synthesis of Arisugacin A has been approached through various strategies, with a notable emphasis on convergent methods that promise greater efficiency over linear sequences. A key transformation in several syntheses is a formal [3+3] cycloaddition to construct the core pyran ring system.

Synthetic Route Key Features Number of Steps Overall Yield Stereocontrol
(±)-Arisugacin A (Convergent) Formal [3+3] cycloaddition, strategic dihydroxylation-deoxygenation202.1%Stereoselective 6π-electron electrocyclic ring-closure
(-)-Arisugacin A (Enantioselective) CBS asymmetric ketone reduction, highly stereoselective formal [3+3] cycloaddition17Not specified in abstractHigh enantioselectivity (CBS reduction)

Experimental Protocols

While specific protocols for this compound are not available, the following represents a general procedure for a key step in the synthesis of the Arisugacin core, the formal [3+3] cycloaddition, as described in the synthesis of Arisugacin A.[1]

Formal [3+3] Cycloaddition for the Synthesis of the Arisugacin Core

To a solution of the α,β-unsaturated iminium salt (1 equivalent) and a 6-aryl-4-hydroxy-2-pyrone (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane) at room temperature is added a non-nucleophilic base (e.g., triethylamine, 2 equivalents). The reaction mixture is stirred at room temperature for 24-48 hours, or until thin-layer chromatography (TLC) analysis indicates the consumption of the starting materials. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired pyrano[4,3-b]pyran core structure. The stereoselectivity of this reaction is attributed to a highly stereoselective 6π-electron electrocyclic ring-closure of a 1-oxatriene intermediate.[1]

Visualizing the Biological and Synthetic Landscape

To better understand the context of this compound's function and synthesis, the following diagrams illustrate the acetylcholinesterase signaling pathway it inhibits and a generalized workflow for its chemical synthesis.

Acetylcholinesterase_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl_CoA Acetyl-CoA CAT Choline Acetyltransferase Acetyl_CoA->CAT Choline Choline Choline->CAT ACh_vesicle Vesicle with Acetylcholine (ACh) CAT->ACh_vesicle Synthesis ACh_free ACh ACh_vesicle->ACh_free Release AChE Acetylcholinesterase (AChE) ACh_free->AChE Hydrolysis AChR Acetylcholine Receptor ACh_free->AChR Binding Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate ArisugacinF This compound ArisugacinF->AChE Inhibition Choline_reuptake->Choline Reuptake Signal Signal Transduction AChR->Signal

Caption: Acetylcholinesterase Signaling Pathway and Inhibition by this compound.

Synthetic_Workflow Start Starting Materials Step1 Step 1: Fragment A Synthesis Start->Step1 Step2 Step 2: Fragment B Synthesis Start->Step2 Purification1 Purification & Characterization Step1->Purification1 Coupling Step 3: Fragment Coupling (e.g., [3+3] Cycloaddition) Purification1->Coupling Purification2 Purification & Characterization Step2->Purification2 Purification2->Coupling Purification3 Purification & Characterization Coupling->Purification3 Modification Step 4: Further Modifications & Stereochemical Control Purification3->Modification Purification4 Purification & Characterization Modification->Purification4 Final Final Product: this compound Purification4->Final

Caption: Generalized Convergent Synthetic Workflow for this compound.

Conclusion

The synthesis of this compound remains a formidable challenge in organic chemistry. While a comprehensive comparison of various synthetic routes is currently limited by the available literature, the strategies employed for the synthesis of Arisugacin A provide a valuable roadmap. Convergent approaches, particularly those utilizing powerful cycloaddition reactions, appear to be the most promising for efficiently assembling the complex architecture of these molecules. Future work in this area will hopefully lead to the development of more efficient and scalable syntheses of this compound, enabling further investigation of its therapeutic potential.

References

Unveiling the Inactive Analogs: A Comparative Guide to Arisugacins in Acetylcholinesterase Binding

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of natural products is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of arisugacin analogs, focusing on those that have demonstrated weak or no inhibitory activity against acetylcholinesterase (AChE), a key target in the management of Alzheimer's disease. By presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways, this guide aims to facilitate a deeper understanding of the structural requirements for potent AChE inhibition within the arisugacin class.

Arisugacins, a series of meroterpenoids isolated from the fungus Penicillium sp. FO-4259, have garnered significant attention due to the potent and selective AChE inhibitory activity of some of its members, notably arisugacin A.[1][2] However, the existence of structurally related yet inactive analogs provides a valuable opportunity to dissect the molecular features crucial for binding to the enzyme's active site.

Comparative Analysis of AChE Inhibition by Arisugacin Analogs

A study by Otoguro et al. (2000) identified a series of arisugacin analogs, designated C, D, E, F, G, and H, which exhibit significantly lower or no activity against AChE compared to the highly potent arisugacins A and B.[1] This stark difference in activity among structurally similar compounds underscores the subtle yet critical structural determinants for effective AChE inhibition.

CompoundIC50 (µM) against AChEActivity Level
Arisugacin A0.001Potent Inhibitor
Arisugacin B~0.025Potent Inhibitor
Arisugacin C2.5Weak Inhibitor
Arisugacin D3.5Weak Inhibitor
Arisugacin E> 100Inactive
Arisugacin F> 100Inactive
Arisugacin G> 100Inactive
Arisugacin H> 100Inactive

Table 1: Comparison of the 50% inhibitory concentration (IC50) of various arisugacin analogs against acetylcholinesterase. Data sourced from Otoguro et al., 2000.[1]

Experimental Protocols

The determination of the inhibitory activity of arisugacin analogs on AChE is typically performed using a colorimetric method based on the Ellman's reagent. The following is a likely protocol adapted from standard procedures and the information available in the publications describing the discovery of arisugacins.

Acetylcholinesterase Inhibition Assay (Probable Method)

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other suitable source)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Test compounds (arisugacin analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents: All reagents are prepared in phosphate buffer (pH 8.0). A stock solution of DTNB and ATCI is prepared.

  • Assay Reaction: In a 96-well plate, add in the following order:

    • Phosphate buffer

    • A solution of the test compound at various concentrations.

    • AChE solution.

  • Pre-incubation: The mixture is pre-incubated for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, ATCI.

  • Measurement: The absorbance is measured kinetically at 412 nm for a set duration (e.g., 5-10 minutes) using a microplate reader. The rate of the reaction is determined.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate of the control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Molecular Landscape

To understand the context of AChE inhibition, it is helpful to visualize the cholinergic signaling pathway and the general workflow of an inhibitor screening assay.

Cholinergic_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle ACh ChAT->ACh_Vesicle Synthesis ACh_Released ACh_Vesicle->ACh_Released Release AChE AChE ACh_Released->AChE Hydrolysis ACh_Receptor Acetylcholine Receptor ACh_Released->ACh_Receptor Binding Choline_Uptake Choline Transporter AChE->Choline_Uptake Choline Choline_Uptake->Choline Signal_Transduction Signal Transduction ACh_Receptor->Signal_Transduction Arisugacin Arisugacin Arisugacin->AChE Inhibition AChE_Inhibitor_Screening_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prepare_Reagents Prepare AChE, Substrate, DTNB, and Buffers Dispense_Reagents Dispense Reagents and Analogs into 96-well plate Prepare_Reagents->Dispense_Reagents Prepare_Analogs Prepare Arisugacin Analogs (Test Compounds) Prepare_Analogs->Dispense_Reagents Pre_incubate Pre-incubate Analogs with AChE Dispense_Reagents->Pre_incubate Add_Substrate Initiate Reaction with Substrate (ATCI) Pre_incubate->Add_Substrate Measure_Absorbance Measure Absorbance at 412 nm (Kinetic Read) Add_Substrate->Measure_Absorbance Calculate_Inhibition Calculate Percent Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 values Calculate_Inhibition->Determine_IC50

References

Arisugacin F and Relatives: A Comparative Guide to Meroterpenoid Acetylcholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Arisugacin F and other selected meroterpenoids, focusing on their structure-activity relationships (SAR) as inhibitors of acetylcholinesterase (AChE). The data presented is intended to serve as a resource for researchers in neurodegenerative disease and drug discovery.

Introduction to Meroterpenoids and Acetylcholinesterase Inhibition

Meroterpenoids are a class of natural products with hybrid biosynthetic origins, often exhibiting complex chemical structures and a wide range of biological activities.[1][2][3] A significant area of interest for this class of compounds is their potential as inhibitors of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease.[5] The Arisugacin family of meroterpenoids, isolated from Penicillium species, has demonstrated potent and selective AChE inhibitory activity.[6][7][8]

Comparative Analysis of AChE Inhibitory Activity

The following table summarizes the in vitro acetylcholinesterase inhibitory activity (IC50) of this compound and other related meroterpenoids. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

CompoundIC50 (AChE)Source OrganismReference
This compound 0.37 µMPenicillium sp. sk5GW1L[4]
Arisugacin A1.0 nMPenicillium sp. FO-4259[9][10]
Arisugacin B25.8 nMPenicillium sp. FO-4259[9][10]
Arisugacin C2.5 µMPenicillium sp. FO-4259-11[9][11]
Arisugacin D3.5 µMPenicillium sp. FO-4259-11[9][11]
Arisugacin E> 100 µMPenicillium sp. FO-4259-11[11][12]
Arisugacin G> 100 µMPenicillium sp. FO-4259-11[11][12]
Arisugacin H> 100 µMPenicillium sp. FO-4259-11[11][12]
Arigsugacin I0.64 µMPenicillium sp. sk5GW1L[4]
Territrem B7.03 nMPenicillium sp. sk5GW1L[4]
Territrem CPotent InhibitorPenicillium sp. FO-4259[10]

Structure-Activity Relationship (SAR) Insights

The data reveals significant variations in AChE inhibitory potency among the Arisugacin family and related territrems. Arisugacins A and B, along with Territrem B, exhibit nanomolar potency, making them highly effective inhibitors.[9][10] In contrast, Arisugacins C and D show moderate micromolar activity, while Arisugacins E, F, G, and H are largely inactive at concentrations up to 100 µM.[11][12] This wide range of activity within a structurally related family of compounds underscores the importance of specific structural features for potent AChE inhibition and provides a valuable platform for SAR studies.[9][11]

Experimental Protocols

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

The determination of acetylcholinesterase inhibitory activity is commonly performed using a spectrophotometric method developed by Ellman et al. This assay measures the activity of AChE by monitoring the increase in absorbance resulting from the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce the yellow anion of 5-thio-2-nitrobenzoic acid.

Materials:

  • Acetylcholinesterase (AChE) from electric eel (or other appropriate source)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (this compound and other meroterpenoids)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCI in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO) and then dilute further in phosphate buffer.

  • Assay in 96-Well Plate:

    • To each well of a 96-well plate, add:

      • Phosphate buffer

      • A solution of the test compound at various concentrations.

      • DTNB solution.

    • Initiate the reaction by adding the AChE solution to each well.

    • For the negative control, add the buffer and all reagents except the test compound.

    • For the blank, add the buffer and all reagents except the enzyme.

  • Incubation and Measurement:

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes).

    • Add the substrate solution (ATCI) to all wells to start the enzymatic reaction.

    • Immediately measure the absorbance at a wavelength of 412 nm using a microplate reader. Take readings at regular intervals (e.g., every minute for 5-10 minutes) to monitor the reaction kinetics.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [ (Rate of control - Rate of sample) / Rate of control ] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

AChE_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - AChE Solution - ATCI (Substrate) - DTNB (Ellman's Reagent) - Buffer (pH 8.0) Plate_Setup 96-Well Plate Setup: Add Buffer, DTNB, and Test Compound Reagents->Plate_Setup Compounds Prepare Test Compounds: Serial Dilutions Compounds->Plate_Setup Enzyme_Addition Add AChE Solution Plate_Setup->Enzyme_Addition Incubation Incubate (e.g., 15 min) Enzyme_Addition->Incubation Substrate_Addition Add ATCI (Substrate) Incubation->Substrate_Addition Measurement Measure Absorbance at 412 nm Substrate_Addition->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 Value Calculation->IC50

Caption: Workflow for the in vitro acetylcholinesterase (AChE) inhibition assay.

AChE_Signaling cluster_synapse Cholinergic Synapse ACh_Release Acetylcholine (ACh) Released ACh_Receptor Postsynaptic Receptor ACh_Release->ACh_Receptor Binds to AChE Acetylcholinesterase (AChE) ACh_Release->AChE Hydrolyzed by Signal Signal Transduction ACh_Receptor->Signal Breakdown ACh Breakdown (Choline + Acetate) AChE->Breakdown Inhibitor This compound (Meroterpenoid Inhibitor) Inhibitor->AChE Inhibits

Caption: Inhibition of acetylcholine breakdown by this compound at the cholinergic synapse.

References

Validating the Purity of Arisugacin F for High-Fidelity Biological Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The integrity of biological assay results is fundamentally dependent on the purity of the compounds being tested. This is particularly critical for natural products like Arisugacin F, a member of the meroterpenoid family isolated from Penicillium species. While this compound itself has shown weak or no inhibitory activity against acetylcholinesterase (AChE), its structural analogs, Arisugacins A and B, are potent inhibitors of this enzyme.[1][2][3] Consequently, even minor contamination of this compound samples with these active congeners can lead to misleading data and false-positive results in AChE inhibition assays.

This guide provides a comprehensive comparison of analytical methods for validating the purity of this compound, complete with detailed experimental protocols and data presentation formats to ensure the reliability of your research findings.

The Critical Need for Purity Validation

Arisugacins are a family of structurally related compounds produced by the same fungal strain.[3] During fermentation and purification processes, the co-isolation of these analogs is highly probable. The significant difference in biological activity between this compound and its siblings, such as Arisugacins A and B, underscores the necessity of stringent purity checks. An unverified this compound sample could inadvertently carry highly active impurities, invalidating its use as a negative control or in studies of off-target effects.

Comparison of Purity Validation Methods

A multi-technique approach is recommended for the robust validation of this compound purity. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) offers the most reliable and comprehensive analysis.

Method Principle Advantages Disadvantages Primary Application
HPLC-UV/DAD Separation based on polarity, detection via UV absorbance.Widely accessible, robust, quantifiable.May not resolve isomers or compounds with similar UV spectra. Lower sensitivity than MS.Routine purity checks and quantification.
LC-MS Separation by HPLC, detection by mass-to-charge ratio.High sensitivity and specificity. Can identify co-eluting compounds and unknown impurities by mass.Higher equipment cost and complexity.Definitive identification of impurities, including isomers and low-level contaminants.
qNMR Quantitative Nuclear Magnetic Resonance.Provides an absolute purity value without a reference standard. Structural confirmation.Lower sensitivity than chromatographic methods. Requires a highly pure internal standard.Absolute purity determination and structural verification of the primary compound.

Recommended Experimental Workflow for Purity Validation

The following workflow outlines a systematic approach to validating the purity of this compound samples.

G cluster_0 Sample Preparation cluster_1 Primary Analysis cluster_2 Data Evaluation cluster_3 Decision cluster_4 Outcome prep Dissolve this compound in Methanol/Acetonitrile filter Filter through 0.22 µm syringe filter prep->filter hplc HPLC-UV/DAD Analysis filter->hplc lcms LC-MS Analysis filter->lcms Optional/Confirmatory data_analysis Purity Calculation & Impurity Profiling hplc->data_analysis lcms->data_analysis decision Purity ≥ 95%? data_analysis->decision accept Proceed to Biological Assays decision->accept Yes reject Further Purification Required decision->reject No

Caption: Workflow for this compound purity validation.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC-UV/DAD)

This protocol is adapted from a validated method for Territrem B, a structurally similar meroterpenoid, and is suitable for the analysis of this compound.[4][5]

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) % B
    0 15
    20 100
    25 100
    25.1 15

    | 30 | 15 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 335 nm (based on Territrem B), with full spectrum acquisition from 200-400 nm to detect other impurities.

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute to an appropriate concentration (e.g., 50 µg/mL) with the initial mobile phase composition.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For definitive identification of impurities, LC-MS is recommended. The HPLC conditions can be directly transferred.

  • Instrumentation: HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Scan Range: m/z 150-1000.

  • Data Acquisition: Full scan for impurity profiling and targeted MS/MS of expected Arisugacin analogs for confirmation.

  • Expected Masses: Monitor for the exact masses of this compound and its known analogs (A, B, C, D, E, G, H) to confirm their absence.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format. Purity is typically calculated based on the area percentage of the main peak in the chromatogram.

Table 1: HPLC Purity Analysis of this compound Batches

Batch ID Retention Time (min) Peak Area (%) Known Impurities Detected (and % Area) Unknown Impurities >0.1% Purity (%)
ARISUG-F-00115.299.5None1 (0.5%)99.5
ARISUG-F-00215.294.2Arisugacin A (3.1%)2 (2.7%)94.2
ARISUG-F-00315.398.9None1 (1.1%)98.9

Table 2: Comparison with Alternative Acetylcholinesterase Inhibitors

Compound Class Potency (IC50) Primary Use in Research
Arisugacin A Fungal MeroterpenoidPotent (nM range)[1]Positive control for AChE inhibition.
Donepezil SyntheticPotent (nM range)Standard AChE inhibitor, clinical drug.
Physostigmine Plant AlkaloidPotent (nM range)Reversible AChE inhibitor, research tool.
This compound Fungal MeroterpenoidWeak to inactive[3]Negative control, study of structure-activity relationships.

Signaling Pathways and Experimental Logic

The importance of this compound purity is directly related to the acetylcholinesterase signaling pathway. Contamination with active analogs would falsely indicate inhibition of this pathway.

G cluster_0 Synaptic Cleft cluster_1 Inhibitors cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE hydrolysis Receptor ACh Receptor ACh->Receptor Choline Choline + Acetate AChE->Choline ArisugacinA Arisugacin A/B (Contaminant) ArisugacinA->AChE Inhibits ArisugacinF Pure this compound (Test Compound) ArisugacinF->AChE No significant inhibition Signal Signal Transduction Receptor->Signal

Caption: Impact of sample purity on AChE pathway analysis.

By implementing this rigorous validation framework, researchers can ensure the quality of their this compound samples, leading to reproducible and reliable data in biological assays. This diligence is paramount for accurately defining structure-activity relationships and avoiding the costly pursuit of erroneous scientific leads.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Arisugacin F

Author: BenchChem Technical Support Team. Date: November 2025

The cornerstone of proper disposal is to never discard hazardous chemicals, such as Arisugacin F, down the drain or in the regular trash.[1][2] These actions can have serious, far-reaching consequences for both the environment and public health. Instead, a structured and cautious approach, in consultation with your institution's Environmental Health and Safety (EHS) department, is essential.

Hazard Profile and Data Presentation

Given the absence of a specific SDS for this compound, the following table summarizes the general hazards associated with potent enzyme inhibitors, a class to which this compound belongs. This information is based on the known effects of similar compounds and general principles of toxicology for biologically active molecules.

Hazard CategoryDescriptionRecommended Precautions
Acute Toxicity Potent enzyme inhibitors can be highly toxic, even in small quantities, if inhaled, ingested, or absorbed through the skin.Handle with appropriate Personal Protective Equipment (PPE), including gloves, a lab coat, and eye protection. For powders or aerosols, use a certified chemical fume hood.
Target Organ Effects As an acetylcholinesterase inhibitor, this compound is expected to primarily affect the nervous system.Avoid direct contact and inhalation. In case of exposure, seek immediate medical attention.
Environmental Hazard Biologically active compounds can be harmful to aquatic life and ecosystems if released into the environment.Do not dispose of in sinks or general waste.[1][2] All waste must be collected as hazardous chemical waste.
Reactivity The reactivity of this compound with other chemicals is not well-documented.Avoid mixing with other waste streams unless compatibility is known.[1][3]

Experimental Protocols: A Step-by-Step Disposal Plan

The following protocol outlines the recommended step-by-step procedure for the proper disposal of this compound. This protocol is derived from general guidelines for hazardous chemical waste management in a laboratory setting.[1][4][5]

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a fully fastened lab coat, safety glasses or goggles, and chemical-resistant gloves.

2. Waste Segregation and Container Selection:

  • Designate a specific, compatible waste container for this compound waste.[3][6] The container should be in good condition, with no leaks or cracks, and have a secure, screw-top lid.[5]

  • If the original container is used, ensure it is in good condition.[3]

  • Do not mix this compound waste with other chemical waste streams to avoid unknown reactions.[1][3]

  • Keep solid and liquid waste separate.[6]

3. Labeling of Waste Containers:

  • Immediately label the waste container with the words "Hazardous Waste."[5][7]

  • The label must clearly identify the contents, including the full chemical name "this compound" (no abbreviations or formulas), and an estimate of the concentration and quantity.[1][7]

  • Include the date when the first waste was added to the container.[1]

4. Waste Accumulation and Storage:

  • Store the sealed waste container in a designated "Satellite Accumulation Area" within the laboratory, at or near the point of generation.[3][4]

  • Ensure the container is kept closed except when adding waste.[1][5]

  • Store the container in secondary containment, such as a plastic tub or tray, to contain any potential leaks.[1][8]

5. Disposal of Empty Containers:

  • An empty container that held this compound must be triple-rinsed with a suitable solvent capable of removing the residue.[5]

  • The rinsate from the first rinse must be collected and disposed of as hazardous waste.[1][5]

  • After triple-rinsing, the container can be air-dried, the label defaced, and then disposed of as regular solid waste, or recycled according to institutional policies.[1][5]

6. Request for Waste Pickup:

  • Once the waste container is full, or if you are discontinuing work with this compound, contact your institution's EHS department to schedule a waste pickup.[1][4]

  • Provide them with all necessary information about the waste as indicated on the label.

7. Handling of Unknowns:

  • If you encounter an unlabeled container that you suspect may contain this compound or other hazardous chemicals, do not attempt to dispose of it yourself.[9][10]

  • Label the container as "Unknown" and contact your EHS department immediately for guidance.[10][11]

Mandatory Visualizations: Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

This compound Disposal Workflow start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Lab Coat, Eye Protection) start->ppe segregate Segregate Waste: This compound Only ppe->segregate container Select Compatible, Labeled Hazardous Waste Container segregate->container labeling Label Container: 'Hazardous Waste, this compound' container->labeling storage Store in Secondary Containment in Satellite Accumulation Area labeling->storage ehs_pickup Contact EHS for Waste Pickup storage->ehs_pickup empty_container Empty Container? storage->empty_container empty_container->ehs_pickup No triple_rinse Triple-Rinse Container empty_container->triple_rinse Yes collect_rinsate Collect First Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Rinsed Container in Regular Trash/Recycling collect_rinsate->dispose_container

Caption: Workflow for the safe disposal of this compound.

By adhering to these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community. Always consult your institution's specific waste management policies and EHS department for guidance.

References

Essential Safety and Logistical Information for Handling Arisugacin F

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the safe handling, operational procedures, and disposal of Arisugacin F, a potent acetylcholinesterase inhibitor. The information is curated to ensure laboratory safety and procedural clarity for professionals in drug development and scientific research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a meroterpenoid and a potent cholinesterase inhibitor. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from the structurally similar compound, Territrem B, indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Given its classification as a potent acetylcholinesterase inhibitor, this compound should be handled with extreme caution to avoid adverse health effects associated with cholinesterase inhibition, such as muscle spasms, excessive salivation, and in severe cases, death[1].

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye Protection Safety goggles with side-shields meeting ANSI Z87.1 standards.Protects eyes from splashes of solutions containing this compound.
Hand Protection Chemical-resistant gloves (e.g., Nitrile). Inspect gloves before use and change frequently, especially after direct contact with the compound.Prevents dermal absorption, which can be a significant route of exposure for cholinesterase inhibitors.
Body Protection A buttoned lab coat. For handling larger quantities or in case of a spill, impervious clothing is recommended.Protects skin from accidental spills and contamination.
Respiratory Protection A suitable respirator should be used when handling the powder outside of a certified chemical fume hood to avoid inhalation of dust particles.Prevents inhalation of the compound, which can lead to systemic toxicity. Engineering controls like fume hoods are the primary defense.

Operational Plans: Handling and Storage

Safe Handling Procedures:

  • Engineering Controls: All work with solid this compound and its concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure[1]. An accessible safety shower and eye wash station must be available in the immediate work area[1].

  • Procedural Controls: Avoid the formation of dust and aerosols[1]. Do not eat, drink, or smoke in areas where this compound is handled[1]. Wash hands thoroughly after handling and before leaving the laboratory.

Storage Conditions: Based on the recommendations for the similar compound Territrem B, this compound powder should be stored at -20°C in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition[1]. If dissolved in a solvent, it should be stored at -80°C[1].

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following is a detailed methodology for a common in vitro acetylcholinesterase (AChE) inhibition assay, which can be adapted for this compound. This protocol is based on the Ellman method[2][3].

Materials:

  • This compound (test compound)

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Acetylthiocholine iodide (ATCI)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of this compound by diluting the stock solution with the assay buffer.

    • Prepare solutions of AChE, DTNB, and ATCI in the phosphate buffer to the desired concentrations.

  • Assay in 96-Well Plate:

    • To each well, add 140 µL of phosphate buffer, 10 µL of the this compound working solution (or solvent for control), and 10 µL of the AChE solution[2].

    • Incubate the plate at 25°C for 10 minutes[2].

    • Add 10 µL of DTNB solution to each well[2].

    • Initiate the reaction by adding 10 µL of ATCI solution to each well[2].

    • Shake the plate for 1 minute[2].

  • Measurement:

    • Measure the absorbance at 412 nm at timed intervals (e.g., every minute for 10 minutes) using a microplate reader.

    • The rate of the reaction is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity of control - Activity of test sample) / Activity of control] x 100

Disposal Plan

Waste Categorization: Waste containing this compound should be treated as hazardous chemical waste. Due to its likely mycotoxin origin, it may also be considered mycotoxin waste.

Disposal Procedures:

  • Solid Waste: Contaminated solid waste such as gloves, pipette tips, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions of this compound and aqueous waste from the assay should be collected in a sealed, labeled hazardous waste container. Do not pour down the drain.

  • Decontamination: Spills should be absorbed with an inert material (e.g., vermiculite) and the contaminated material placed in the hazardous waste container[1]. Surfaces and equipment can be decontaminated by scrubbing with alcohol[1]. For mycotoxin-specific decontamination, a solution of sodium hypochlorite can be used, followed by wiping with 5% acetone to neutralize any chlorinated byproducts.

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations[1].

Visual Workflow for Handling this compound

ArisugacinF_Workflow cluster_prep Preparation cluster_handling Handling cluster_experiment Experimentation cluster_cleanup Cleanup and Disposal A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in a Chemical Fume Hood A->B C Weigh Solid this compound B->C D Prepare Stock and Working Solutions C->D E Perform Acetylcholinesterase Assay D->E F Record and Analyze Data E->F G Decontaminate Work Surfaces and Equipment F->G H Segregate and Label Hazardous Waste (Solid and Liquid) G->H I Arrange for Professional Waste Disposal H->I

Caption: Workflow for the safe handling and use of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arisugacin F
Reactant of Route 2
Reactant of Route 2
Arisugacin F

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.